Maropitant Citrate
Description
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVSXRHFXJOMGW-YBZGWEFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957411 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359875-09-5 | |
| Record name | Maropitant citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAROPITANT CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Neurokinin-1 Receptor Antagonism by Maropitant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the neurokinin-1 (NK1) receptor antagonist, Maropitant. It details the molecular interactions, signaling pathways, and pharmacological properties that underpin its therapeutic efficacy, primarily as a potent antiemetic. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing NK1 receptor antagonism, and provides visual representations of the associated biological and experimental frameworks to support advanced research and development in this domain.
Introduction to the Neurokinin-1 Receptor and Substance P
The neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1][2][3] SP, an eleven-amino acid peptide, is a key mediator in numerous physiological and pathophysiological processes, including the transmission of pain signals, inflammation, and the emetic (vomiting) reflex.[1][2] The binding of SP to NK1R, which are strategically located in key areas of the central and peripheral nervous systems—including the brainstem vomiting center and the gastrointestinal tract—initiates a signaling cascade that culminates in the physiological response of emesis.
Maropitant: A Selective NK1 Receptor Antagonist
Data Presentation: Pharmacokinetics of Maropitant
The pharmacokinetic profile of Maropitant has been extensively studied in canine and feline models. The following tables summarize key pharmacokinetic parameters following various routes of administration.
Table 1: Pharmacokinetic Parameters of Maropitant in Dogs
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |
| Cₘₐₓ (ng/mL) | 92.0 ± 33.8 | 81.3 ± 32.1 | 776 ± 478 |
| Tₘₐₓ (hr) | 0.75 | 1.9 | 1.7 |
| T½ (hr) | 7.75 ± 1.39 | 4.03 | 5.46 |
| Bioavailability (%) | 90.7 ± 8.4 | 23.7 ± 4.9 | 37.0 ± 10.1 |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of Maropitant in Cats
| Parameter | Subcutaneous (1 mg/kg) | Oral (1 mg/kg) | Intravenous (1 mg/kg) |
| Cₘₐₓ (ng/mL) | 269 | Not Reported | Not Applicable |
| Tₘₐₓ (hr) | 0.5 - 1 | Not Reported | Not Applicable |
| T½ (hr) | ~17 | ~13 | ~16.5 |
| Bioavailability (%) | 117 | 50 | 100 |
Data compiled from multiple sources.
Signaling Pathways
The binding of Substance P to the NK1 receptor primarily initiates signaling through the Gαq and Gαs protein pathways.
Gαq Pathway
Activation of the Gαq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to downstream cellular responses, including neuronal excitation.
Gαs Pathway
The Gαs pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function.
Experimental Protocols
The following are representative protocols for assessing the antagonism of the NK1 receptor by a compound such as Maropitant.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Test Compound: Maropitant.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
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Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
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Test Compound Addition: Add 50 µL of varying concentrations of Maropitant to the appropriate wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P.
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Radioligand Addition: Add 50 µL of [³H]-Substance P to all wells at a final concentration near its Kₔ.
-
Membrane Addition: Initiate the binding reaction by adding 50 µL of the NK1 receptor-expressing cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Maropitant concentration to determine the IC₅₀ value.
In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the functional antagonism of the NK1 receptor by measuring the inhibition of Substance P-induced intracellular calcium release.
Materials:
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A cell line stably co-expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Substance P.
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Test Compound: Maropitant.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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96-well black-walled, clear-bottom microplates.
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Fluorescence plate reader with an integrated fluidic dispenser.
Methodology:
-
Cell Plating: Seed the cells into the 96-well plates and culture overnight to form a confluent monolayer.
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Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
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Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of Maropitant or vehicle control for 15-30 minutes.
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Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
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Fluorescence Measurement: Immediately after agonist injection, monitor the change in fluorescence over time.
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Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the Maropitant concentration to determine the IC₅₀ value.
Conclusion
Maropitant's efficacy as an antiemetic is a direct result of its selective antagonism of the NK1 receptor, thereby inhibiting the physiological effects of Substance P. The quantitative pharmacokinetic data demonstrates its favorable profile for clinical use in veterinary medicine. The detailed experimental protocols provided herein offer a framework for the continued investigation of NK1 receptor antagonists. Further research to elucidate the precise binding kinetics and to explore the potential of Maropitant and similar compounds in other therapeutic areas driven by Substance P-mediated pathways is warranted.
References
- 1. Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant (Cerenia) for the prevention of emesis and motion sickness in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Substance P in Maropitant's Therapeutic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the neuropeptide Substance P in the therapeutic effects of maropitant, a potent antiemetic agent. By delving into the core mechanism of action, this document provides a comprehensive overview of the underlying signaling pathways, detailed experimental methodologies, and quantitative data to support the development and understanding of neurokinin-1 (NK1) receptor antagonists.
Introduction: Substance P and the Emetic Reflex
Substance P, an eleven-amino acid neuropeptide, is a key player in mediating the emetic (vomiting) reflex.[1] It is a member of the tachykinin family of neurotransmitters and exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] These receptors are strategically located in key areas of the central and peripheral nervous systems involved in the complex process of emesis, including the chemoreceptor trigger zone (CRTZ) and the vomiting center in the brainstem, as well as on vagal afferent nerves in the gastrointestinal tract.[3][4]
The binding of Substance P to the NK1 receptor is a critical final step in the emetic pathway, making it a prime target for antiemetic therapies.[3] Various stimuli, including certain drugs (e.g., chemotherapy agents like cisplatin, opioids like morphine), toxins, and motion sickness, can trigger the release of Substance P, leading to the sensation of nausea and the act of vomiting.
Maropitant: A Selective Neurokinin-1 Receptor Antagonist
Maropitant is a highly selective and potent antagonist of the NK1 receptor. Its therapeutic efficacy as a broad-spectrum antiemetic stems from its ability to competitively inhibit the binding of Substance P to NK1 receptors. By blocking this crucial interaction, maropitant effectively interrupts the emetic signaling cascade, preventing both central and peripherally mediated vomiting.
Mechanism of Action
The binding of maropitant to the NK1 receptor prevents the conformational changes that would normally be induced by Substance P, thereby blocking the downstream signaling pathways that lead to neuronal excitation and the emetic response.
Signaling Pathways
The interaction of Substance P with the NK1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for appreciating how maropitant exerts its therapeutic effect.
Substance P-NK1 Receptor Signaling
Upon binding of Substance P, the NK1 receptor activates G proteins, primarily Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and the transmission of the emetic signal.
Substance P/NK1R Signaling and Maropitant's Blockade
Quantitative Data
The efficacy of maropitant as an antiemetic has been demonstrated in numerous clinical and preclinical studies. The following tables summarize key quantitative data from these studies.
Maropitant Efficacy in Dogs
| Emetogen (Dose) | Maropitant Dose (Route) | Efficacy | Reference |
| Apomorphine (0.1 mg/kg IV) | 1 mg/kg SC | Superior to ondansetron in preventing emesis | |
| Cisplatin | 1 mg/kg SC (treatment) | Significantly fewer emetic events (5.2 vs 15.8 for placebo) | |
| Cisplatin | 1, 2, or 3 mg/kg PO (prevention) | Significantly fewer emetic events (2.7, 1.1, 0.5 vs 20.3 for placebo) | |
| Hydromorphone | 2.0-4.0 mg/kg PO | Significantly decreased incidence of vomiting (0% vs 25% for placebo) | |
| Morphine | 1 mg/kg SC | 0% incidence of emesis (vs 71% for saline) | |
| Motion Sickness | 8 mg/kg PO (2h prior) | 86.1% reduction in vomiting vs placebo | |
| Motion Sickness | 8 mg/kg PO (10h prior) | 76.5% reduction in vomiting vs placebo | |
| Various Clinical Etiologies | 1 mg/kg SC | 97% of dogs did not vomit (vs 71% for metoclopramide) |
Maropitant Efficacy in Cats
| Emetogen (Dose) | Maropitant Dose (Route) | Efficacy | Reference |
| Xylazine | 1 mg/kg PO (2h prior) | 90% reduction in mean number of emetic events | |
| Xylazine | 1 mg/kg SC (2h prior) | 76% reduction in mean number of emetic events | |
| Xylazine | 1 mg/kg IV | Emesis completely prevented | |
| Morphine & Dexmedetomidine | 1 mg/kg SC (20h prior) | 3% incidence of vomiting (vs 56% for placebo) | |
| Chronic Kidney Disease | ~1.1 mg/kg PO daily for 2 weeks | Statistically significant decrease in vomiting (P <0.01) | |
| Various Clinical Etiologies | 4 mg/cat transdermal daily | Significant decrease in vomiting frequency in 6 of 8 cats |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the study of Substance P and maropitant.
In Vivo Models of Emesis
The efficacy of antiemetic drugs is commonly evaluated in animal models that utilize specific emetogens to induce vomiting.
This model assesses centrally acting antiemetics.
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Objective: To evaluate the efficacy of a test compound in preventing apomorphine-induced emesis.
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Animals: Healthy Beagle dogs are commonly used.
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Procedure:
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Fast animals overnight but allow access to water.
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Administer the test compound (e.g., maropitant 1 mg/kg SC) or placebo (e.g., saline).
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After a specified pretreatment time (e.g., 1 hour), administer apomorphine (e.g., 0.1 mg/kg IV).
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Observe the animals for a defined period (e.g., 30 minutes) and record the number of emetic events (retching and vomiting).
-
-
Outcome Measures: Incidence of emesis, number of emetic events, latency to first emetic event.
Apomorphine-Induced Emesis Model Workflow
This model is useful for evaluating antiemetics in felines.
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Objective: To assess the ability of a test compound to prevent xylazine-induced emesis.
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Animals: Healthy domestic cats.
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Procedure:
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Administer the test compound (e.g., maropitant 1 mg/kg PO, SC, or IV) or placebo.
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After a specified pretreatment time (e.g., 2 hours), administer xylazine.
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Observe the animals and record the number of emetic events.
-
-
Outcome Measures: Incidence of emesis, mean number of emetic events.
Neurokinin-1 (NK1) Receptor Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., maropitant) for the NK1 receptor.
-
Materials:
-
Membrane preparation from cells or tissues expressing the NK1 receptor.
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Radioligand (e.g., [³H]-Substance P or a specific [¹²⁵I]-labeled NK1 antagonist).
-
Test compound (unlabeled maropitant).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure (Competitive Binding):
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
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NK1 Receptor Binding Assay Workflow
Substance P Enzyme Immunoassay (EIA)
This assay is used to quantify the concentration of Substance P in biological samples.
-
Objective: To measure the concentration of Substance P in plasma, serum, or other biological fluids.
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Principle: Competitive enzyme immunoassay.
-
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG).
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Substance P standard.
-
Biotinylated Substance P.
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Primary antibody (rabbit anti-Substance P).
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Streptavidin-Horseradish Peroxidase (SA-HRP).
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TMB substrate.
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Stop solution (e.g., 2N HCl).
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Assay buffer.
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Microplate reader.
-
-
Procedure:
-
Add standards or samples, primary antibody, and biotinylated Substance P to the wells of the microplate.
-
Incubate to allow competitive binding to the primary antibody.
-
The antibody-antigen complexes are captured by the coated secondary antibody.
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Wash the plate to remove unbound reagents.
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Add SA-HRP and incubate. The SA-HRP binds to the biotinylated Substance P.
-
Wash the plate again.
-
Add TMB substrate and incubate. A color develops in proportion to the amount of biotinylated Substance P bound.
-
Add stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Substance P standards.
-
Determine the concentration of Substance P in the samples by interpolating their absorbance values from the standard curve. The concentration of Substance P is inversely proportional to the signal.
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Conclusion
The therapeutic efficacy of maropitant is unequivocally linked to its potent and selective antagonism of the NK1 receptor, thereby blocking the action of Substance P in the final common pathway of the emetic reflex. The quantitative data from numerous studies robustly support its broad-spectrum antiemetic activity against a variety of emetogens in both dogs and cats. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of gastroenterology and neuropharmacology. A deeper understanding of the Substance P-NK1 receptor-maropitant interaction will continue to drive the development of novel and improved therapeutic strategies for the management of nausea and vomiting.
References
- 1. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor expression and antagonism by the NK-1R antagonist maropitant in canine melanoma cell lines and primary tumour tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Maropitant Citrate and Its Interplay with Neurogenic Inflammation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant citrate, a selective neurokinin-1 (NK-1) receptor antagonist, is widely recognized for its potent antiemetic properties.[1][2] Its mechanism of action, centered on the blockade of Substance P (SP) binding to NK-1 receptors, extends beyond the control of emesis and into the complex realm of neurogenic inflammation.[1][3] Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and the recruitment of immune cells, largely driven by the release of neuropeptides like SP from sensory nerve endings.[4] This technical guide provides an in-depth exploration of this compound's effects on these pathways, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular and procedural frameworks.
Core Mechanism of Action: NK-1 Receptor Antagonism
Substance P, an 11-amino acid neuropeptide, is the preferred endogenous ligand for the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK-1 receptor initiates a cascade of intracellular signaling events that are pivotal in the inflammatory process. This compound competitively inhibits this binding, thereby attenuating the downstream effects of SP. The SP/NK-1R system is a key player in the interplay between the nervous and immune systems, and its role in inflammation is a critical area of study.
Signaling Pathways in Neurogenic Inflammation
The binding of Substance P to the NK-1 receptor activates several downstream signaling pathways implicated in inflammation. These pathways often involve the activation of G-proteins, leading to the production of second messengers and the subsequent activation of various kinases and transcription factors.
Quantitative Data from Preclinical Studies
The anti-inflammatory effects of maropitant have been quantified in various preclinical models. A notable example is the study of cerulein-induced acute pancreatitis in mice, which demonstrates a significant reduction in key inflammatory markers. However, it is important to note that not all models of inflammation have shown a positive effect for maropitant. For instance, in a mouse model of postoperative ileus, maropitant did not inhibit the infiltration of leukocytes.
Table 1: Effects of Maropitant (8 mg/kg) on Inflammatory Markers in a Mouse Model of Acute Pancreatitis
| Parameter | Control Group (Normal Pancreas) | Acute Pancreatitis (AP) Group | AP with Maropitant Treatment |
| Plasma Amylase (U/L) | Data not provided | Significantly Elevated | Significantly Lowered |
| Plasma IL-6 (pg/mL) | Data not provided | Significantly Elevated | Completely Inhibited |
| Myeloperoxidase (MPO) Positive Cells (per 20 HPF) | 0.4 ± 0.1 | 85.7 ± 15.6 | 28.3 ± 6.6 |
Data sourced from Tsukamoto et al. (2018).
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of maropitant's anti-inflammatory properties.
Cerulein-Induced Acute Pancreatitis in Mice
This model is utilized to mimic the inflammatory conditions of acute pancreatitis.
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Animal Model: Male BALB/c mice, 8 weeks old.
-
Induction of Pancreatitis: Acute pancreatitis is induced by intraperitoneal (IP) injections of cerulein (a cholecystokinin analogue) at a dose of 50 µg/kg. In the study by Tsukamoto et al. (2018), seven hourly injections were administered.
-
Maropitant Administration: this compound is dissolved in saline and administered subcutaneously at a dose of 8 mg/kg immediately following the first cerulein injection.
-
Sample Collection: Six hours after the final cerulein injection, mice are euthanized. Blood is collected for the analysis of plasma amylase, lipase, and IL-6. The pancreas is harvested for histological examination and myeloperoxidase (MPO) staining.
-
Endpoint Analysis:
-
Plasma Amylase and Lipase: Measured using commercially available colorimetric assay kits.
-
Plasma IL-6: Quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Myeloperoxidase (MPO) Staining: Pancreatic tissue is fixed, embedded in paraffin, and sectioned. The sections are then stained for MPO, an enzyme abundant in neutrophils, to quantify inflammatory cell infiltration.
-
References
Maropitant Citrate's potential as a visceral pain modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the expanding role of Maropitant Citrate, a potent and selective neurokinin-1 (NK-1) receptor antagonist, as a modulator of visceral pain. While widely recognized for its antiemetic properties, a growing body of preclinical and clinical evidence supports its efficacy in mitigating visceral hypersensitivity and nociception. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental data for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Targeting the Substance P/NK-1 Receptor Pathway
This compound exerts its analgesic effects by antagonizing the Neurokinin-1 (NK-1) receptor, thereby blocking the action of its primary ligand, Substance P. Substance P is a neuropeptide extensively involved in the transmission of pain signals, particularly those originating from the viscera. The Substance P/NK-1 receptor system is a key player in both pain and anxiety, making it a significant therapeutic target for visceral pain syndromes like Irritable Bowel Syndrome (IBS).
The binding of Substance P to NK-1 receptors, located on neurons in the peripheral and central nervous systems, initiates a cascade of intracellular events that lead to neuronal excitation and the propagation of pain signals. Maropitant, by competitively binding to these receptors, prevents the downstream signaling initiated by Substance P.
Furthermore, Substance P is known to enhance the activity of glutamate, a primary excitatory neurotransmitter in the spinal cord that is crucial for the transmission of nociceptive stimuli. By blocking the NK-1 receptor, maropitant may indirectly modulate glutamatergic signaling, further contributing to its analgesic effect.
Signaling Pathways in Visceral Pain Modulation
The following diagram illustrates the signaling pathway of Substance P and the mechanism of action of Maropitant in modulating visceral pain.
Quantitative Data on Analgesic Efficacy
The analgesic properties of Maropitant have been quantified in several studies, primarily through the measurement of the Minimum Alveolar Concentration (MAC) of inhalant anesthetics required to prevent movement in response to a noxious stimulus. A reduction in MAC is indicative of an analgesic effect.
Table 1: Effect of Maropitant on Sevoflurane MAC in Dogs
| Study | Animal Model | Maropitant Dose | Route of Administration | MAC Reduction (%) |
| Boscan et al. (2011) | Noxious ovarian stimulation | 1 mg/kg IV, followed by 30 µg/kg/h IV | Intravenous | 24% |
| Boscan et al. (2011) | Noxious ovarian stimulation | 5 mg/kg IV, followed by 150 µg/kg/h IV | Intravenous | 30% |
| Alvillar et al. (2012) | Tail-clamp stimulation | 5 mg/kg IV, followed by 150 µg/kg/h IV | Intravenous | 16% |
| Niyom et al. (2013) | Ovarian ligament stimulation | 1 mg/kg IV | Intravenous | 15% (in cats) |
| Bozkurt et al. (2024) | Ovariohysterectomy | Not specified (compared to meloxicam) | Not specified | Lower pain scores |
Table 2: Clinical Efficacy of an NK-1 Receptor Antagonist in Humans with IBS
| Study | Population | Intervention | Outcome |
| Tillisch et al. (2012) | Women with IBS | NK-1 Receptor Antagonist (AV608) | Improved pain ratings and decreased brain activity in regions associated with emotional arousal. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of Maropitant's visceral analgesic effects.
Canine Model of Ovarian Stimulation for MAC Determination
This protocol is adapted from the study by Boscan et al. (2011).
Objective: To determine the anesthetic-sparing effect of maropitant during noxious visceral stimulation.
Animals: Healthy, adult female dogs.
Anesthesia: Anesthesia is induced and maintained with sevoflurane in oxygen.
Instrumentation:
-
Placement of an intravenous catheter for drug and fluid administration.
-
Instrumentation for monitoring heart rate, respiratory rate, arterial blood pressure, and end-tidal sevoflurane concentration.
-
Laparoscopic access to the abdominal cavity to visualize the ovary.
Experimental Procedure:
-
Baseline MAC Determination: The end-tidal sevoflurane concentration is held constant for 15 minutes. A standardized noxious stimulus (e.g., traction on the ovarian ligament with a specific force) is applied. If the dog moves, the sevoflurane concentration is increased. If there is no movement, the concentration is decreased. This is repeated until the concentration that prevents movement in 50% of the animals is determined (the MAC).
-
Maropitant Administration: A loading dose of maropitant is administered intravenously, followed by a constant rate infusion.
-
Post-treatment MAC Determination: After a 30-minute equilibration period, the MAC determination is repeated as described in step 1.
Data Analysis: The percentage reduction in sevoflurane MAC after maropitant administration is calculated.
Ovariohysterectomy Clinical Trial in Bitches
This protocol is based on the study by Bozkurt et al. (2024).
Objective: To compare the visceral analgesic efficacy of maropitant with meloxicam in bitches undergoing ovariohysterectomy (OVH).
Animals: Healthy female dogs scheduled for elective OVH.
Experimental Design: A randomized, controlled clinical trial.
-
Group 1 (Maropitant): Receives maropitant pre-operatively.
-
Group 2 (Meloxicam): Receives meloxicam pre-operatively.
-
Group 3 (Control): Receives a placebo.
Procedure:
-
Pre-anesthetic Medication: Animals receive the assigned treatment at a specified time before anesthesia induction.
-
Anesthesia and Surgery: A standardized anesthetic protocol is used for all animals. Ovariohysterectomy is performed by experienced surgeons.
-
Intra-operative Monitoring: Heart rate, respiratory rate, and other physiological parameters are monitored and recorded.
-
Post-operative Pain Assessment: Pain is assessed at predetermined time points using a validated pain scoring system (e.g., University of Melbourne Pain Scale).
-
Rescue Analgesia: If the pain score exceeds a predetermined threshold, rescue analgesia is administered.
Data Analysis: Pain scores and the requirement for rescue analgesia are compared between the groups.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a modulator of visceral pain. Its mechanism of action, targeting the well-established Substance P/NK-1 receptor pathway, provides a solid scientific rationale for its analgesic properties. Quantitative data from animal studies, particularly the consistent reduction in anesthetic requirements, demonstrate its potential as an adjunct analgesic for visceral procedures.
While human clinical data for maropitant itself is lacking, studies with other NK-1 receptor antagonists in conditions like IBS are promising and warrant further investigation. Future research should focus on:
-
Dose-optimization studies: To determine the optimal analgesic dose of maropitant for various visceral pain conditions.
-
Multimodal analgesia trials: To evaluate the synergistic effects of maropitant when combined with other classes of analgesics.
-
Chronic visceral pain models: To investigate the efficacy of maropitant in managing chronic visceral hypersensitivity.
-
Translational studies: To bridge the gap between preclinical findings and potential applications in human medicine.
The continued exploration of this compound and other NK-1 receptor antagonists holds significant promise for the development of novel and effective treatments for visceral pain, a condition that remains a significant challenge in both veterinary and human medicine.
The Synthesis and Chemical Profile of Maropitant Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of Maropitant free base, an active pharmaceutical ingredient (API) renowned for its potent antiemetic effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.
Introduction
Maropitant is a selective neurokinin-1 (NK1) receptor antagonist.[1] It exerts its antiemetic effects by blocking the binding of substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors in the central and peripheral nervous system.[2][3] While commercially available as a citrate salt (Cerenia®), the synthesis and properties of the free base are of significant interest for research and development, particularly in the formulation of novel drug delivery systems.[4] This guide focuses on the synthesis and chemical characteristics of the Maropitant free base.
Synthesis of Maropitant Free Base
The synthesis of Maropitant free base is a multi-step process that can be achieved through various reported routes. A common and effective pathway involves the reductive amination of a quinuclidinone intermediate. The following sections detail a representative synthetic scheme and the associated experimental protocols.
Synthetic Scheme
A logical workflow for the synthesis of Maropitant free base is outlined below.
References
Molecular structure and biological activity of Maropitant Citrate
An In-depth Technical Guide to the Molecular Structure and Biological Activity of Maropitant Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] Developed by Zoetis, it is a cornerstone antiemetic agent in veterinary medicine for the prevention and treatment of vomiting in dogs and cats.[3][4] Its mechanism centers on blocking the action of Substance P (SP), the primary neurotransmitter involved in the emetic reflex.[2] This technical guide provides a comprehensive overview of this compound's molecular characteristics, mechanism of action, diverse biological activities, and key pharmacokinetic parameters. Detailed experimental protocols for evaluating its activity and metabolic profile are also presented to support further research and development.
Molecular Structure and Physicochemical Properties
Maropitant is a substituted quinuclidine derivative. The commercially available form is this compound, the citrate salt of the maropitant base, which enhances water solubility for formulation into injectable and oral dosage forms.
-
Chemical Name: (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine citrate monohydrate
-
Molecular Formula: C₃₂H₄₀N₂O · C₆H₈O₇ · H₂O
-
Molecular Weight: 678.81 g/mol
This compound is a white to off-white crystalline powder. It exists in at least three crystalline forms (A, B, and C), with Form C noted for its superior solubility in water and methanol, as well as higher stability.
Table 1: Physicochemical and Identification Data for Maropitant and this compound
| Property | Maropitant (Base) | This compound Monohydrate | Citation(s) |
|---|---|---|---|
| IUPAC Name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
| Molecular Formula | C₃₂H₄₀N₂O | C₃₈H₅₀N₂O₉ | |
| Molar Mass | 468.685 g·mol⁻¹ | 678.8 g/mol | |
| CAS Number | 147116-67-4 | 359875-09-5 |
| PubChem CID | 204108 | 204107 | |
Mechanism of Action: NK1 Receptor Antagonism
Vomiting is a complex reflex centrally coordinated by the emetic center in the brainstem, which integrates stimuli from peripheral sources (e.g., gastrointestinal tract) and central sources, including the chemoreceptor trigger zone (CTZ). A key neurotransmitter in this process is Substance P (SP), a tachykinin neuropeptide. SP exerts its effect by binding to neurokinin-1 (NK1) receptors, which are densely located in both the emetic center and the CTZ.
Maropitant functions as a highly selective and potent competitive antagonist of the NK1 receptor. Its molecular structure mimics that of Substance P, allowing it to bind to the NK1 receptor with high affinity. This binding competitively inhibits SP, effectively blocking the final common pathway of the vomiting reflex. By acting at the level of the emetic center, Maropitant can prevent emesis from a broad spectrum of both central and peripheral stimuli.
Biological Activity
While primarily an antiemetic, the role of Substance P in other physiological processes means Maropitant exhibits a range of biological activities.
-
Antiemetic Activity: Maropitant is effective against vomiting induced by a wide array of stimuli, including motion sickness, chemotherapy, apomorphine (central emetogen), and syrup of ipecac (peripheral emetogen). Its broad-spectrum efficacy is a direct result of its action at the final step of the emetic pathway.
-
Anesthetic-Sparing Effects: Administration of Maropitant has been shown to reduce the minimal alveolar concentration (MAC) of inhalant anesthetics like sevoflurane in both dogs and cats during visceral stimulation. This suggests an interaction with central pain pathways.
-
Anti-inflammatory and Analgesic Potential: Substance P is a key mediator in neurogenic inflammation and pain transmission. As an NK1 antagonist, Maropitant is being explored for its potential to manage visceral pain and certain inflammatory conditions, such as feline idiopathic cystitis and inflammatory bowel disease.
Pharmacokinetics and Pharmacodynamics
The absorption, distribution, metabolism, and excretion of Maropitant vary significantly with the route of administration and species.
Table 2: Key Pharmacokinetic Parameters of Maropitant in Dogs
| Parameter | Oral (2 mg/kg) | Oral (8 mg/kg) | Subcutaneous (1 mg/kg) | Intravenous (1 mg/kg) | Citation(s) |
|---|---|---|---|---|---|
| Bioavailability (F) | ~24% | - | ~91% | 100% | |
| Tmax (Time to Peak Plasma Conc.) | ~2 hours | - | ~0.75 hours (45 mins) | - | |
| Cmax (Peak Plasma Conc.) | - | - | 92 ng/mL | - | |
| Elimination Half-life (t½) | - | >8 hours (after last dose) | ~6-8 hours | - | |
| Plasma Protein Binding | >99.5% | >99.5% | >99.5% | >99.5% | |
| Metabolism | Hepatic (CYP2D15, CYP3A12) | Hepatic (CYP2D15, CYP3A12) | Hepatic (CYP2D15, CYP3A12) | Hepatic (CYP2D15, CYP3A12) |
| Accumulation Ratio (14 days) | 2.46 | 4.81 | - | - | |
Pharmacokinetic Profile: Maropitant exhibits non-linear pharmacokinetics, particularly at higher oral doses, due to the saturation of first-pass metabolism by hepatic cytochrome P450 enzymes (primarily CYP2D15). This saturation leads to greater-than-proportional increases in drug exposure and drug accumulation with repeated daily dosing. It is highly bound to plasma proteins.
Table 3: Comparative Pharmacokinetics of Maropitant in Other Species
| Species | Dose & Route | Bioavailability (F) | Elimination Half-life (t½) | Cmax | Citation(s) |
|---|---|---|---|---|---|
| Cat | 1 mg/kg SC | 117% | - | 269 ng/mL | |
| Horse | 4 mg/kg PO (5 days) | - | 11.6 ± 1.4 hr | 375.5 ± 200 ng/mL | |
| Rabbit | 1 mg/kg SC | 58.9 ± 13.3% | - | 14.4 ± 10.9 ng/mL |
| Chicken | 1 mg/kg SC | - | - | 915.6 ± 312.8 ng/mL | |
Experimental Protocols
The following protocols are representative methodologies for assessing the in vitro and in vivo properties of this compound.
In Vitro Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of Maropitant to inhibit major drug-metabolizing enzymes, a critical step in assessing drug-drug interaction risks. This protocol is adapted from standard methodologies for evaluating CYP inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Maropitant for specific canine CYP isoforms (e.g., CYP2D15, CYP3A12).
Materials:
-
This compound
-
Canine liver microsomes (commercially available)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
CYP isoform-specific probe substrates (e.g., tramadol for CYP2D15)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well microplates
-
LC-MS/MS system for analysis
Methodology:
-
Reagent Preparation: Prepare stock solutions of Maropitant, probe substrates, and the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, pre-warm canine liver microsomes (final concentration 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Inhibitor Addition: Add Maropitant across a range of concentrations to designated wells. Include vehicle-only controls.
-
Substrate Addition: Add the specific CYP probe substrate at a concentration near its Michaelis-Menten constant (Km). Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Reaction Termination: After a fixed incubation period (e.g., 15-30 minutes), terminate the reaction by adding cold acetonitrile, which also precipitates microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each Maropitant concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
In Vivo Protocol: Emetic Challenge Model in Dogs
This protocol describes a common method to evaluate the antiemetic efficacy of a compound in vivo. This model is based on methodologies reported in clinical studies.
Objective: To determine the efficacy of this compound in preventing vomiting induced by a centrally-acting emetogen (e.g., hydromorphone or apomorphine).
Animals: Healthy adult Beagle dogs, fasted overnight but with free access to water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound (injectable or oral formulation)
-
Placebo control (e.g., sterile saline)
-
Emetogen (e.g., hydromorphone hydrochloride, 0.1 mg/kg, IM)
-
Video recording equipment for observation
Methodology:
-
Acclimation: Animals are acclimated to the study environment and handling procedures.
-
Randomization: Dogs are randomly assigned to either a treatment group (Maropitant) or a placebo group.
-
Drug Administration:
-
Treatment Group: Administer this compound at the desired dose and route (e.g., 1.0 mg/kg SC or 2.0 mg/kg PO).
-
Placebo Group: Administer an equivalent volume of placebo.
-
-
Pre-treatment Period: Observe the animals for a specified period following drug administration to allow for absorption (e.g., 60 minutes for SC, 2 hours for PO).
-
Emetic Challenge: Administer the emetogen (e.g., hydromorphone 0.1 mg/kg, IM) to all dogs.
-
Observation: Continuously observe and video record each dog for a defined period (e.g., 30-60 minutes) post-challenge.
-
Data Collection: Record the following endpoints for each animal:
-
Incidence of vomiting (yes/no).
-
Number of retching and vomiting events.
-
Latency to the first emetic event.
-
Signs of nausea (e.g., hypersalivation, lip-licking).
-
-
Statistical Analysis: Compare the incidence and frequency of vomiting between the treatment and placebo groups using appropriate statistical tests (e.g., Fisher's exact test for incidence, Mann-Whitney U test for counts).
Conclusion
This compound is a well-characterized, highly selective NK1 receptor antagonist with potent, broad-spectrum antiemetic activity. Its efficacy stems from the targeted blockade of Substance P in the central nervous system's emetic center. The compound exhibits non-linear pharmacokinetics, and its biological activities may extend to analgesic and anti-inflammatory applications, warranting further investigation. The established molecular structure and mechanism of action, combined with a growing body of pharmacokinetic data across multiple species, provide a solid foundation for its clinical use and for the development of future neurokinin receptor-targeted therapeutics.
References
Off-Target Effects of Maropitant Citrate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant citrate, commercially known as Cerenia®, is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1][2] Its primary mechanism of action involves blocking the binding of substance P to NK-1 receptors in the central nervous system, effectively inhibiting emesis.[1][2] While its efficacy as an antiemetic is well-established in veterinary medicine, emerging preclinical evidence suggests that this compound exerts a range of pharmacological effects beyond its on-target activity. These "off-target" effects, or more accurately, extensions of its pharmacological profile, are of significant interest to researchers and drug development professionals for their potential therapeutic applications and safety implications.
This technical guide provides a comprehensive overview of the reported off-target effects of this compound in preclinical models. It consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for the scientific community.
Pharmacological Profile of this compound
Maropitant is a quinuclidine class compound that is highly lipophilic and demonstrates high plasma protein binding (>99%).[3] It is primarily metabolized by hepatic cytochrome P450 enzymes. While highly selective for the NK-1 receptor over NK-2 and NK-3 receptors, preclinical studies have revealed interactions with other biological targets.
Off-Target Effects of this compound
Preclinical research has identified several key areas of off-target activity for this compound, including anti-inflammatory effects, visceral analgesia, and interactions with ion channels.
Anti-inflammatory Effects
Substance P and its NK-1 receptor are implicated in neurogenic inflammation. By blocking this pathway, Maropitant has demonstrated anti-inflammatory properties in preclinical models of acute pancreatitis.
Table 1: Anti-inflammatory Effects of Maropitant in a Murine Model of Acute Pancreatitis
| Parameter | Model | Treatment | Outcome | Reference |
| Plasma Amylase | Cerulein-induced pancreatitis in BALB/c mice | Maropitant (8 mg/kg, SC) | Significant reduction compared to untreated pancreatitis group | |
| Plasma Interleukin-6 (IL-6) | Cerulein-induced pancreatitis in BALB/c mice | Maropitant (8 mg/kg, SC) | Significant reduction compared to untreated pancreatitis group | |
| Pancreatic Myeloperoxidase (MPO) Activity | Cerulein-induced pancreatitis in BALB/c mice | Maropitant (8 mg/kg, SC) | Significant inhibition of MPO-positive cell infiltration |
Visceral Analgesia
The abundance of NK-1 receptors in visceral afferent neurons suggests a role for Maropitant in modulating visceral pain. Preclinical studies in canine models have shown that Maropitant can reduce the anesthetic requirement during noxious visceral stimulation, indicating an analgesic effect.
Table 2: Visceral Analgesic Effects of Maropitant in a Canine Model
| Parameter | Model | Treatment | Outcome | Reference |
| Minimum Alveolar Concentration (MAC) of Sevoflurane | Laparoscopic ovarian pedicle stimulation in dogs | Maropitant (1.0 mg/kg IV followed by 30 µg/kg/hr IV) | 24% decrease in MAC | |
| Minimum Alveolar Concentration (MAC) of Sevoflurane | Laparoscopic ovarian pedicle stimulation in dogs | Maropitant (5.0 mg/kg IV) | 15% decrease in MAC in a separate study | |
| Post-operative Pain Scores (VAS and CSU) | Canine Ovariohysterectomy | Maropitant (1 mg/kg SQ) | Lower pain scores at extubation compared to morphine | |
| Time to First Meal Post-Surgery | Canine Ovariohysterectomy | Maropitant (1 mg/kg SQ) | Significantly more likely to eat within 3 hours of extubation compared to morphine group |
Ion Channel Interactions
Table 3: Reported Ion Channel Interactions of Maropitant
| Ion Channel | Preclinical Model | Observation | Quantitative Data | Reference |
| Calcium Channels | Canine | Caution advised with concomitant use of Ca-channel antagonists. High doses associated with ECG changes. | Not available in public literature. | |
| Potassium Channels | Canine | Reported affinity. | Not available in public literature. |
Experimental Protocols
Cerulein-Induced Pancreatitis Model in Mice
This protocol is adapted from studies investigating the anti-inflammatory effects of Maropitant.
-
Animals: Male BALB/c mice (8 weeks old) are used.
-
Induction of Pancreatitis: Acute pancreatitis is induced by hourly intraperitoneal (IP) injections of cerulein (50 µg/kg) for a total of 7 hours.
-
Maropitant Administration: this compound (8 mg/kg) is administered subcutaneously (SC) immediately after the first cerulein injection.
-
Sample Collection: 12 hours after the final cerulein injection, mice are euthanized, and blood and pancreatic tissue are collected.
-
Outcome Measures:
-
Plasma levels of amylase and interleukin-6 (IL-6) are quantified using commercially available assay kits.
-
Pancreatic tissue is processed for histology and myeloperoxidase (MPO) staining to assess neutrophil infiltration.
-
Canine Visceral Pain Model
This protocol is based on studies evaluating the visceral analgesic effects of Maropitant.
-
Animals: Healthy adult female dogs are used.
-
Anesthesia: Anesthesia is induced and maintained with sevoflurane.
-
Instrumentation: A laparoscopic approach is used to place a force transducer on the ovarian pedicle.
-
MAC Determination (Baseline): The minimum alveolar concentration (MAC) of sevoflurane required to prevent movement in response to a standardized noxious stimulus (traction on the ovarian pedicle) is determined.
-
Maropitant Administration: Maropitant is administered intravenously (IV) as a loading dose (e.g., 1.0 mg/kg) followed by a constant rate infusion (e.g., 30 µg/kg/hr).
-
MAC Determination (Post-Maropitant): The MAC of sevoflurane is redetermined in the presence of Maropitant.
-
Outcome Measure: The percentage decrease in sevoflurane MAC is calculated to quantify the anesthetic-sparing (analgesic) effect of Maropitant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target (NK-1 Receptor) pathway of Maropitant in preventing emesis.
Caption: Overview of Maropitant's potential off-target effects.
Caption: Experimental workflow for the murine pancreatitis model.
Conclusion
The preclinical evidence to date indicates that this compound possesses a broader pharmacological profile than its primary indication as an antiemetic would suggest. Its demonstrated anti-inflammatory and visceral analgesic properties in animal models open avenues for further investigation into its potential therapeutic applications in a range of conditions. The interaction of Maropitant with calcium and potassium ion channels warrants further study to fully characterize the safety profile, particularly with long-term use or in patients with pre-existing cardiac conditions.
This guide serves as a foundational resource for researchers and drug development professionals. Further dedicated studies are required to elucidate the precise mechanisms and clinical relevance of these off-target effects, including comprehensive receptor binding and functional assays to quantify interactions with a wider range of molecular targets. Such research will be pivotal in unlocking the full therapeutic potential of this compound and ensuring its safe and effective use.
References
Maropitant Citrate in Non-Emetic Gastrointestinal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Maropitant Citrate's utility in researching non-emetic gastrointestinal (GI) disorders. While primarily known for its anti-emetic properties, Maropitant's mechanism of action as a potent and selective Neurokinin-1 (NK1) receptor antagonist presents significant opportunities for investigating its role in modulating GI motility, inflammation, and visceral pain. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex pathways and workflows to support further scientific inquiry.
Core Mechanism of Action: NK1 Receptor Antagonism
This compound's primary pharmacological effect is the competitive antagonism of the Neurokinin-1 (NK1) receptor.[1][2][3][4] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide widely distributed throughout the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract.[1]
Substance P is implicated in a variety of physiological and pathophysiological processes within the gut, including:
-
Gastrointestinal Motility: Modulation of smooth muscle contraction.
-
Inflammation: Acting as a pro-inflammatory mediator.
-
Pain Perception: Transmission of nociceptive signals, particularly visceral pain.
By blocking the binding of Substance P to the NK1 receptor, Maropitant effectively inhibits these downstream signaling cascades. This targeted action makes Maropitant a valuable tool for investigating the role of the SP-NK1 pathway in various non-emetic GI disorders.
Effects on Gastrointestinal Motility
Research into Maropitant's impact on GI motility has revealed complex, and at times, contradictory effects. While it does not appear to act as a prokinetic agent in the upper GI tract of healthy subjects, it significantly influences intestinal transit and contractility.
Gastric Emptying
Studies in healthy dogs have shown that Maropitant does not significantly alter gastric emptying times when compared to placebo. This suggests that under normal physiological conditions, the SP-NK1 pathway may not be a primary driver of gastric motility.
Intestinal Transit and Contractility
In contrast to its effects on the stomach, Maropitant has been demonstrated to induce disorders of intestinal motility in mice. Key findings indicate that Maropitant:
-
Delays Intestinal Transit: In vivo studies using phenol red as a marker showed that Maropitant significantly slows the movement of luminal contents through the intestines.
-
Alters Intestinal Contractions: Ex vivo experiments on isolated intestinal segments revealed a concentration-dependent increase in the frequency of contractions, coupled with a decrease in the amplitude of these contractions. This ultimately leads to an overall inhibition of the motility index.
These findings suggest that Maropitant's antagonism of NK1 receptors on enteric neurons and smooth muscle cells disrupts the coordinated peristaltic activity necessary for normal intestinal transit.
Quantitative Data on Motility Effects
The following table summarizes the quantitative findings from a key study on the effects of Maropitant on intestinal motility in mice.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Intestinal Transit | In vivo (Mouse) | Maropitant | 10 mg/kg, SC | Significant decrease in geometric center value of phenol red marker | |
| Intestinal Contraction Frequency | Ex vivo (Mouse Ileum) | Maropitant | 0.1–10 µM | Concentration-dependent increase | |
| Intestinal Contraction Amplitude | Ex vivo (Mouse Ileum) | Maropitant | 0.1–10 µM | Concentration-dependent decrease | |
| Motility Index | Ex vivo (Mouse Ileum) | Maropitant | 0.1–10 µM | Concentration-dependent inhibition |
Role in Gastrointestinal Inflammation
The role of Substance P as a pro-inflammatory neuropeptide suggests that Maropitant could have anti-inflammatory effects in the GI tract. However, experimental evidence to date has been conflicting and appears to be dependent on the specific inflammatory model used.
Post-Operative Ileus Model
In a mouse model of post-operative ileus, Maropitant did not demonstrate anti-inflammatory activity. Specifically, it failed to inhibit the infiltration of CD68-positive macrophages and MPO-stained neutrophils into the inflamed intestinal muscle layer.
Acute Pancreatitis Model
Conversely, in a cerulein-induced model of acute pancreatitis in mice, Maropitant exhibited significant anti-inflammatory effects. Treatment with Maropitant led to:
-
A significant reduction in plasma amylase and interleukin-6 (IL-6) levels.
-
Inhibition of myeloperoxidase (MPO)-positive cell infiltration in the pancreas.
These findings suggest that the therapeutic potential of Maropitant as an anti-inflammatory agent in the GI tract may be context-specific, with greater efficacy in conditions where the SP-NK1 pathway is a key driver of the inflammatory cascade, such as acute pancreatitis.
Quantitative Data on Inflammatory Effects
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Leukocyte Infiltration | Post-Operative Ileus (Mouse) | Maropitant | 10 mg/kg, SC | No inhibition of macrophage or neutrophil infiltration | |
| Plasma Amylase | Acute Pancreatitis (Mouse) | Maropitant | 8 mg/kg, SC | Significant decrease compared to control | |
| Plasma IL-6 | Acute Pancreatitis (Mouse) | Maropitant | 8 mg/kg, SC | Significant decrease compared to control | |
| MPO-Positive Cell Infiltration | Acute Pancreatitis (Mouse) | Maropitant | 8 mg/kg, SC | Significant inhibition in pancreatic tissue |
Potential in Visceral Pain Research
Substance P and the NK1 receptor are integral to the transmission of pain signals, particularly those originating from the viscera. This makes NK1 receptor antagonists like Maropitant a subject of interest for managing visceral pain associated with various GI disorders. While direct evidence in non-emetic GI disease models is still emerging, studies in other contexts support this potential application. For instance, Maropitant has been shown to provide visceral analgesia in cats undergoing ovariohysterectomy. Further research is warranted to explore the efficacy of Maropitant in animal models of functional bowel disorders and other conditions characterized by visceral hypersensitivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vivo Intestinal Transit Assay (Adapted from Mikawa et al., 2015)
This protocol measures the transit of a non-absorbable marker through the gastrointestinal tract in mice.
-
Animal Preparation: Adult male mice are fasted for 18 hours with free access to water.
-
Drug Administration: Maropitant (10 mg/kg) or a vehicle control is administered subcutaneously (SC).
-
Marker Administration: 30 minutes after drug administration, 0.1 ml of a 5% phenol red solution in 1.5% methylcellulose is administered orally.
-
Transit Time: Mice are euthanized 1 hour after phenol red administration.
-
Tissue Harvest: The entire gastrointestinal tract, from the stomach to the distal colon, is carefully dissected.
-
Segmentation: The small intestine is divided into 10 equal segments, and the large intestine into 3 equal segments. The stomach and cecum are treated as separate segments.
-
Phenol Red Extraction: Each segment is placed in a tube with 0.1 N NaOH, homogenized, and centrifuged.
-
Quantification: The absorbance of the supernatant from each segment is measured at 560 nm.
-
Data Analysis: The geometric center (GC) of the phenol red distribution is calculated using the formula: GC = Σ (% of total phenol red in each segment × segment number). A lower GC value indicates delayed transit.
Ex Vivo Intestinal Motility Assay (Adapted from Mikawa et al., 2015)
This protocol assesses the contractility of isolated intestinal segments in response to luminal pressure.
-
Tissue Preparation: A segment of the terminal ileum is removed from a euthanized mouse and placed in Krebs-Ringer solution.
-
Mounting: The ileal segment is mounted in an organ bath maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Cannulation: Both ends of the segment are cannulated. The oral end is connected to a pressure reservoir, and the aboral end is connected to a drop counter.
-
Peristalsis Induction: Intraluminal pressure is raised to 5 cm H2O to induce rhythmic peristaltic contractions.
-
Data Recording: The flow of Krebs-Ringer solution through the segment, which reflects intestinal contractions and relaxations, is recorded.
-
Drug Application: After a stable baseline is established, Maropitant (at various concentrations from 0.1 to 10 µM) or a vehicle control is added to the organ bath.
-
Data Analysis: The frequency and amplitude of contractions are measured before and after drug application to calculate the motility index.
Cerulein-Induced Acute Pancreatitis Model (Adapted from Tsukamoto et al., 2018)
This protocol induces a model of acute pancreatitis in mice to study the anti-inflammatory effects of Maropitant.
-
Animal Groups: Mice are divided into control, pancreatitis, and Maropitant-treated pancreatitis groups.
-
Maropitant Administration: The Maropitant-treated group receives Maropitant (8 mg/kg, SC).
-
Pancreatitis Induction: 30 minutes after Maropitant or vehicle administration, pancreatitis is induced by hourly intraperitoneal (IP) injections of cerulein (50 µg/kg) for 6 hours.
-
Sample Collection: One hour after the final cerulein injection, mice are euthanized. Blood samples are collected for measurement of plasma amylase and IL-6. The pancreas is harvested for histological analysis and MPO staining.
-
Biochemical Analysis: Plasma levels of amylase and IL-6 are quantified using standard assay kits.
-
Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained with hematoxylin and eosin to assess edema, inflammation, and necrosis. MPO staining is performed to quantify neutrophil infiltration.
Conclusion and Future Directions
This compound is a powerful research tool for elucidating the role of the Substance P-NK1 receptor pathway in non-emetic gastrointestinal disorders. Current evidence highlights its significant impact on intestinal motility and its context-dependent anti-inflammatory properties. Future research should focus on:
-
Visceral Pain Models: Evaluating the efficacy of Maropitant in validated animal models of visceral hypersensitivity and functional bowel disorders.
-
Chronic Inflammatory Models: Investigating the effects of long-term Maropitant administration in models of chronic GI inflammation, such as inflammatory bowel disease.
-
Mechanism of Motility Disorder: Further exploring the precise cellular and molecular mechanisms by which Maropitant disrupts coordinated intestinal peristalsis.
By leveraging the specific antagonism of the NK1 receptor by Maropitant, researchers can continue to unravel the complex interplay between the nervous system and the gut in health and disease, potentially paving the way for novel therapeutic strategies for a range of challenging gastrointestinal conditions.
References
- 1. Anti-emetic drug maropitant induces intestinal motility disorder but not anti-inflammatory action in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qingmupharm.com [qingmupharm.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Maropitant Citrate analysis
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the analysis of Maropitant Citrate using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is suitable for the quantification of this compound and the detection of its related substances in pharmaceutical formulations, ensuring quality control and supporting drug development activities.
Introduction
This compound is a neurokinin-1 (NK1) receptor antagonist widely used in veterinary medicine to prevent and treat vomiting and motion sickness. Accurate and reliable analytical methods are crucial for determining the purity, stability, and overall quality of this compound in drug substances and products. This HPLC method provides a robust and sensitive approach for the separation and quantification of this compound and its potential impurities.
Chromatographic Conditions
A reversed-phase HPLC method has been developed and validated for the analysis of this compound. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Chromatographic Column | CAPCELL PAK C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.01 mol/L Dipotassium Hydrogen Phosphate (pH 7.50) |
| B: Acetonitrile | |
| C: Methanol | |
| Gradient Program | A gradient program is utilized for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm[1][2] |
| Column Temperature | 38 - 42°C[1][2] |
| Injection Volume | 20 µL[1] |
| Diluent | 0.2% v/v Triethylamine in Methanol |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase A (0.01 mol/L Dipotassium Hydrogen Phosphate, pH 7.50)
-
Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to obtain a 0.01 mol/L solution.
-
Adjust the pH of the solution to 7.50 using a suitable acid or base.
-
Filter the solution through a 0.45 µm membrane filter and degas prior to use.
3.1.2. Standard Stock Solution
-
Accurately weigh an appropriate amount of this compound reference standard.
-
Dissolve and dilute with the diluent (0.2% v/v triethylamine in methanol) to obtain a stock solution of a known concentration.
3.1.3. Standard Solution for Linearity
-
Prepare a series of at least five standard solutions by diluting the standard stock solution with the diluent to cover a concentration range of 0.580 µg/mL to 2.320 µg/mL.
3.1.4. Sample Solution
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve and dilute with the diluent to a final concentration of approximately 0.4 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Testing
Before initiating the sample analysis, the performance of the HPLC system must be verified through system suitability testing. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the this compound peak and any adjacent impurity peak should be greater than 1.5. |
| Precision (%RSD) | The relative standard deviation for five replicate injections of the standard solution should be not more than 2.0%. |
| Tailing Factor | The tailing factor for the this compound peak should be not more than 2.0. |
| Theoretical Plates | The number of theoretical plates for the this compound peak should be adequate for the separation. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability tests and ensure that the acceptance criteria are met.
-
Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard solution.
Method Validation Summary
The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized in the following table.
| Validation Parameter | Result |
| Linearity | |
| Concentration Range | 0.580 - 2.320 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Accuracy (% Recovery) | For related impurities, the recovery is within 92 - 105%. |
| Precision (%RSD) | For related impurities, the RSD is less than 2%. |
| Limit of Detection (LOD) | 0.320 µg/mL |
| Limit of Quantification (LOQ) | 0.106 µg/mL |
| Specificity | The method is specific for the analysis of this compound in the presence of its impurities, with no interference observed from the blank. |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Preparing Maropitant Citrate Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, is a well-established antiemetic agent in veterinary medicine.[1][2] Its mechanism of action involves blocking the binding of Substance P (SP) to the NK1 receptor, a key component in the emetic pathway.[1][2][3] The in vitro evaluation of Maropitant Citrate requires the preparation of accurate and stable stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and their application in relevant in vitro assays to characterize its activity as an NK1 receptor antagonist.
Data Presentation
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Solvent | Notes |
| Molar Mass (Maropitant) | 468.68 g/mol | - | - |
| Molar Mass (this compound Monohydrate) | ~679 g/mol | - | Use the correct molecular weight for calculations. |
| Solubility | 25 mg/mL (53.34 mM) | DMSO | Requires sonication and warming to 60°C. |
| Water Solubility (Form C) | 0.445 g/L | Water | Form C has higher aqueous solubility. |
| Powder Storage | -20°C | - | Stable for up to 3 years. |
| Stock Solution Storage | -80°C | DMSO | Stable for up to 1 year. |
| Injectable Solution Storage | Room Temperature (20-25°C) | Aqueous | Refrigerate (2-8°C) after opening. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock of 10 mM, weigh approximately 6.79 mg of this compound Monohydrate.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: To aid dissolution, warm the solution to 60°C and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage, where they are stable for up to one year.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
In Vitro Assay: Neurokinin-1 (NK1) Receptor Binding Assay
This competitive binding assay determines the affinity of this compound for the NK1 receptor. It utilizes a radiolabeled ligand that specifically binds to the NK1 receptor, and the displacement of this radioligand by this compound is measured.
Materials:
-
Cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled Substance P (e.g., [³H]-Substance P)
-
Unlabeled Substance P (for determining non-specific binding)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation: Culture the NK1 receptor-expressing cells to confluency. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Cell membrane preparation
-
A fixed concentration of radiolabeled Substance P
-
Increasing concentrations of this compound (or unlabeled Substance P for the standard curve).
-
Assay buffer to the final volume.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled Substance P (IC50 value).
In Vitro Assay: Substance P-Induced Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by Substance P in cells expressing the NK1 receptor. The NK1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.
Materials:
-
Cell line stably expressing the human NK1 receptor (e.g., U2OS or CHO cells)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P
-
This compound stock solution
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom microplate and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Measurement of Calcium Flux: Place the microplate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a solution of Substance P into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the concentration of this compound that inhibits 50% of the Substance P-induced calcium flux (IC50 value).
NK1 Receptor Signaling Pathway
Caption: this compound inhibits the NK1 receptor signaling pathway.
Conclusion
The protocols outlined in this application note provide a framework for the preparation of this compound stock solutions and their use in in vitro assays to characterize its pharmacological activity. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the interaction of this compound with the NK1 receptor, contributing to a deeper understanding of its mechanism of action and facilitating further drug development efforts.
References
Application Notes and Protocols for Subcutaneous Maropitant Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Maropitant (Cerenia®) in rodent models. Maropitant, a neurokinin-1 (NK1) receptor antagonist, is a versatile compound for investigating physiological processes mediated by Substance P, including emesis, inflammation, and nociception.
Introduction
Maropitant is a selective antagonist of the NK1 receptor, which prevents the binding of its natural ligand, Substance P.[1][2] Substance P is a neuropeptide implicated in a wide array of physiological and pathophysiological processes, including the transmission of pain signals, the inflammatory cascade, and the induction of vomiting.[1][3][4] In rodent models, Maropitant is utilized to explore its anti-emetic, anti-inflammatory, and analgesic properties. Subcutaneous administration is a common and effective route, offering high bioavailability compared to oral administration.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of subcutaneously administered Maropitant in rodent models.
Table 1: Dose-Dependent Effects of Subcutaneous Maropitant on Mechanical Nociceptive Threshold in a Rat Model of Neuropathic Pain
| Dose of Maropitant (mg/kg) | Mean Mechanical Nociceptive Threshold (MNT) at 2 hours post-treatment (grams) | Percentage Increase in MNT from Baseline | Observations |
| 3 | 11.79 ± 0.28 | 23.96% | No significant difference compared to vehicle control. |
| 6 | 12.17 ± 0.18 | 28.28% | No significant difference compared to vehicle control. |
| 15 | 19.91 ± 0.52 | 130.33% | Significant increase in MNT compared to vehicle control. |
| 30 | 23.28 ± 0.29 | 145.83% | Significant increase in MNT compared to vehicle control; provided a higher MNT than 15 mg/kg. |
| 50 | Not Applicable | Not Applicable | Toxic effects, including death, were observed. |
Data adapted from a study on neuropathic pain in rats induced by chronic constriction injury of the sciatic nerve.
Table 2: Reported Subcutaneous Doses of Maropitant in Mouse Models and Their Applications
| Dose of Maropitant (mg/kg) | Rodent Model | Application | Reference |
| 1 | C57BL/6 Background Mice | Treatment of Ulcerative Dermatitis | |
| 5 | C57BL/6 Background Mice | Treatment of Ulcerative Dermatitis | |
| 8 | BALB/c Mice | Anti-inflammatory effects in acute pancreatitis | |
| 10 | Mice | Investigation of effects on gastrointestinal transit |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Maropitant's Action
Maropitant exerts its effects by blocking the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. This is particularly relevant in the contexts of neurogenic inflammation and pain perception.
Caption: Maropitant blocks Substance P binding to the NK1 receptor, inhibiting downstream inflammatory and nociceptive signaling pathways.
Experimental Workflow: Neuropathic Pain Model
The following diagram outlines a typical experimental workflow for assessing the analgesic effects of Maropitant in a rodent model of neuropathic pain.
Caption: Workflow for evaluating Maropitant's analgesic effects in a rodent neuropathic pain model.
Experimental Protocols
Preparation and Dilution of Maropitant for Injection
The commercially available injectable solution of Maropitant citrate (Cerenia®) typically has a concentration of 10 mg/mL. For accurate dosing in small rodents, especially at lower dose ranges, dilution is necessary.
Materials:
-
This compound injectable solution (10 mg/mL)
-
Sterile Lactated Ringer's Solution (LRS) or 0.9% Sodium Chloride (Saline)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Sterile conical tubes or vials for dilution
Procedure:
-
Calculate the final volume and concentration of the diluted Maropitant solution required for the planned doses and number of animals. For example, to achieve a 1 mg/mL final concentration, dilute the 10 mg/mL stock solution 1:10 with sterile LRS or saline.
-
Using aseptic technique, draw the required volume of Maropitant from the vial.
-
Transfer the Maropitant to a sterile tube or vial containing the calculated volume of diluent.
-
Mix gently by inverting the tube several times.
-
Draw the required volume of the diluted solution into the dosing syringe. Ensure there are no air bubbles.
-
It is recommended to prepare fresh dilutions for each experiment.
Note on Dilution: Diluting Maropitant in LRS may result in a lower maximum plasma concentration (Cmax) and slower absorption compared to the undiluted product. This should be taken into consideration when interpreting pharmacokinetic and pharmacodynamic data.
Protocol for Subcutaneous Administration in Mice and Rats
This protocol is a general guideline and should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Materials:
-
Prepared syringe with Maropitant solution
-
Appropriate restraint device (if necessary)
-
70% ethanol or other skin disinfectant (optional, as per institutional guidelines)
Procedure:
-
Restraint:
-
Mice: Restrain the mouse by scruffing the loose skin over the neck and shoulders with the non-dominant hand.
-
Rats: Gently restrain the rat. A common method is to use a towel to gently wrap the animal, leaving the injection site accessible.
-
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) region.
-
Injection Technique:
-
With the non-dominant hand, create a "tent" of skin at the injection site.
-
Hold the syringe with the dominant hand, with the needle bevel facing upwards.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
If no blood is aspirated, depress the plunger smoothly to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a moment if needed.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions or signs of distress.
Recommended Injection Volumes and Needle Sizes:
| Species | Typical Weight | Maximum SC Volume (per site) | Recommended Needle Gauge |
| Mouse | 20-30 g | 0.1 - 0.2 mL | 25 - 27 G |
| Rat | 200-400 g | 1.0 - 2.0 mL | 23 - 25 G |
Always consult institutional guidelines for maximum injection volumes.
Conclusion
The subcutaneous administration of Maropitant is a valuable technique for studying the role of Substance P and the NK1 receptor in various physiological systems in rodent models. Proper dilution and injection technique are crucial for ensuring accurate dosing and animal welfare. The provided protocols and data serve as a comprehensive resource for researchers employing Maropitant in their experimental designs.
References
- 1. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilution of maropitant (Cerenia) in lactated Ringer solution prolongs subcutaneous drug absorption and reduces maximum plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Maropitant Citrate in a Mouse Model of Acute Pancreatitis
These application notes provide a comprehensive overview of the use of Maropitant Citrate, a neurokinin-1 receptor (NK1R) antagonist, in a cerulein-induced mouse model of acute pancreatitis. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for acute pancreatitis.
Introduction
Acute pancreatitis (AP) is an inflammatory condition of the pancreas that can lead to systemic inflammatory response syndrome and multiple organ failure.[1] Substance P (SP), a neuropeptide, and its receptor, the neurokinin-1 receptor (NK1R), are key players in the pathogenesis of acute pancreatitis.[1][2][3] During AP, SP levels and NK1R expression increase in the pancreas, contributing to neurogenic inflammation, characterized by increased vascular permeability, edema, and infiltration of inflammatory cells.[2]
This compound is a potent and selective NK1R antagonist, widely used as an antiemetic in veterinary medicine. By blocking the binding of SP to NK1R, maropitant has demonstrated significant anti-inflammatory effects in a mouse model of acute pancreatitis, suggesting its therapeutic potential beyond its antiemetic properties.
Mechanism of Action
In acute pancreatitis, the release of SP from sensory nerves is stimulated. SP then binds to NK1R on various cells, including pancreatic acinar cells, endothelial cells, and immune cells. This interaction triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines like interleukin-6 (IL-6), increased microvascular permeability leading to edema, and the recruitment of neutrophils to the pancreas. This compound acts as a competitive antagonist at the NK1R, thereby inhibiting the downstream effects of SP and attenuating the inflammatory response in acute pancreatitis.
Experimental Protocols
The following protocols are based on a study by Tsukamoto et al. (2018) investigating the anti-inflammatory effects of maropitant in a cerulein-induced mouse model of acute pancreatitis.
Animal Model
-
Species: BALB/c mice
-
Sex: Male
-
Age: 8 weeks old
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Mice should be fasted overnight before the experiment.
Induction of Acute Pancreatitis
-
Inducing Agent: Cerulein (a cholecystokinin analogue)
-
Dosage: 50 µg/kg body weight
-
Administration: Intraperitoneal (IP) injections administered hourly for 7 hours.
This compound Administration
-
Drug Preparation: Dissolve this compound in saline to a final concentration of 2 mg/mL.
-
Dosage: 8 mg/kg body weight
-
Administration: A single subcutaneous (SC) injection administered immediately after the first cerulein injection.
Experimental Groups
-
Control Group: Receives neither cerulein nor maropitant.
-
AP Group (Disease Group): Receives hourly cerulein injections for 7 hours.
-
Maropitant Group (Treatment Group): Receives hourly cerulein injections for 7 hours and a single dose of maropitant immediately after the first cerulein injection.
Sample Collection and Analysis
-
Euthanasia: Six hours after the last cerulein injection, mice are euthanized.
-
Blood Collection: Blood samples are collected via cardiac puncture for the measurement of plasma amylase, lipase, and IL-6 levels.
-
Pancreas Collection: The entire pancreas is removed. A portion is stored in an RNA stabilization solution for real-time reverse transcription-polymerase chain reaction (RT-qPCR) analysis of SP and NK1R mRNA expression. The remaining portion is frozen for myeloperoxidase (MPO) staining to assess inflammatory cell infiltration.
Data Presentation
The following tables summarize the quantitative data from the study by Tsukamoto et al. (2018), demonstrating the effects of maropitant on key markers of acute pancreatitis.
Table 1: Effect of Maropitant on Plasma Markers of Pancreatitis
| Group | Plasma Amylase (U/L) | Plasma Lipase (U/L) | Plasma IL-6 (pg/mL) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| AP (Cerulein) | Significantly Increased | Significantly Increased | Significantly Increased |
| Maropitant + Cerulein | Significantly Lower than AP | No Significant Difference from AP | Significantly Lower than AP |
Data are presented as mean ± standard deviation (SD). "Significantly Increased/Lower" indicates a statistically significant difference (P<0.05) compared to the relevant control or AP group.
Table 2: Effect of Maropitant on Pancreatic Inflammation
| Group | Myeloperoxidase (MPO) Positive Cells (per 20 HPF) |
| Control | 0.4 ± 0.1 |
| AP (Cerulein) | 85.7 ± 15.6 |
| Maropitant + Cerulein | 28.3 ± 6.6* |
*Data are presented as mean ± SD. P<0.05 compared to the AP group. HPF = High-Power Field.
Table 3: Effect of Acute Pancreatitis on Pancreatic mRNA Expression
| mRNA Target | Expression in AP Group vs. Control |
| Substance P (SP) | Prominently Elevated |
| NK1R | No Significant Difference |
Summary of Findings
Treatment with this compound in a cerulein-induced mouse model of acute pancreatitis leads to:
-
A significant reduction in plasma amylase and IL-6 levels, indicating a decrease in pancreatic injury and systemic inflammation.
-
A significant inhibition of neutrophil infiltration into the pancreas, as measured by MPO staining.
-
These findings suggest that maropitant possesses anti-inflammatory properties in addition to its known antiemetic effects. The anti-inflammatory action is mediated through the blockade of the NK1R in the pancreas.
Conclusion
This compound demonstrates a significant therapeutic effect in a mouse model of acute pancreatitis by attenuating the inflammatory response. Its mechanism of action, targeting the SP/NK1R pathway, presents a promising avenue for the development of novel treatments for acute pancreatitis. These application notes and protocols provide a foundation for further research into the anti-inflammatory potential of NK1R antagonists.
References
Application of Maropitant in Peripheral Nerve Injury Research in Rats
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, is emerging as a promising therapeutic agent in the field of peripheral nerve injury research.[1][2][3] Primarily known for its antiemetic properties in veterinary medicine, recent studies have elucidated its significant role in mitigating the complex pathophysiology following nerve damage in rat models.[1][2] By blocking the action of Substance P (SP), a key neuropeptide involved in pain transmission and neuroinflammation, Maropitant offers a multimodal approach to neuroprotection and functional recovery.
This document provides detailed application notes and experimental protocols for utilizing Maropitant in a rat model of peripheral nerve injury, specifically the Chronic Constriction Injury (CCI) of the sciatic nerve. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Maropitant and other NK-1 receptor antagonists.
Mechanism of Action:
Following peripheral nerve injury, a cascade of detrimental events is initiated, including neuroinflammation, oxidative stress, and endoplasmic reticulum (ER) stress, which contribute to neuropathic pain and impede nerve regeneration. Substance P, released from sensory nerve fibers, plays a pivotal role in this process by binding to NK-1 receptors on various cell types, including neurons and glial cells. This interaction triggers downstream signaling pathways that exacerbate inflammation and pain.
Maropitant, as a selective NK-1 receptor antagonist, competitively inhibits the binding of Substance P to its receptor. This blockade disrupts the pro-inflammatory and nociceptive signaling cascade, leading to a reduction in neuroinflammation, oxidative stress, and ER stress in the spinal cord. The therapeutic effects of Maropitant in peripheral nerve injury are attributed to its ability to modulate these key pathological processes.
Key Signaling Pathway Blocked by Maropitant
References
- 1. Post-treatment with maropitant reduces oxidative stress, endoplasmic reticulum stress and neuroinflammation on peripheral nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-treatment with maropitant reduces oxidative stress, endoplasmic reticulum stress and neuroinflammation on peripheral nerve injury in rats | PLOS One [journals.plos.org]
- 3. zeropainphilosophy.com [zeropainphilosophy.com]
In Vivo Experimental Design for Testing Maropitant's Analgesic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, is widely recognized for its antiemetic properties. The NK-1 receptor and its primary ligand, Substance P, are integral components of the pain signaling pathway, suggesting a potential role for Maropitant as an analgesic agent.[1][2] Substance P is a key neurotransmitter involved in the transmission of pain signals from the periphery to the central nervous system.[3] By blocking the action of Substance P at the NK-1 receptor, Maropitant may modulate nociceptive processing and offer a therapeutic avenue for pain management.[1][2] These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the analgesic effects of Maropitant, complete with detailed protocols for key assays and a summary of available quantitative data.
Mechanism of Action: The Substance P/NK-1 Receptor Pathway in Pain
Nociceptive signals originating from peripheral tissues are transmitted by primary afferent neurons to the dorsal horn of the spinal cord. In the dorsal horn, the release of neurotransmitters, including Substance P, from the central terminals of these neurons activates second-order neurons. Substance P binds to NK-1 receptors on these neurons, leading to their depolarization and the propagation of the pain signal to higher brain centers. Maropitant, by acting as a competitive antagonist at the NK-1 receptor, can interrupt this signaling cascade, thereby reducing the perception of pain.
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Caption: Substance P/NK-1 Receptor Signaling in Pain Transmission.Experimental Design and Workflow
A robust in vivo experimental design to test the analgesic effects of Maropitant should incorporate a multi-faceted approach, including assessments of thermal, mechanical, and visceral pain. The following workflow provides a logical sequence for conducting such studies.
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// Edges Animal_Acclimation -> Grouping; Grouping -> Drug_Administration; Drug_Administration -> Analgesic_Testing; Analgesic_Testing -> Thermal_Pain; Analgesic_Testing -> Mechanical_Pain; Analgesic_Testing -> Visceral_Pain; Thermal_Pain -> Data_Collection; Mechanical_Pain -> Data_Collection; Visceral_Pain -> Data_Collection; Data_Collection -> Results; }
Caption: General Experimental Workflow for Analgesic Testing.Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on the analgesic and related effects of Maropitant.
Table 1: Anesthetic-Sparing Effects of Maropitant in Dogs
| Species | Anesthetic | Maropitant Dose | MAC Reduction (%) | Reference |
| Dog | Sevoflurane | 1.0 mg/kg IV bolus + 30 µg/kg/hr IV infusion | 24% | |
| Dog | Sevoflurane | 5.0 mg/kg IV bolus + 150 µg/kg/hr IV infusion | 30% |
Table 2: Postoperative Analgesia with Maropitant in Dogs (Ovariohysterectomy)
| Parameter | Maropitant (1 mg/kg SQ) | Morphine (0.5 mg/kg SQ) | p-value | Reference |
| Heart Rate (bpm) during surgery | 108 ± 18 | 115 ± 24 | 0.04 | |
| Systolic Arterial Pressure (mmHg) during surgery | 114 ± 23 | 125 ± 23 | 0.003 | |
| Isoflurane Concentration (%) | 1.35 ± 0.2 | 1.51 ± 0.4 | 0.005 | |
| VAS Pain Score at Extubation | 1.7 ± 0.7 | 3.4 ± 2.3 | 0.0001 | |
| % Eating within 3 hours post-op | 64.7% | 15.3% | 0.02 |
Table 3: Analgesic Efficacy of Maropitant in a Rat Neuropathic Pain Model
| Pain Model | Maropitant Dose (IP) | Effect | Reference |
| Chronic Constriction Injury (CCI) | 3, 6, 15, 30 mg/kg | Dose-dependent increase in mechanical withdrawal threshold | |
| CCI | 4.1 mg/kg | ID50 for antinociception | |
| CCI | 30 mg/kg | 145.83% increase in mechanical nociceptive threshold |
Table 4: Postoperative Analgesia with Maropitant in Cats (Ovariohysterectomy)
| Group | Maropitant Dosing | Key Findings | Reference |
| GM30 | 1 mg/kg IV bolus + 30 µg/kg/hr infusion | No significant difference in rescue analgesia compared to control. | |
| GM100 | 1 mg/kg IV bolus + 100 µg/kg/hr infusion | Lower heart rate and blood pressure during surgery; less frequent rescue analgesia compared to control. | |
| MG | 1 mg/kg SC 1 hr prior to pre-anesthetic | Fewer intraoperative fentanyl rescues compared to control. No significant difference in postoperative pain scores. |
Experimental Protocols
Hot Plate Test for Thermal Nociception
Objective: To assess the central analgesic activity of Maropitant against a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C).
-
Transparent cylindrical restrainer.
-
Test animals (mice or rats).
-
Maropitant solution and vehicle control.
-
Positive control (e.g., morphine).
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly assign animals to treatment groups (vehicle, different doses of Maropitant, positive control). Administer the assigned treatment via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Testing: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the mean latency for each group. The analgesic effect can be expressed as the percentage of maximum possible effect (%MPE).
Von Frey Filament Test for Mechanical Nociception
Objective: To evaluate the effect of Maropitant on mechanical allodynia or hyperalgesia.
Materials:
-
Von Frey filaments of varying calibrated forces.
-
Elevated wire mesh platform with individual testing chambers.
-
Test animals (mice or rats).
-
Maropitant solution and vehicle control.
-
Positive control (e.g., gabapentin for neuropathic pain models).
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Place animals in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Baseline Threshold: Using the "up-down" method, determine the 50% paw withdrawal threshold for each animal. This involves applying filaments of increasing or decreasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Grouping and Administration: Randomly assign animals to treatment groups and administer the respective treatments.
-
Post-Treatment Testing: At specified time points after administration, re-determine the 50% paw withdrawal threshold for each animal.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline values for each group. An increase in the withdrawal threshold indicates an analgesic effect.
Acetic Acid-Induced Writhing Test for Visceral Nociception
Objective: To assess the peripheral and central analgesic activity of Maropitant against chemically-induced visceral pain.
Materials:
-
0.6% acetic acid solution.
-
Test animals (mice).
-
Observation chambers.
-
Maropitant solution and vehicle control.
-
Positive control (e.g., a non-steroidal anti-inflammatory drug like indomethacin).
-
Syringes and needles for administration.
Procedure:
-
Grouping and Administration: Randomly assign mice to treatment groups. Administer the assigned treatment (vehicle, Maropitant, or positive control) at a predetermined time before the acetic acid injection (e.g., 30 minutes for IP, 60 minutes for oral).
-
Induction of Writhing: Administer 0.6% acetic acid solution intraperitoneally (e.g., 10 mL/kg).
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer.
-
Data Collection: Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period (e.g., 20-30 minutes), typically starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated relative to the vehicle control group.
Conclusion
The available evidence suggests that Maropitant, through its antagonism of the NK-1 receptor, possesses analgesic properties, particularly for visceral pain. Its anesthetic-sparing effects further support its role in a multimodal approach to pain management. The protocols outlined in these application notes provide a standardized framework for the in vivo evaluation of Maropitant's analgesic efficacy. Further research, particularly dose-response studies in various pain models, is warranted to fully elucidate its therapeutic potential as an analgesic agent.
References
- 1. The relationship between neurokinin-1 receptor and substance P in the medullary dorsal horn: a light and electron microscopic immunohistochemical study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zeropainphilosophy.com [zeropainphilosophy.com]
- 3. Substance P-expressing Neurons in the Superficial Dorsal Horn of the Mouse Spinal Cord: Insights into Their Functions and their Roles in Synaptic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maropitant Citrate in Canine Chronic Bronchitis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canine chronic bronchitis (CCB) is a persistent inflammatory condition of the lower airways, defined by a cough lasting for two months or longer without an identifiable underlying cause.[1][2][3] The pathophysiology involves neurogenic inflammation, where Substance P (SP), a neuropeptide, plays a significant role in both the inflammatory cascade and the cough reflex through its interaction with the neurokinin-1 (NK-1) receptor.[1][2] Maropitant citrate, a potent and selective NK-1 receptor antagonist, has been investigated as a potential therapeutic agent for CCB due to its mechanism of action. This document provides detailed application notes and protocols based on a key prospective clinical trial investigating the use of this compound for canine chronic bronchitis.
Mechanism of Action
This compound competitively inhibits the binding of Substance P to the NK-1 receptor. In the context of chronic bronchitis, this action is hypothesized to have two main effects:
-
Antitussive Effect: Substance P is involved in the central and peripheral pathways of the cough reflex. By blocking its action, maropitant may reduce the frequency and severity of coughing.
-
Anti-inflammatory Effect: Substance P is a pro-inflammatory neuropeptide that can contribute to airway inflammation. Antagonism of the NK-1 receptor could potentially mitigate this inflammatory response.
Quantitative Data Summary
The following tables summarize the quantitative data from a prospective clinical trial investigating the efficacy of this compound in eight client-owned dogs with chronic bronchitis.
Table 1: Study Design and Dosing Information
| Parameter | Details |
| Study Design | Prospective, non-placebo-controlled clinical trial |
| Number of Subjects | 8 client-owned dogs with chronic bronchitis |
| Drug Administered | This compound |
| Dosage | 2 mg/kg |
| Route of Administration | Oral (PO) |
| Dosing Frequency | Every 48 hours (q48h) |
| Treatment Duration | 14 days |
Table 2: Efficacy Outcomes - Cough and Clinical Score Assessment
| Parameter | Baseline (Day 0) | Day 7 | Day 14 | P-value |
| Cough Frequency (coughs/day) | < 0.001 | |||
| Median | 15.5 | Not Reported | 4.5 | |
| Range | 5-50 | Not Reported | 0-15 | |
| Visual Analogue Scale (VAS) Score (0-100 mm) | 0.005 | |||
| Mean ± SD | 48.6 ± 20.9 | 36.6 ± 20.9 | 26.9 ± 19.9 |
A lower VAS score indicates less severe clinical signs.
Table 3: Bronchoalveolar Lavage (BAL) Fluid Cytology - Inflammatory Markers
| Cellular Component | Baseline (Day 0) - Mean % | Day 14 - Mean % | P-value |
| Neutrophils | 43.5 | 45.4 | 0.279 |
| Eosinophils | 10.9 | 12.1 | 0.382 |
Experimental Protocols
Subject Enrollment and Baseline Assessment
Inclusion Criteria:
-
Client-owned dogs with a history of coughing for at least two consecutive months.
-
Radiographic evidence of bronchial wall thickening.
-
Bronchoalveolar lavage (BAL) fluid cytology confirming sterile inflammation, characterized by >7% non-degenerate neutrophils or >7% eosinophils.
-
Exclusion of other potential causes of chronic cough.
Baseline Data Collection (Day 0):
-
Owner-completed questionnaire: To assess the historical frequency and severity of coughing.
-
Visual Analogue Scale (VAS): A 100 mm scale where the owner marks the severity of the dog's clinical signs, from "no clinical signs" (0 mm) to "severe, debilitating cough" (100 mm).
-
Bronchoscopy and Bronchoalveolar Lavage (BAL):
-
Anesthetize the dog.
-
Perform a visual examination of the airways via bronchoscopy.
-
Collect BAL fluid for cytological analysis and bacterial culture to confirm sterile inflammation.
-
Treatment Administration
-
Administer this compound orally at a dose of 2 mg/kg every 48 hours for 14 consecutive days.
Follow-up and Outcome Assessment
-
Day 7: The owner completes a VAS assessment.
-
Day 14:
-
The owner completes a final questionnaire and VAS assessment.
-
Repeat bronchoscopy and BAL for cytological analysis to assess changes in airway inflammation.
-
Visualizations
Conclusions and Future Directions
The available evidence from the primary clinical trial suggests that while this compound significantly reduces the clinical signs of coughing in dogs with chronic bronchitis, it does not appear to alter the underlying airway inflammation. Therefore, maropitant is not recommended as a sole therapeutic agent for CCB. However, its antitussive properties may make it a useful adjunct therapy for improving the quality of life in affected dogs.
Further placebo-controlled studies are warranted to definitively determine the efficacy of maropitant as a cough suppressant in dogs with chronic bronchitis and to explore its potential role in a multi-modal treatment approach. It is also important to note that this study was conducted on a small number of dogs, and a larger sample size would provide more robust data. Researchers should also consider investigating the potential for different dosing regimens or longer treatment durations to elicit an anti-inflammatory effect.
References
Application Notes and Protocols for Utilizing Maropitant in the Study of Anesthetic Minimum Alveolar Concentration (MAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, is widely recognized for its antiemetic properties.[1][2] Its mechanism of action involves blocking the binding of substance P, a key neuropeptide in the emetic pathway.[1][3] Emerging research has also highlighted the potential of maropitant to reduce the minimum alveolar concentration (MAC) of volatile anesthetics, suggesting an anesthetic-sparing effect.[4] This application note provides detailed protocols and data on the use of maropitant to study the MAC of anesthetics, offering valuable insights for preclinical and clinical research in anesthesia and pain management. The analgesic properties of maropitant are thought to stem from its blockade of substance P's role in pain transmission.
Mechanism of Action: Substance P and the NK-1 Receptor
Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. In the context of pain, noxious stimuli trigger the release of substance P from primary afferent neurons in the dorsal horn of the spinal cord. Substance P then binds to NK-1 receptors on secondary afferent neurons, transmitting pain signals to higher central nervous system centers. Maropitant, by acting as an NK-1 receptor antagonist, inhibits this binding, thereby modulating the perception of pain and, consequently, the anesthetic requirement to prevent movement in response to a noxious stimulus.
Quantitative Data Summary
The administration of maropitant has been shown to significantly reduce the MAC of sevoflurane and isoflurane in both dogs and cats. The following tables summarize the quantitative findings from various studies.
Table 1: Effect of Maropitant on Sevoflurane MAC
| Species | Maropitant Dose | Route of Administration | Noxious Stimulus | Baseline MAC (%) | MAC with Maropitant (%) | MAC Reduction (%) | Reference |
| Dog | 5 mg/kg followed by 150 µg/kg/hr infusion | Intravenous | Tail Clamp | 2.08 ± 0.25 | 1.74 ± 0.17 | 16 | |
| Dog | 1 mg/kg | Epidural | Tail Clamp | 2.17 ± 0.34 | 1.92 ± 0.12 | Not Significant | |
| Dog | 1 mg/kg followed by 30 µg/kg/hr infusion | Intravenous | Ovarian Ligament Stimulation | 2.12 ± 0.4 | 1.61 ± 0.4 | 24 | |
| Dog | 5 mg/kg followed by 150 µg/kg/hr infusion | Intravenous | Ovarian Ligament Stimulation | 2.12 ± 0.4 | 1.48 ± 0.4 | 30 | |
| Dog | 1 mg/kg | Subcutaneous | Electrical Stimulation (MAC-BAR) | 3.37 ± 0.56 | 2.88 ± 0.73 | 14.5 | |
| Cat | 1 mg/kg | Intravenous | Ovarian Ligament Stimulation | 2.96 ± 0.3 | 2.51 ± 0.3 | 15 | |
| Cat | 5 mg/kg | Intravenous | Ovarian Ligament Stimulation | 2.96 ± 0.3 | 2.46 ± 0.4 | 17 |
MAC-BAR: Minimum Alveolar Concentration for Blunting Adrenergic Response
Table 2: Effect of Maropitant on Isoflurane Requirement
| Species | Maropitant Dose | Route of Administration | Surgical Procedure | Isoflurane Requirement Reduction | Reference |
| Dog | 1 mg/kg | Subcutaneous | Ovariohysterectomy | Lower than morphine group | |
| Dog | 5 mg/kg | Intravenous | Ovariohysterectomy | Dose-dependent reduction |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the effect of maropitant on anesthetic MAC.
Protocol 1: Determination of Sevoflurane MAC in Dogs Using Tail-Clamp Stimulation
Objective: To determine the effect of intravenously administered maropitant on the sevoflurane MAC in dogs.
Materials:
-
Healthy adult dogs
-
Sevoflurane and precision vaporizer
-
Anesthesia machine and circle breathing circuit
-
Intravenous catheters
-
Maropitant injectable solution
-
Syringe pump for continuous rate infusion (CRI)
-
Hemostatic forceps (for tail clamp)
-
Physiological monitoring equipment (ECG, blood pressure, end-tidal CO2, temperature)
Procedure:
-
Animal Preparation: Anesthetize the dog with sevoflurane in oxygen. Intubate the trachea and maintain anesthesia with a stable end-tidal sevoflurane concentration. Place an intravenous catheter for drug administration and fluid therapy.
-
Instrumentation and Monitoring: Attach monitoring equipment to continuously record vital signs. Maintain body temperature within the normal physiological range.
-
Baseline MAC Determination: a. Allow the end-tidal sevoflurane concentration to equilibrate for at least 15 minutes. b. Apply a noxious stimulus by clamping a hemostat to the base of the tail for up to 60 seconds. A positive response is defined as gross purposeful movement of the head or limbs. c. The "up-and-down" method is used to determine the MAC. If a positive response is observed, the sevoflurane concentration is increased for the next stimulus. If no response is observed, the concentration is decreased. d. The MAC is calculated as the mean of the sevoflurane concentrations for the first pair of negative and positive responses.
-
Maropitant Administration: a. Administer a loading dose of maropitant (e.g., 5 mg/kg) intravenously. b. Immediately following the loading dose, begin a continuous rate infusion of maropitant (e.g., 150 µg/kg/hour).
-
Post-Maropitant MAC Determination: a. Allow a 30-minute equilibration period after starting the maropitant infusion. b. Redetermine the sevoflurane MAC using the same tail-clamp stimulation and "up-and-down" method as described for the baseline measurement.
-
Data Analysis: Compare the baseline MAC with the post-maropitant MAC using appropriate statistical tests (e.g., paired t-test).
References
Application Notes and Protocols for the Bioanalysis of Maropitant and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of maropitant, a potent antiemetic agent, and its primary metabolite in plasma samples. The protocols described herein are essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical assays.
Introduction to Maropitant and its Metabolism
Maropitant is a neurokinin-1 (NK-1) receptor antagonist that is highly effective in preventing and treating emesis in veterinary medicine.[1] It exerts its effect by blocking the binding of substance P to NK-1 receptors in the central nervous system. Understanding the absorption, distribution, metabolism, and excretion (ADME) of maropitant is crucial for its therapeutic application.
Maropitant is primarily cleared through hepatic metabolism.[2] In dogs, metabolism is mediated by cytochrome P450 enzymes, specifically CYP3A12 and CYP2D15.[1] This process leads to the formation of several metabolites, with the major metabolite being a product of N-dealkylation, CJ-19,993. While numerous metabolites have been identified, the focus of bioanalytical methods is often on the parent drug and its major, pharmacologically active, or most abundant metabolites.
Analytical Methods for Maropitant in Plasma
A robust and validated bioanalytical method is critical for the accurate quantification of maropitant in plasma. The following sections detail established protocols using LC-MS/MS.
Sample Preparation Protocols
The goal of sample preparation is to extract maropitant from the complex plasma matrix and remove interfering substances. Two common and effective techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
This is a rapid and straightforward method suitable for high-throughput analysis.
Protocol:
-
To 100 µL of plasma sample (or calibration standard/quality control sample) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., maropitant-d5).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
SPE offers a more thorough cleanup than PPT, resulting in cleaner extracts and potentially lower matrix effects.
Protocol:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute maropitant and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumental Analysis
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute maropitant.
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Maropitant: The precursor ion (Q1) is m/z 469.3. A common product ion (Q3) is m/z 167.1.[3]
-
Internal Standard (Maropitant-d5): The precursor ion (Q1) is m/z 474.3, with a corresponding product ion.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of maropitant in plasma using LC-MS/MS.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Accuracy | 110-115% of nominal concentration | |
| Precision (%RSD) | < 15% |
Proposed Analytical Method for Maropitant and its Major Metabolite (CJ-19,993)
Currently, there is a lack of published, validated methods for the simultaneous quantification of maropitant and its major metabolite, CJ-19,993. The following is a proposed method based on the known properties of maropitant and general principles of bioanalysis for parent drugs and their metabolites. This method would require validation according to regulatory guidelines before implementation.
Rationale for the Proposed Method
The major metabolite, CJ-19,993, is formed by N-dealkylation of maropitant. This transformation results in a molecule with similar physicochemical properties to the parent drug, suggesting that a single analytical method could be developed for the simultaneous analysis of both compounds.
Proposed Experimental Protocol
Sample Preparation: Given the structural similarity, both protein precipitation and solid-phase extraction methods described for maropitant are expected to be effective for CJ-19,993. SPE may offer better recovery and reduced matrix effects for the potentially more polar metabolite.
LC-MS/MS Conditions: The chromatographic conditions used for maropitant should provide a good starting point. The gradient may need to be optimized to ensure baseline separation of maropitant and CJ-19,993.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A shallow gradient should be employed to resolve the parent drug and its metabolite.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Type: MRM.
-
Proposed MRM Transitions:
-
Maropitant: Q1: 469.3 -> Q3: 167.1
-
Internal Standard: A stable isotope-labeled internal standard for both maropitant (maropitant-d5) and CJ-19,993 would be ideal for the most accurate quantification. If a labeled standard for the metabolite is unavailable, a structurally similar compound could be used.
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Method Validation
The proposed method must be fully validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. Key validation parameters include:
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Selectivity and Specificity
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Linearity
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Accuracy and Precision
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Recovery
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Matrix Effect
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Stability (freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
References
- 1. dvm360.com [dvm360.com]
- 2. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of maropitant citrate in Rhode Island Red chickens (Gallus gallus domesticus) following subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maropitant Citrate Solubility for Experimental Use
Welcome to the technical support center for Maropitant Citrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous solutions for experimental purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when preparing aqueous solutions of this compound for research applications.
Q1: Why is my this compound not dissolving in water?
This compound has limited aqueous solubility. The solubility can be affected by several factors including the polymorphic form of the citrate salt and the pH of the solution.[1][2] The free base form of Maropitant is practically insoluble in water.[3]
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Troubleshooting:
Q2: My this compound solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can occur if the concentration of this compound exceeds its solubility limit in the prepared solution or due to pH shifts.
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Troubleshooting:
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pH Adjustment: this compound solubility is pH-dependent. Formulations are typically prepared at a pH between 3 and 6. Ensure the pH of your solution is within this range. You can adjust the pH using a pharmaceutically acceptable acid or base.
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Temperature: While temperature has a minimal effect on the aqueous solubility of this compound, ensuring the solution is at room temperature or slightly warmed (e.g., 37°C) during preparation may help. However, for solutions containing cyclodextrins, refrigeration can actually increase the stability of the complex.
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Filtration: If a precipitate has formed, it may be necessary to filter the solution through a 0.22 µm filter to remove undissolved particles before use in experiments. Note that this will lower the effective concentration.
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Re-dissolution: Try adding a solubilizing agent as described in the protocols below and vortexing or sonicating the solution.
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Q3: Can I dissolve this compound in organic solvents?
Yes, this compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
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Note: When preparing stock solutions in organic solvents for use in aqueous-based biological assays, ensure that the final concentration of the organic solvent is low enough to not affect the experimental system.
Q4: What are cyclodextrins and how do they improve this compound solubility?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules. They have a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated, thereby increasing its apparent solubility in water. For Maropitant, β-cyclodextrins, particularly sulfobutyl ether β-cyclodextrin (SBE-β-CD), have been shown to be effective.
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Polymorphic Form | Solubility | Reference(s) |
| Water | Form A | 0.238 g/L | |
| Water | Form C | 0.445 g/L | |
| Water | Not Specified | 3.0 g/L (4.42 mM) | |
| Water | Not Specified | Approximately 0.35 mg/mL at 25°C | |
| Methanol | Not Specified | Solubility increases significantly compared to water | |
| DMSO | All Forms | 100 mg/mL (147.31 mM) | |
| Ethanol | All Forms | 100 mg/mL (147.31 mM) |
Experimental Protocols
Below are detailed protocols for preparing aqueous solutions of this compound for experimental use.
Protocol 1: Preparation of an Aqueous Solution of this compound using β-Cyclodextrin
This protocol is based on the principles used in the commercial formulation and patent literature to enhance the aqueous solubility of Maropitant.
Materials:
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Maropitant free base or this compound powder
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Citric acid (if using Maropitant free base)
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Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
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Water for Injection (WFI) or equivalent high-purity water
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pH meter
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Sterile filters (0.22 µm)
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Vortex mixer and/or magnetic stirrer
Methodology:
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If starting with Maropitant free base:
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For an 8-12 mg/mL final concentration of Maropitant, weigh the appropriate amount of Maropitant free base.
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Separately, prepare a solution of citric acid in WFI at a concentration of 2-6 mg/mL.
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Slowly add the Maropitant free base to the citric acid solution while stirring until it is fully dissolved. This forms this compound in situ.
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If starting with this compound:
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Weigh the appropriate amount of this compound powder. Note that you will need to account for the molecular weight of the citrate and any water of hydration to achieve the desired concentration of the active Maropitant moiety. For example, to achieve an 8 mg/mL solution of Maropitant, approximately 11.6 mg of this compound monohydrate is needed.
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Add the powder to WFI.
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Addition of Cyclodextrin:
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To the aqueous solution of this compound from step 1 or 2, add SBE-β-CD to a final concentration of 10-15% w/v (100-150 mg/mL). A commonly used concentration is around 63 mg/mL.
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Mix thoroughly using a vortex mixer or magnetic stirrer until the cyclodextrin is completely dissolved and the solution is clear. This step is crucial for the formation of the inclusion complex.
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pH Adjustment:
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Measure the pH of the solution.
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Adjust the pH to be within the range of 3.0 to 6.0 using a suitable pharmaceutically acceptable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
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Sterilization (Optional):
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If a sterile solution is required for your experiment, filter the final solution through a 0.22 µm sterile filter into a sterile container.
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Storage:
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Store the final solution protected from light. For solutions containing cyclodextrins, refrigeration may enhance the stability of the complex.
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Protocol 2: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound that can be further diluted into aqueous buffers for in vitro assays.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or vials
Methodology:
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Weigh the desired amount of this compound powder into a sterile tube or vial.
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Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
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Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
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Store the stock solution at -20°C for long-term storage.
Important Consideration: When diluting the DMSO stock solution into an aqueous medium for your experiment, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Visualizations
This compound Mechanism of Action: NK1 Receptor Antagonism
Maropitant acts as a selective antagonist of the Neurokinin-1 (NK1) receptor. It competitively inhibits the binding of Substance P, a key neurotransmitter involved in the vomiting reflex. This action takes place in the central nervous system, specifically in the emetic center and the chemoreceptor trigger zone (CTZ).
Caption: Maropitant's antagonism of the NK1 receptor, blocking Substance P.
Experimental Workflow: Preparing an Aqueous Solution of this compound
The following diagram outlines the key steps for preparing an aqueous solution of this compound using the cyclodextrin method.
Caption: Workflow for preparing aqueous this compound solution.
References
Technical Support Center: Maropitant Citrate Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Maropitant Citrate in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in the solid state?
This compound is a stable compound under normal storage conditions and exhibits good thermal stability.[1] It is recommended to store the solid powder at -20°C for long-term storage.
Q2: What is the solubility of this compound in common solvents?
The solubility of this compound varies depending on the solvent and its crystalline form. The free base form of maropitant is sparingly soluble in water and requires the addition of citric acid and a β-cyclodextrin to form an aqueous solution.[2][3] The citrate salt has better aqueous solubility than the base.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble (~0.35 mg/mL at 25°C) | |
| Methanol | Soluble | |
| 0.2% v/v Triethylamine in Methanol | Used as a solvent for HPLC analysis, indicating good solubility. | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
Q3: How does temperature affect the stability of this compound in aqueous solutions?
Temperature has a significant impact on the stability of this compound in aqueous solutions, particularly in formulations containing sulfobutyl ether β-cyclodextrin (SBECD). As temperature increases, the binding of maropitant to SBECD decreases, leading to a higher concentration of free, unbound maropitant. This dissociation is an exothermic process. It is estimated that there is about 25% free maropitant at 37°C, with minimal free drug at 4°C. For injectable solutions, refrigeration is recommended to minimize the amount of free drug and reduce potential injection site pain.
Q4: How does pH affect the stability of this compound in aqueous solutions?
While specific degradation kinetics at different pH values are not extensively published, pharmaceutical formulations of this compound are typically prepared at a pH between 3 and 6. This suggests that the compound is most stable in a slightly acidic environment. It is crucial to control the pH of aqueous solutions to prevent potential degradation.
Q5: Is this compound sensitive to light?
Forced degradation studies are recommended to evaluate the photostability of this compound. While detailed public data on its photostability is limited, it is a standard practice in pharmaceutical development to protect solutions from light unless proven to be photostable.
Q6: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively detailed in publicly available literature. However, like many pharmaceutical compounds, it may be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential degradation products.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound solution.
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Possible Cause 1: Degradation of this compound.
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Solution: Review your experimental conditions. Was the solution exposed to high temperatures, extreme pH values, or prolonged light? Prepare fresh solutions and analyze them immediately. Store stock solutions at recommended temperatures (e.g., -20°C for long-term) and protect from light.
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Possible Cause 2: Interaction with excipients or other components in the formulation.
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Solution: If your formulation contains other excipients, consider potential interactions. Run controls with individual components to identify the source of the extra peaks.
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Possible Cause 3: Contamination of the solvent or glassware.
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Solution: Use high-purity solvents and ensure all glassware is thoroughly cleaned. Run a blank injection of your solvent to check for contaminants.
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Problem: The concentration of my this compound standard solution is decreasing over time.
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Possible Cause: Instability in the chosen solvent and storage conditions.
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Solution: this compound solutions, especially aqueous ones, can be unstable at room temperature. Prepare fresh standard solutions for each experiment or validate the stability of your stock solution over your intended period of use by analyzing it at regular intervals. For aqueous solutions, refrigeration (2-8°C) is recommended. For organic stock solutions (e.g., in DMSO or methanol), storage at -20°C is advisable.
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Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products. This method is based on principles outlined in various patents and publications.
1. Materials and Reagents:
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This compound reference standard
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Dipotassium hydrogen phosphate
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Triethylamine
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Orthophosphoric acid
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Water (HPLC grade)
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 mol/L Dipotassium hydrogen phosphate solution (pH adjusted to ~7.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate Maropitant from degradation products (start with a suitable ratio and adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 38-42°C |
| Detection Wavelength | 222 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
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Diluent: A mixture of 0.2% v/v triethylamine in methanol is a suitable solvent for preparing the test solution.
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Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to achieve a final concentration of approximately 0.4 mg/mL.
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Test Solution: Prepare the sample containing this compound in the diluent to a target concentration of 0.4 mg/mL.
4. Forced Degradation Study Protocol: To assess the stability-indicating nature of the HPLC method, perform forced degradation studies on a this compound solution.
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Acid Hydrolysis: Add 1N HCl to the drug solution and heat (e.g., at 60°C) for a specified period. Neutralize before injection.
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Base Hydrolysis: Add 1N NaOH to the drug solution and heat (e.g., at 60°C) for a specified period. Neutralize before injection.
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Oxidative Degradation: Add 3-30% hydrogen peroxide to the drug solution and store at room temperature for a specified period.
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Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60-80°C) for a specified period.
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Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or sunlight for a specified period.
Analyze the stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
How to reduce injection site pain of subcutaneous Maropitant in lab animals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize injection site pain associated with subcutaneous (SC) administration of maropitant in laboratory animals.
Troubleshooting Guide: Injection Site Pain
Issue: Observation of pain behaviors (vocalization, licking, flinching) immediately following subcutaneous maropitant injection.
| Potential Cause | Suggested Solution | Supporting Evidence |
| Drug Temperature | Administer maropitant solution immediately after removing it from refrigeration (2-8°C). | The binding of maropitant to its solubilizing agent, sulphobutylether-β-cyclodextrin (SBECD), is temperature-dependent. At cooler temperatures, more maropitant remains bound to SBECD, reducing the concentration of free, unbound drug that is thought to cause local irritation.[1][2][3][4][5] Studies in dogs have shown that injecting refrigerated maropitant significantly reduces pain scores compared to room temperature administration. |
| Formulation Preservative | Utilize a maropitant formulation containing benzyl alcohol as a preservative instead of metacresol. | The preservative metacresol, found in some formulations (e.g., Cerenia®), is associated with injection site pain. Formulations with benzyl alcohol (e.g., Prevomax®) have been shown to be significantly less painful upon subcutaneous injection in dogs. This is attributed to the local anesthetic properties of benzyl alcohol. |
| Drug Concentration | Dilute the maropitant solution with a sterile, isotonic fluid such as Lactated Ringer's Solution (LRS) prior to injection. | Anecdotal evidence in veterinary practice suggests that diluting maropitant may reduce injection pain. However, a study in dogs found that while dilution in LRS did not significantly reduce pain scores, it did alter the pharmacokinetic profile, leading to slower absorption and a lower maximum plasma concentration. This approach should be used with caution and consideration of the experimental goals. |
| Route of Administration | If the experimental protocol allows, consider intravenous (IV) administration. | Intravenous administration of maropitant is not associated with injection site pain. However, it should be administered slowly over 1-2 minutes to avoid potential hypotension. This route also results in more rapid peak plasma concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of maropitant injection site pain?
A1: The pain associated with subcutaneous maropitant injection is believed to be caused by the local irritation from the unbound, free form of the drug. Maropitant is formulated with a cyclodextrin (sulphobutylether-β-cyclodextrin or SBECD) to improve its solubility. The binding between maropitant and SBECD is inversely related to temperature; as temperature increases, more maropitant dissociates from the cyclodextrin, leading to a higher concentration of the free drug at the injection site. Additionally, the preservative metacresol used in some formulations has been identified as a contributor to injection site pain.
Q2: Does refrigerating maropitant affect its efficacy?
A2: No, refrigerating maropitant does not appear to affect its antiemetic efficacy. Vials of maropitant can be stored at refrigerated temperatures, and opened vials should be stored between 2°C and 8°C (36°F-46°F). Administering the injection immediately after removal from the refrigerator is recommended to minimize pain.
Q3: Are there differences in injection pain between various animal species?
A3: While most studies on maropitant injection pain have been conducted in dogs and cats, local reactions have also been observed in other laboratory animals. For instance, studies in New Zealand White rabbits have reported local dermal reactions, including bruising and erythema, at the subcutaneous injection site. Researchers should be vigilant for signs of injection site pain and reaction across all species.
Q4: Can maropitant be administered via other routes to avoid subcutaneous injection pain?
A4: Yes. Maropitant can be administered intravenously (IV) or orally (PO). IV administration eliminates injection site pain but must be done slowly to prevent a drop in blood pressure. Oral administration also avoids injection pain and can be an effective alternative, though bioavailability is lower compared to the subcutaneous route. The choice of administration route should be guided by the specific requirements of the experimental protocol.
Quantitative Data Summary
Table 1: Comparison of Pain Scores for Different Maropitant Formulations and Temperatures in Beagle Dogs
| Treatment Group | Mean Visual Analogue Scale (VAS) Score (0-10 cm) | Mean Simple Descriptive Scale (SDS) Score (0-3) | Reference |
| Metacresol-preserved (25°C) | 2.5 | 1.1 | |
| Metacresol-preserved (4°C) | 2.1 | 0.9 | |
| Benzyl alcohol-preserved (25°C) | 0.5 | 0.3 | |
| Benzyl alcohol-preserved (4°C) | 0.3 | 0.1 |
Data adapted from Deckers et al., 2018. Lower scores indicate less pain.
Table 2: Incidence of Pain Behaviors with Refrigerated vs. Room Temperature Maropitant in Dogs
| Treatment Group | Incidence of Pain Behavior | Reference |
| Refrigerated Maropitant (4°C) | 6% | |
| Room Temperature Maropitant (25°C) | 26% |
Data adapted from Narishetty et al., 2009.
Experimental Protocols
Protocol 1: Administration of Refrigerated Maropitant
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Storage: Store vials of maropitant solution in a refrigerator at 2°C to 8°C (36°F to 46°F).
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Preparation: Immediately before administration, withdraw the required dose from the refrigerated vial into a sterile syringe.
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Administration: Administer the solution subcutaneously to the laboratory animal without delay. Allowing the solution to warm to room temperature will decrease the binding of maropitant to SBECD and may increase injection pain.
Protocol 2: Comparison of Pain Response to Different Maropitant Formulations
This protocol is based on the methodology described by Deckers et al. (2018).
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Animal Model: Healthy beagle dogs are suitable for this study. A crossover design is recommended, where each animal receives all treatments with an appropriate washout period (e.g., at least three days) between administrations.
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Treatments:
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Maropitant with metacresol preservative at room temperature (~25°C).
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Maropitant with metacresol preservative at refrigerated temperature (~4°C).
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Maropitant with benzyl alcohol preservative at room temperature (~25°C).
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Maropitant with benzyl alcohol preservative at refrigerated temperature (~4°C).
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Administration: Administer a standard dose (e.g., 1 mg/kg) subcutaneously. The injection site should be rotated for each administration.
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Blinding and Pain Assessment: The observers assessing pain should be blinded to the treatment allocation. Pain can be scored using:
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Visual Analogue Scale (VAS): A 10-cm line where 0 represents no pain and 10 represents the worst possible pain. The observer marks the line immediately after injection.
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Simple Descriptive Scale (SDS): A scale with defined behavioral categories (e.g., 0 = no reaction, 1 = mild reaction, 2 = moderate reaction, 3 = severe reaction). The SDS score is typically assigned a few minutes after the injection.
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Data Analysis: Statistical analysis (e.g., ANOVA) can be used to compare the pain scores between the different treatment groups.
Visualizations
Caption: Workflow for comparing injection pain of different maropitant formulations.
Caption: Proposed mechanism of maropitant-induced injection site pain.
Caption: Troubleshooting logic for reducing maropitant injection pain.
References
- 1. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VetFolio [vetfolio.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effect of refrigeration of the antiemetic Cerenia (maropitant) on pain on injection. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Effect of refrigeration on Maropitant injection pain and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the effects of refrigeration on Maropitant (Cerenia®) injection pain and stability.
Frequently Asked Questions (FAQs)
Q1: Does refrigerating Maropitant injection reduce the pain associated with subcutaneous administration?
A1: Yes, studies have demonstrated that injecting refrigerated Maropitant (4°C) significantly reduces or may even eliminate the pain associated with subcutaneous (SC) injection compared to administering it at room temperature (22-25°C) or warmed (37°C).[1][2][3][4][5]
Q2: What is the mechanism behind refrigeration reducing injection pain?
A2: Maropitant is formulated with a solubilizing agent called sulphobutylether-beta-cyclodextrin (SBECD). The binding of Maropitant to SBECD is temperature-dependent. At colder temperatures, the binding is stronger, resulting in less free, unbound Maropitant in the solution. It is the unbound form of the drug that is believed to cause local irritation and pain at the injection site.
Q3: What are the storage recommendations for Maropitant injectable solution?
A3: The commercially available Maropitant injectable solution (Cerenia®) is approved for storage at controlled room temperature (at or below 30°C or 86°F). However, to minimize injection pain, it is recommended that once a vial has been punctured, it should be stored in a refrigerator at 2-8°C (36-46°F) and used within 90 days. The injection should be administered immediately after removal from the refrigerator.
Q4: Does refrigeration affect the chemical stability of Maropitant?
A4: Long-term stability studies have shown that Maropitant remains stable and does not degrade when stored at room temperature. Refrigeration after opening is primarily recommended to enhance the binding of Maropitant to SBECD, thereby reducing injection pain, and not due to concerns about chemical instability at room temperature.
Q5: Can Maropitant be administered intravenously to avoid subcutaneous injection pain?
A5: Yes, Maropitant can be administered intravenously (IV) over 1-2 minutes in dogs four months of age and older and cats four months of age and older. IV administration bypasses the issue of subcutaneous injection pain.
Troubleshooting Guide
Issue: Researchers observe significant signs of pain (vocalization, flinching, licking the injection site) in study animals upon subcutaneous injection of Maropitant.
| Potential Cause | Troubleshooting Step |
| Injection of room temperature Maropitant. | Store the vial of Maropitant in a refrigerator (2-8°C) after the first use. Administer the injection immediately after drawing it up from the cold vial. |
| High concentration of free, unbound Maropitant. | By refrigerating the solution, the equilibrium will shift towards the bound Maropitant-SBECD complex, reducing the amount of free drug available to cause irritation. |
| Individual animal sensitivity. | While refrigeration significantly reduces pain, individual responses may vary. Ensure proper injection technique and consider alternative administration routes, such as intravenous injection, if pain is a persistent concern for a particular animal. |
Data Presentation
Table 1: Effect of Temperature on Maropitant-SBECD Complex Binding
| Temperature | Apparent Binding Constant (Ka) (M⁻¹) | Relative Binding Strength |
| 4°C (39°F) | 11,524.69 | ~10x higher than at 37°C |
| 37°C (98.6°F) | 1,227.46 | Baseline |
Data suggests that at colder temperatures, the binding of Maropitant to its cyclodextrin carrier is significantly stronger, leading to less free drug.
Table 2: Comparison of Pain Scores for Subcutaneous Maropitant Injections at Different Temperatures
| Study Group | Temperature | Number of Dogs with Pain Response | Percentage of Dogs with Pain Response | Pain Severity (Compartmental Score) |
| Cerenia® | 14°C (57°F) | 1 of 17 | 6% | Mild |
| Cerenia® | 22°C (72°F) | 6 of 17 | 35% | Mild to Moderate |
| Cerenia® | 37°C (98.6°F) | 3 of 17 | 18% | Mild to Severe |
| Cerenia® | 4°C (39°F) | 1 of 17 | 6% | Mild |
| Cerenia® | 25°C (77°F) | 9 of 17 | 53% | Mild to Severe |
| Saline | 4°C (39°F) | 2 of 6 | 33% | Mild to Moderate |
| Saline | 25°C (77°F) | 2 of 6 | 33% | Mild to Moderate |
Compartmental pain scores indicated a higher incidence and severity of pain with warmer Maropitant injections.
Table 3: Visual Analog Scale (VAS) Pain Scores for Subcutaneous Maropitant Injections
| Treatment Group | Temperature | Mean VAS Score (mm) (Difference from Saline Control) | Statistical Significance |
| Cerenia® | 4°C (39°F) | Not significantly different from saline | - |
| Cerenia® | 25°C (77°F) | Significantly greater than cold Cerenia® and saline | P < .05 |
| Saline | 4°C (39°F) | Baseline | - |
| Saline | 25°C (77°F) | Not significantly different from cold saline | - |
Visual Analog Scale (VAS) scores, a quantitative measure of pain, were significantly higher for room temperature Maropitant injections compared to refrigerated Maropitant and saline controls.
Experimental Protocols
Protocol for Assessing Injection Pain in Dogs
This protocol is a composite of methodologies described in the cited literature for evaluating pain associated with subcutaneous injections in dogs.
1. Animal Subjects and Housing:
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Purpose-bred dogs (e.g., Beagles) are commonly used.
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Animals should be acclimated to the housing facilities and handling procedures before the study.
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Ensure housing conditions meet all animal welfare standards.
2. Study Design:
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A randomized, blinded, crossover design is often employed.
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Each dog serves as its own control, receiving different treatments (e.g., refrigerated Maropitant, room temperature Maropitant, saline) with a washout period between treatments.
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Observers assessing pain should be blinded to the treatment administered.
3. Treatment Administration:
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Maropitant (Cerenia®) is administered subcutaneously at the standard dose of 1 mg/kg.
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For refrigerated arms of the study, the vial is stored at 4°C, and the injection is administered immediately after being drawn into the syringe.
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For room temperature arms, the vial is stored at 25°C.
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Saline injections are used as a control.
4. Pain Assessment:
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Pain is assessed immediately following the injection by trained observers.
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Multiple pain scoring systems should be used for a comprehensive assessment:
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Compartmental Pain Scale: A descriptive scale with categories for different pain behaviors.
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0 = No reaction
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1 = Skin twitching, licking the injection site
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2 = Short-term vocalization, jumping, or wincing
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3 = Prolonged yelping or aggression
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Visual Analog Scale (VAS): A continuous scale (typically a 100 mm line) where the observer marks the level of pain from "no pain" to "worst possible pain." The distance from "no pain" is measured in millimeters.
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5. Data Analysis:
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Statistical analysis is performed to compare pain scores between treatment groups.
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For VAS scores, analysis of covariance (ANCOVA) may be used, with pretreatment scores as a covariate.
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For compartmental scores, non-parametric statistical tests are appropriate.
Visualizations
Caption: Experimental workflow for assessing injection pain.
Caption: Simplified NK-1 receptor signaling pathway.
References
Optimizing Maropitant Citrate dosage to achieve steady-state plasma concentration
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing maropitant citrate dosage to achieve steady-state plasma concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective neurokinin-1 (NK1) receptor antagonist.[1][2] It works by blocking the binding of substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors in the central nervous system.[1][2] This inhibition of substance P binding provides a broad-spectrum antiemetic effect against both central and peripheral causes of vomiting.[3]
Q2: What are the key pharmacokinetic differences between oral (PO) and subcutaneous (SC) administration of maropitant in dogs?
The primary difference lies in bioavailability. Subcutaneous administration results in significantly higher bioavailability (approximately 91% at 1 mg/kg) compared to oral administration (around 24% at 2 mg/kg). This is largely due to first-pass metabolism in the liver after oral absorption. Consequently, oral doses are typically higher than subcutaneous doses to achieve comparable systemic exposure.
Q3: How long does it take to reach steady-state plasma concentration with daily oral dosing in dogs?
The time to reach steady-state is dose-dependent due to maropitant's nonlinear pharmacokinetics.
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At a daily oral dose of 2 mg/kg , approximately 90% of steady-state concentration is achieved after about four doses .
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At a higher daily oral dose of 8 mg/kg , it takes approximately eight doses to reach 90% of steady-state concentration.
Q4: Does feeding status affect the oral bioavailability of maropitant?
No, the presence of food does not significantly affect the oral bioavailability of maropitant.
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations Between Subjects
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Potential Cause: Nonlinear Pharmacokinetics
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Maropitant exhibits nonlinear pharmacokinetics, particularly with oral administration at doses between 2 and 16 mg/kg. This means that changes in dose may not result in proportional changes in plasma concentration. At higher oral doses (e.g., 8 mg/kg), metabolic pathways can become saturated, leading to delayed drug elimination and greater accumulation than predicted.
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Recommendation: Be aware of the nonlinear kinetics when interpreting data. For studies requiring consistent and predictable plasma levels, consider subcutaneous administration, which demonstrates more linear kinetics at therapeutic doses.
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Potential Cause: Inter-individual differences in metabolism.
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Maropitant is metabolized by cytochrome P450 enzymes in the liver (CYP2D15 and CYP3A12). Individual variations in the activity of these enzymes can lead to differences in drug clearance and, consequently, plasma concentrations.
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Recommendation: Ensure a sufficiently large sample size to account for inter-individual variability. If feasible, consider genotyping for relevant CYP450 enzymes.
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Issue 2: Lower-than-Expected Plasma Concentrations
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Potential Cause: Incomplete Oral Absorption
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As mentioned, oral bioavailability is relatively low. Vomiting shortly after oral administration can also lead to a lack of absorption.
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Recommendation: For initial doses in animals that are actively vomiting, the injectable solution is recommended to ensure the full dose is received. If using oral tablets, ensure the animal retains the dose.
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Potential Cause: Issues with Bioanalytical Method
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Inaccurate quantification can lead to erroneous plasma concentration data.
-
Recommendation: Refer to the detailed experimental protocols for bioanalysis below. Common issues in LC-MS/MS analysis include ion suppression, matrix effects, and improper sample preparation. Ensure the method is properly validated.
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Issue 3: Injection Site Reactions
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Potential Cause: Irritation from the formulation.
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Local dermal reactions at the injection site have been reported in some animals.
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Recommendation: Rotate injection sites. Using a refrigerated product may reduce the pain response associated with subcutaneous injection.
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Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Dogs (Single Dose)
| Parameter | Subcutaneous (1 mg/kg) | Oral (2 mg/kg) | Oral (8 mg/kg) |
| Cmax (ng/mL) | 92 | ~50-70 | ~180-200 |
| Tmax (hours) | 0.75 | 1.9 | 1.7 |
| Half-life (hours) | 7.75 | 4.03 | 5.46 |
| Bioavailability (%) | 90.7 | 23.7 | 37.0 |
Data compiled from multiple sources.
Table 2: Steady-State Parameters of this compound in Dogs (Oral Administration)
| Parameter | 2 mg/kg Once Daily | 8 mg/kg Once Daily |
| Time to 90% Steady-State | ~4 days | ~8 days |
| Accumulation Ratio (AUC) | 2.46 | 4.81 |
Data from a 14-day study in Beagle dogs.
Experimental Protocols
Protocol 1: In Vivo Dosing and Sample Collection (Canine Model)
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Animal Model: Beagle dogs are a commonly used model. Ensure animals are healthy and acclimatized to the experimental conditions.
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Dosing:
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Oral (PO): Administer this compound tablets at the desired dose (e.g., 2 mg/kg or 8 mg/kg) once daily.
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Subcutaneous (SC): Administer this compound injectable solution at the desired dose (e.g., 1 mg/kg) once daily.
-
-
Blood Sample Collection:
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Collect whole blood samples (approximately 2-3 mL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
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Sampling time points should be designed to capture the full pharmacokinetic profile, including absorption, distribution, and elimination phases. A suggested schedule for a single-dose study is: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
For steady-state studies, trough concentrations should be measured 24 hours after each dose.
-
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Plasma Preparation:
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Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
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Transfer the plasma supernatant to clean, labeled cryovials and store at -80°C until analysis.
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Protocol 2: Bioanalytical Method for Maropitant Quantification in Plasma using LC-MS/MS
-
Materials and Reagents:
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This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (IS), such as Maropitant-d5
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
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Control (drug-free) plasma from the relevant species
-
-
Preparation of Standards and Quality Controls (QC):
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Prepare primary stock solutions of maropitant and the IS in methanol (e.g., 1 mg/mL).
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Perform serial dilutions of the maropitant stock solution to create working solutions for calibration standards and QC samples at various concentrations (e.g., LLOQ, LQC, MQC, HQC).
-
-
Sample Preparation (Protein Precipitation):
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Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
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Add the internal standard.
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Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortex mix for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial or 96-well plate.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Analytical Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
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Injection Volume: 5-10 µL.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both maropitant and the IS.
-
-
Data Analysis:
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Quantify maropitant concentrations in unknown samples by constructing a calibration curve based on the peak area ratios of the analyte to the IS of the calibration standards.
-
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic analysis of maropitant.
Caption: Simplified signaling pathway of the NK1 receptor.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Maropitant in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor oral bioavailability of Maropitant in research models.
Frequently Asked Questions (FAQs)
Q1: What is Maropitant and why is its oral bioavailability a concern in research?
Maropitant is a neurokinin-1 (NK1) receptor antagonist that effectively prevents and treats emesis by blocking the action of substance P in the central nervous system.[1][2] In research models, achieving consistent and therapeutic plasma concentrations is crucial for accurate study outcomes. However, Maropitant exhibits low and variable oral bioavailability, which can lead to sub-therapeutic drug levels, inconsistent results, and the need for higher doses, potentially increasing the risk of side effects.[3][4][5]
Q2: What are the primary factors contributing to the poor oral bioavailability of Maropitant?
The poor oral bioavailability of Maropitant is primarily attributed to two key factors:
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First-pass metabolism: After oral administration, Maropitant is absorbed from the intestinal tract and undergoes significant metabolism in the liver before reaching systemic circulation. This extensive first-pass effect substantially reduces the amount of active drug that becomes available. The hepatic metabolism of maropitant involves two cytochrome P450 isoenzymes: CYP3A12 and CYP2D15 in dogs.
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P-glycoprotein (P-gp) efflux: Maropitant is a substrate for the P-glycoprotein transporter located in the intestinal tract. This transporter actively pumps the absorbed drug back into the intestinal lumen, further decreasing its net absorption and bioavailability.
Q3: Does the feeding status of the research animal affect the oral bioavailability of Maropitant?
Feeding status does not significantly affect the oral bioavailability of Maropitant in dogs. However, for oral dosing at higher concentrations (e.g., for motion sickness), administering it with a small amount of food may help prevent local gastrointestinal upset and vomiting that can occur immediately after administration. For research purposes requiring precise dosing and absorption kinetics, a consistent feeding protocol (either fasted or fed) should be maintained across all study animals to minimize variability.
Q4: Are there alternative formulations of Maropitant that can improve its bioavailability?
Yes, alternative formulations are available and can be compounded to improve ease of administration and potentially bioavailability:
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Compounded Oral Suspensions: These liquid formulations can be customized for precise dosing, especially in smaller research animals. Flavoring can be added to improve palatability and ensure the full dose is consumed.
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Compounded Transdermal Gels: Applied to the inner surface of the ear, these gels allow Maropitant to be absorbed through the skin directly into the bloodstream, bypassing first-pass metabolism. This method can be particularly advantageous in species that are difficult to dose orally.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps & Recommendations |
| Low and variable plasma concentrations of Maropitant after oral administration. | Poor oral bioavailability due to first-pass metabolism and P-gp efflux. | 1. Consider alternative administration routes: Subcutaneous (SC) or intravenous (IV) administration provides significantly higher and more consistent bioavailability. 2. Utilize a higher oral dose: The standard oral dose is higher than the subcutaneous dose to compensate for incomplete bioavailability. Dose adjustments may be necessary based on the research model and desired therapeutic effect. 3. Explore alternative formulations: Consider compounded oral suspensions for accurate dosing or transdermal gels to bypass first-pass metabolism. |
| Vomiting immediately after oral administration of Maropitant tablets. | Local effect of Maropitant on the gastrointestinal tract. | 1. Administer with a small amount of food: This can help mitigate the local irritation that may cause vomiting. 2. Use a compounded oral suspension: A liquid formulation may be better tolerated. |
| Inconsistent results in antiemetic efficacy studies. | Variable drug absorption and plasma concentrations between individual animals. | 1. Standardize administration protocols: Ensure consistent dosing times, feeding schedules, and administration techniques. 2. Monitor plasma concentrations: If feasible, measure Maropitant plasma levels to correlate with efficacy outcomes. 3. Increase sample size: A larger number of animals may be needed to account for inter-individual variability in oral absorption. |
| Difficulty administering oral tablets to research animals. | Palatability issues or stress induced by pilling. | 1. Use flavored compounded oral suspensions: This can improve compliance and reduce stress. 2. Consider transdermal administration: This non-invasive method can be a good alternative for animals that are difficult to dose orally. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Maropitant in Dogs Following Different Administration Routes
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) - 2 mg/kg | Oral (PO) - 8 mg/kg |
| Bioavailability (%) | 100 | 90.7 | 23.7 | 37 |
| Tmax (hours) | N/A | 0.75 | 1.9 | 1.7 |
| Terminal Half-life (hours) | - | 7.75 | 4.03 | 5.46 |
Table 2: Pharmacokinetic Parameters of Maropitant in Cats Following Different Administration Routes
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |
| Bioavailability (%) | 100 | 117 | 50 |
| Terminal Half-life (hours) | 13-17 | 13-17 | 13-17 |
Experimental Protocols
Protocol 1: Assessment of Maropitant Oral Bioavailability
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Animal Model: Use a cohort of healthy, fasted research animals (e.g., Beagle dogs).
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Drug Administration:
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Intravenous (IV) Group: Administer a single dose of Maropitant (e.g., 1 mg/kg) intravenously to establish a baseline for 100% bioavailability.
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Oral (PO) Group: Administer a single oral dose of Maropitant (e.g., 2 mg/kg or 8 mg/kg) via gavage or in a gelatin capsule.
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Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
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Plasma Analysis: Process blood samples to obtain plasma and analyze for Maropitant concentrations using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax).
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Bioavailability Calculation: Determine the absolute oral bioavailability using the formula: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.
Protocol 2: Evaluation of a Novel Oral Formulation of Maropitant
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Formulation Preparation: Prepare the novel oral formulation of Maropitant (e.g., a flavored oral suspension or a lipid-based formulation).
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Animal Model and Dosing: Use a crossover study design with a washout period between treatments. Administer the standard oral tablet and the novel formulation to the same group of animals on different occasions.
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Blood Sampling and Analysis: Follow the same blood sampling and plasma analysis procedures as described in Protocol 1.
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Comparative Analysis: Compare the pharmacokinetic profiles (AUC, Cmax, Tmax) of the novel formulation to the standard tablet to assess any improvements in oral bioavailability.
Visualizations
References
- 1. petscriptpharmacy.com [petscriptpharmacy.com]
- 2. zoetisus.com [zoetisus.com]
- 3. dvm360.com [dvm360.com]
- 4. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Maropitant formulation with benzyl alcohol versus metacresol for reduced injection pain
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Maropitant formulations. The focus is on understanding and mitigating injection pain associated with different preservatives, specifically benzyl alcohol versus metacresol.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between the Maropitant formulations preserved with benzyl alcohol versus metacresol?
A1: The primary difference lies in the preservative used, which significantly impacts the pain experienced upon subcutaneous injection. The original formulation of Maropitant (Cerenia®, Zoetis) uses metacresol as a preservative and has been associated with injection pain in dogs and cats.[1][2][3][4] A subsequent formulation (Prevomax®, Le Vet) utilizes benzyl alcohol as a preservative.[1] Benzyl alcohol has local anesthetic properties which contribute to a significant reduction in injection-associated pain.
Q2: What is the mechanism of action for Maropitant?
A2: Maropitant is a neurokinin-1 (NK1) receptor antagonist. It works by blocking the action of substance P, a key neurotransmitter involved in the vomiting reflex in the central nervous system. By inhibiting the binding of substance P to NK1 receptors, Maropitant effectively prevents and treats vomiting from various causes.
Q3: Is there a difference in injection pain when the Maropitant solution is refrigerated?
A3: Yes, for the metacresol-preserved formulation (Cerenia®), refrigeration can significantly reduce injection pain. Studies have shown that the binding of Maropitant to its solubilizing agent, sulphobutylether-beta-cyclodextrin, is temperature-dependent. At cooler temperatures, more Maropitant remains bound, leading to less free drug available to cause irritation and pain at the injection site. For the benzyl alcohol-preserved formulation, while injection at a refrigerated temperature was slightly less painful in one study, the overall pain score was already significantly low, suggesting that refrigeration is not as critical for this formulation.
Q4: What causes the pain associated with the metacresol-preserved Maropitant injection?
A4: The pain associated with the subcutaneous injection of the metacresol-preserved formulation is attributed to the preservative metacresol itself. Additionally, the amount of free, unbound Maropitant at the injection site can contribute to the pain response.
Troubleshooting Guide
Issue: Significant pain response observed upon subcutaneous injection of Maropitant.
This guide will help you troubleshoot and mitigate injection-related pain during your experiments.
Data Presentation
Table 1: Comparison of Injection Pain Scores between Maropitant Formulations
| Formulation (Preservative) | Temperature | Mean Visual Analogue Scale (VAS) Score (mm) | Simple Descriptive Scale (SDS) Score (Median) |
| Maropitant with Metacresol (MM) | 4°C | Higher | Higher |
| Maropitant with Metacresol (MM) | 25°C | Highest | Highest |
| Maropitant with Benzyl Alcohol (MBA) | 4°C | Lowest | Lowest |
| Maropitant with Benzyl Alcohol (MBA) | 25°C | Lower | Lower |
Source: Adapted from Deckers N, et al. (2018). Note: Lower scores indicate less pain.
Experimental Protocols
Protocol: Assessment of Injection Pain in Beagle Dogs
This protocol is a summary of the methodology used in a study comparing two Maropitant formulations.
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Subjects: Healthy Beagle dogs.
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Study Design: A blinded, randomized, cross-over study.
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Treatments:
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Maropitant with metacresol preservative (MM) at ~4°C and ~25°C.
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Maropitant with benzyl alcohol preservative (MBA) at ~4°C and ~25°C.
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Subcutaneous injection at a dose of 1 mg/kg.
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A washout period of at least three days between treatments.
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Pain Assessment:
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Visual Analogue Scale (VAS): Immediately after injection, two blinded observers scored the pain on a 100 mm scale, where 0 mm indicated no pain and 100 mm indicated severe pain.
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Simple Descriptive Scale (SDS): At two minutes post-injection, the same observers used a scale to categorize the pain response (e.g., no reaction, slight flinching, vocalization).
-
-
Data Analysis: Statistical analysis was performed to compare the pain scores between the different formulations and temperatures.
Signaling Pathways and Mechanisms
Proposed Mechanism for Reduced Injection Pain with Benzyl Alcohol
The inclusion of benzyl alcohol in the Maropitant formulation is believed to reduce injection pain primarily through its local anesthetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of pain response after subcutaneous injection of two maropitant formulations to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pain response after subcutaneous injection of two maropitant formulations to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Maropitant in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Maropitant in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Maropitant and how does it work?
A1: Maropitant is a neurokinin-1 (NK-1) receptor antagonist. It works by blocking the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK-1 receptors in the central and peripheral nervous system. This action makes it a potent antiemetic.[1]
Q2: What are the most common side effects of Maropitant observed in long-term animal studies?
A2: Based on available data, primarily from studies in dogs and cats, the most frequently observed side effects with long-term administration include:
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Gastrointestinal: Vomiting (especially after oral administration), diarrhea, and decreased appetite.[1][2]
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Neurological: Lethargy or drowsiness.
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Other: Injection site reactions (pain, swelling) with the injectable formulation.[2] Hypersalivation has also been reported, particularly at higher doses used for motion sickness.[1]
Q3: Are there any species-specific side effects I should be aware of?
A3: While data is most robust for canines and felines, some species-specific information is available:
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Dogs: Sporadic salivation and emesis were observed in a 3-month oral gavage study at high doses (20 mg/kg/day). Bone marrow hypocellularity was seen in puppies younger than 11 weeks at higher doses.
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Cats: A 15-day study with subcutaneous administration of up to 5 mg/kg showed no significant adverse clinical or pathological findings. Long-term use in cats with chronic kidney disease appears to be well-tolerated.
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Non-Human Primates (Macaques): A study on pre-operative use of a single 1 mg/kg subcutaneous dose did not report adverse effects. Long-term safety data is limited.
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Rodents (Mice, Rats): There is a lack of publicly available long-term safety data for Maropitant in rodent species. Researchers should implement careful monitoring plans. An in ovo study using chicken eggs determined an LD50 of 7.24 mg/kg, with embryonic death rates increasing at doses above 4 mg/kg.
Q4: What are the contraindications for long-term Maropitant use in animal studies?
A4: Maropitant should be used with caution in animals with:
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Hepatic dysfunction: Maropitant is metabolized by the liver, and caution is advised in animals with liver disease. Careful monitoring of liver function is recommended during long-term treatment as the drug can accumulate.
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Gastrointestinal obstruction or ingestion of toxins: The antiemetic effects of Maropitant can mask the clinical signs of these conditions.
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Young animals: It is not recommended for use in dogs less than 8 weeks of age (or 16 weeks for the higher motion sickness dose) due to the risk of bone marrow hypocellularity. For cats, it is not recommended for those under 16 weeks of age.
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Breeding, pregnant, or lactating animals: The safety of Maropitant has not been established in these populations.
Q5: Are there any known drug interactions with Maropitant?
A5: Yes, Maropitant is highly protein-bound and metabolized by cytochrome P450 enzymes. Therefore, caution should be exercised when co-administering with other highly protein-bound drugs (e.g., NSAIDs, anticonvulsants, some behavior-modifying drugs) or drugs that inhibit CYP enzymes (e.g., ketoconazole, erythromycin). Maropitant may also interact with anesthetics and analgesics, potentially reducing the required dose of some anesthetic agents.
Troubleshooting Guides
Issue 1: Vomiting or Regurgitation After Oral Administration
| Potential Cause | Troubleshooting/Management Protocol |
| Local effect of the tablet on the gastrointestinal tract | Protocol: Administer the tablet with a small amount of food. This can help prevent post-administration vomiting. For long-term studies, establish a consistent feeding schedule relative to dosing to minimize variability. |
| High dose | Review the dosing protocol. The incidence of vomiting may be higher with the larger doses used for motion sickness. |
| Underlying gastrointestinal issue | If vomiting persists despite administration with food, consult with a veterinarian to rule out underlying gastrointestinal obstruction or other conditions that may be masked by Maropitant's antiemetic effect. |
Issue 2: Hypersalivation (Ptyalism)
| Potential Cause | Troubleshooting/Management Protocol |
| Common side effect, especially at higher doses | Monitoring: Quantify and record the incidence and severity of hypersalivation. Management: While generally transient, ensure the animal has free access to water to prevent dehydration. If severe or persistent, consider dose reduction if scientifically permissible. There are no specific pharmacological interventions typically recommended for Maropitant-induced ptyalism. |
| Nausea | Hypersalivation can be a sign of nausea. Although Maropitant is an antiemetic, it may not completely eliminate the sensation of nausea. |
Issue 3: Injection Site Reactions (Pain, Swelling)
| Potential Cause | Troubleshooting/Management Protocol |
| Irritation from the injectable formulation | Protocol: Store the injectable solution in the refrigerator and administer it cold. This has been shown to reduce the pain associated with subcutaneous injection. Rotate injection sites daily to minimize local irritation. |
| Inflammatory response | Monitoring: Monitor injection sites for signs of severe inflammation, abscess formation, or persistent swelling. If these occur, discontinue use at that site and consult a veterinarian. |
Issue 4: Decreased Appetite and Weight Loss
| Potential Cause | Troubleshooting/Management Protocol |
| Side effect of long-term administration | Monitoring: Record daily food intake and weekly body weights. Management: Ensure the diet is highly palatable. If a significant decrease in appetite or body weight is observed, a thorough clinical evaluation is warranted to rule out other causes. Dose reduction may be considered if the side effect is determined to be drug-related and impacts animal welfare. In a 3-month study in dogs, decreased food consumption and body weight were observed but did not persist after treatment cessation. |
| Underlying disease process | In studies involving disease models, decreased appetite may be a symptom of the underlying condition. |
Data Presentation: Quantitative Data on Side Effects
Table 1: Adverse Reactions in a 3-Month Oral Gavage Study in Beagle Dogs
| Adverse Reaction | Dose Group (mg/kg/day) | Incidence |
| Salivation | 20 | Sporadic |
| Emesis | 20 | Sporadic |
| Body Weight Loss | 20 | Observed |
| Lower Serum Albumin | 20 | Observed |
| Increased P-R interval, P wave duration, and QRS amplitude | 20 | Observed |
Table 2: Adverse Reactions in a US Field Study for the Prevention of Acute Vomiting in Dogs (CERENIA® Tablets)
| Adverse Reaction | Placebo (n=69) | CERENIA (n=206) |
| Death during study | 4 (5.8%) | 10 (4.9%) |
| Euthanized during study | 0 | 2 (1%) |
| Diarrhea | 6 (8.7%) | 8 (3.9%) |
| Hematochezia/Bloody Stool | 5 (7.2%) | 4 (1.9%) |
| Anorexia | 2 (2.9%) | 3 (1.5%) |
| Otitis/Otorrhea | 2 (2.9%) | 1 (0.5%) |
| Endotoxic Shock | 1 (1.4%) | 0 |
| Hematuria | 1 (1.4%) | 0 |
| Excoriation | 1 (1.4%) | 0 |
Experimental Protocols
Protocol for Oral Administration in Rodents to Minimize Gastrointestinal Upset
This protocol is adapted from standard oral gavage procedures for mice and rats.
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Objective: To administer oral Maropitant while minimizing the risk of immediate regurgitation or gastrointestinal discomfort.
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Materials:
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Appropriately sized gavage needle (flexible or rigid with a ball-tip).
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Syringe with the calculated dose of Maropitant solution.
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Small amount of palatable, semi-solid food item (e.g., nutritional gel, fruit puree) compatible with the study design.
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Procedure:
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Accurately weigh the animal to calculate the correct dose.
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Gently restrain the animal.
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Offer a small amount of the palatable food item immediately before dosing to coat the stomach.
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Perform the oral gavage, ensuring the gavage needle is correctly placed in the esophagus.
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Administer the Maropitant solution slowly.
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Withdraw the gavage needle gently.
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Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress or regurgitation.
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Provide the remainder of the daily food ration.
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Mandatory Visualization
Signaling Pathway of Maropitant
Caption: Maropitant blocks Substance P from binding to NK-1 receptors, inhibiting the vomiting reflex.
References
Troubleshooting variability in Maropitant pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting pharmacokinetic studies with Maropitant.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental studies, offering potential causes and solutions in a question-and-answer format.
Question 1: Why are we observing higher-than-expected plasma concentrations and drug accumulation with repeated oral dosing in dogs?
Answer: This is a known characteristic of Maropitant's pharmacology in dogs due to its non-linear pharmacokinetics.
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Cause: Maropitant is primarily metabolized in the liver by two cytochrome P450 isoenzymes: CYP3A12 (high capacity, low affinity) and CYP2D15 (low capacity, high affinity)[1][2]. With repeated or high oral doses (e.g., 8 mg/kg), the CYP2D15 enzyme can become saturated[2][3].
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Effect: This saturation of the metabolic pathway leads to decreased clearance of the drug, causing it to accumulate in the plasma[4]. For example, the accumulation ratio (AUC0-24h) after 14 daily doses was 2.46 for a 2 mg/kg dose and substantially higher at 4.81 for an 8 mg/kg dose.
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Solution:
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Be aware of the dose-dependent nature of Maropitant's pharmacokinetics in dogs.
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For multi-day studies, consider the recommended rest period (e.g., a 2-day rest after 5 consecutive days of dosing) to allow for drug clearance and prevent excessive accumulation.
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When modeling the pharmacokinetic data, a non-linear model will likely be more appropriate than a linear one.
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Question 2: Our study shows significant inter-individual variability in Maropitant plasma concentrations, even within the same dose group. What are the potential sources of this variability?
Answer: High inter-individual variability is a common challenge in pharmacokinetic studies. For Maropitant, several factors can contribute to this.
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Potential Causes:
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Genetic Polymorphisms: Genetic differences in the expression or activity of CYP enzymes, like CYP2D15, can lead to individual differences in drug metabolism.
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Physiological State:
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Hepatic Function: As Maropitant is cleared by the liver, any degree of hepatic dysfunction can significantly impact its metabolism and clearance.
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Protein Binding: Maropitant is highly protein-bound (>99%). Variations in plasma protein levels (e.g., hypoalbuminemia) can alter the fraction of unbound, active drug, affecting its distribution and clearance.
-
-
Drug Interactions: Concomitant administration of other drugs that are also highly protein-bound (e.g., NSAIDs, benzodiazepines) can lead to competition for binding sites, increasing the free fraction of Maropitant.
-
Experimental/Analytical Error: Inconsistencies in sample collection, processing, or bioanalytical assay performance can introduce variability.
-
-
Troubleshooting Steps:
-
Screen subjects for baseline liver function and plasma protein levels before the study.
-
Document and control for the co-administration of any other medications.
-
Ensure strict adherence to standardized protocols for sample collection and handling.
-
Perform a thorough validation of the bioanalytical method to rule out assay-related variability.
-
Question 3: We are seeing lower-than-expected bioavailability with our oral formulation. What factors could be at play?
Answer: The oral bioavailability of Maropitant is known to be significantly lower than after subcutaneous injection, and this can be influenced by several factors.
-
Cause 1: First-Pass Metabolism: Maropitant undergoes extensive first-pass metabolism in the liver after oral administration, which significantly reduces the amount of drug reaching systemic circulation. The reported oral bioavailability in dogs is approximately 24% at a 2 mg/kg dose and 37% at an 8 mg/kg dose, compared to over 90% for subcutaneous injection.
-
Cause 2: P-glycoprotein Efflux: Maropitant is a substrate for the P-glycoprotein (P-gp) efflux transporter in the intestinal tract. This transporter actively pumps the absorbed drug back into the intestinal lumen, further reducing its net absorption and bioavailability.
-
Troubleshooting/Considerations:
-
Confirm that the observed bioavailability is outside the expected range for the given oral dose (see table below).
-
The difference in bioavailability between the 2 mg/kg and 8 mg/kg doses highlights the non-linear kinetics; this is an expected finding, not an anomaly.
-
Food has not been found to significantly affect the oral bioavailability of Maropitant.
-
Question 4: Our bioanalytical (LC-MS/MS) assay is showing inconsistent results, such as poor signal-to-noise or matrix effects. How can we troubleshoot this?
Answer: A robust and validated bioanalytical method is critical for accurate pharmacokinetic data. Inconsistencies often stem from the sample matrix or chromatographic conditions.
-
Issue: Ion Suppression/Matrix Effect: Components in the plasma matrix can co-elute with Maropitant and interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous extraction method (e.g., solid-phase extraction instead of simple protein precipitation) to better remove interfering matrix components.
-
Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or switch to a different analytical column to achieve better separation of Maropitant from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (like Maropitant-d5) is the ideal choice as it will co-elute with the analyte and experience the same degree of matrix effect, providing more accurate correction and quantification.
-
-
-
Issue: Poor Sensitivity/Low Signal:
-
Solution:
-
Optimize Mass Spectrometer Parameters: Tune the instrument specifically for Maropitant, optimizing parameters like collision energy and fragmentor voltage for the specific MRM transitions.
-
Check Sample Preparation: Ensure the extraction recovery is consistent and high.
-
Injection Volume: A larger injection volume may increase the signal, but this could also worsen matrix effects.
-
-
Data Summary Tables
Table 1: Key Pharmacokinetic Parameters of Maropitant Across Species
| Parameter | Dog | Cat | Rabbit | Orange-winged Amazon Parrot |
| Route | SC (1 mg/kg) | PO (2 mg/kg) | SC (1 mg/kg) | SC (1 mg/kg) |
| Bioavailability | 90.7% | 23.7% | 117% | 58.9% |
| Tmax (hours) | 0.75 | 1.9 | N/A | 1.25 |
| Cmax (ng/mL) | ~92 | N/A | ~269 | 14.4 |
| Half-life (hours) | ~7.75 | ~4.03 | 13-17 | ~13.1 |
| Clearance | Primarily Hepatic | Primarily Hepatic | Primarily Hepatic | Higher than dogs/cats |
| Protein Binding | >99.5% | High | High | Lower than mammals |
Table 2: Typical Performance of a Validated LC-MS/MS Bioanalytical Method for Maropitant
| Parameter | Typical Acceptance Criteria | Reported Performance Data |
| Linearity (r²) | ≥ 0.99 | Consistently > 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | Typically around 0.1 ng/mL |
| Accuracy | Within ± 15% of nominal | 97% to 109% for concentrations from 0.3 to 600 ng/mL |
| Precision (CV%) | ≤ 15% | 2% to 14% for concentrations from 0.3 to 600 ng/mL |
Experimental Protocols
Protocol 1: Generalized Bioanalytical Method for Maropitant in Plasma (LC-MS/MS)
This protocol is a synthesized representation from validated methods. Individual laboratories must perform their own validation.
-
Preparation of Standards:
-
Prepare a primary stock solution of Maropitant (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution for a stable isotope-labeled internal standard (IS), such as Maropitant-d5, in methanol.
-
Perform serial dilutions to create working solutions for calibration standards and quality controls (QCs).
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
-
LC-MS/MS Analysis:
-
LC System: Use a suitable HPLC or UPLC system.
-
Analytical Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), run in a gradient elution mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Maropitant and the internal standard.
-
-
Data Analysis:
-
Quantify Maropitant concentrations in unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
Visualizations
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Maropitant? A1: Maropitant is a selective neurokinin-1 (NK-1) receptor antagonist. It works by blocking the binding of Substance P, a key neuropeptide involved in the vomiting reflex, to NK-1 receptors in the central nervous system's emetic center.
Q2: Does Maropitant need to be administered on an empty stomach? A2: No, the feeding status of the animal does not significantly affect the oral bioavailability of Maropitant.
Q3: Why is the subcutaneous dose lower than the oral dose? A3: The subcutaneous dose is lower because the bioavailability is much higher when administered via this route (over 90% in dogs) compared to the oral route (24-37% in dogs). The oral dose is higher to compensate for the significant first-pass metabolism that occurs when the drug is absorbed from the gastrointestinal tract.
Q4: Can Maropitant be used long-term? A4: The label for dogs recommends administration for up to 5 consecutive days, followed by a 2-day rest period. This is to prevent drug accumulation that occurs from the saturation of metabolic enzymes. However, some studies have administered it for longer periods in healthy beagles without overt toxicity. Caution should be exercised with long-term use in clinical patients.
Q5: Are there significant species differences in Maropitant pharmacokinetics? A5: Yes, there are notable differences. For example, the elimination half-life is longer in cats (13-17 hours) than in dogs (around 4-8 hours depending on the route). Avian species tend to have faster clearance and shorter half-lives compared to mammals. Rabbits also exhibit different pharmacokinetic profiles compared to dogs and cats. These differences are critical when designing studies for species other than dogs.
Q6: What are the main drug interactions to be aware of? A6: Caution should be used when co-administering Maropitant with other drugs that are highly protein-bound (e.g., NSAIDs, anticonvulsants) as they can compete for binding sites. Additionally, because it is metabolized by cytochrome P450 enzymes, there is a potential for interaction with drugs that inhibit or induce these enzymes.
References
Navigating the Nuances of Maropitant Dosing: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nonlinear pharmacokinetic properties of maropitant is crucial for accurate and effective experimental design. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may arise during in vivo studies involving this neurokinin-1 (NK1) receptor antagonist.
The nonlinear pharmacokinetics of maropitant, characterized by dose-dependent changes in clearance and bioavailability, can present challenges in achieving desired plasma concentrations and predicting drug exposure. This guide offers insights into adjusting dosages and interpreting experimental outcomes in light of these properties.
Troubleshooting Guide
This section addresses potential issues researchers may encounter during their experiments with maropitant.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected plasma concentrations and/or signs of toxicity at higher oral doses. | Saturation of first-pass metabolism in the liver. At higher oral doses (e.g., 8 mg/kg), the enzymes responsible for metabolizing maropitant, primarily CYP2D15, can become saturated, leading to a disproportionate increase in bioavailability and systemic exposure.[1] | When escalating oral doses, consider smaller dose increments and include more frequent plasma sampling to characterize the exposure-response relationship accurately. For doses in the 2-8 mg/kg range, be aware that a linear dose-exposure relationship should not be assumed.[2] |
| Lower than expected efficacy when administered orally. | Low oral bioavailability due to significant first-pass metabolism, especially at lower doses. The oral bioavailability at 2 mg/kg is approximately 24%, whereas at 8 mg/kg it increases to 37%.[2][3] | For consistent and predictable plasma concentrations, especially for initial proof-of-concept studies, subcutaneous (SC) administration is recommended due to its high bioavailability (approximately 91%).[1] If oral administration is necessary for the experimental model, use a dose known to achieve therapeutic concentrations, and consider a lead-in period to reach a steady state. |
| Inconsistent results between subjects in the same oral dose group. | Individual variations in metabolic enzyme activity (CYP2D15 and CYP3A12). Prandial status can also affect absorption, although studies suggest it does not significantly impact the extent of oral bioavailability. | Ensure consistent feeding schedules for all subjects in the study. If high variability persists, consider increasing the number of subjects per group to improve statistical power or using a crossover design if the experimental model allows. |
| Lack of antiemetic effect when administered concurrently with an emetic stimulus. | Insufficient time to reach therapeutic concentrations at the target site (NK1 receptors in the central and peripheral nervous system). | Administer maropitant prior to the emetic challenge. For subcutaneous injection, administration 30 minutes to one hour before the stimulus is effective. For oral administration, a longer lead-in time of at least two hours is recommended. |
| Observed injection site reactions or subject discomfort upon subcutaneous administration. | The formulation of maropitant injectable solution can cause transient local reactions. | While often mild and transient, monitoring for injection site reactions is important. There is some evidence to suggest that refrigerating the solution prior to injection may reduce discomfort, though this is not universally documented. |
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in the recommended oral dose for acute vomiting (2 mg/kg) versus motion sickness (8 mg/kg) in dogs?
A1: The higher dose for motion sickness is necessary to overcome the significant first-pass metabolism and achieve sufficient plasma concentrations to effectively block the NK1 receptors involved in the emetic pathways associated with motion. The nonlinear kinetics of maropitant mean that the four-fold increase in dose results in a greater than four-fold increase in drug exposure, which is required for this specific indication.
Q2: How does the nonlinear pharmacokinetics of maropitant affect multi-day dosing studies?
A2: Due to its dose-dependent clearance, maropitant accumulates in the body with repeated daily dosing. This accumulation is more pronounced at higher doses. For example, at 2 mg/kg orally once daily, an accumulation ratio of 1.5 is observed after five days. Researchers should be aware of this accumulation to avoid unintended overexposure in chronic studies. A washout period of at least 7 days is recommended between treatments in crossover studies to ensure complete elimination.
Q3: Can I dilute the injectable maropitant solution?
A3: While dilution might be considered for ease of administering small volumes, it is not generally recommended without validating the stability and compatibility of the diluted solution. The formulation contains specific excipients to ensure solubility and stability, and altering the concentration could impact these properties.
Q4: What is the mechanism of action of maropitant?
A4: Maropitant is a selective neurokinin-1 (NK1) receptor antagonist. It works by blocking the binding of Substance P, a key neurotransmitter, to NK1 receptors in the central and peripheral nervous system that are involved in the vomiting reflex.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of maropitant in dogs.
Table 1: Pharmacokinetic Parameters of Maropitant in Dogs Following a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) |
| Oral | 2 | ~50 | ~1.9 | ~24 |
| Oral | 8 | ~200 | ~1.7 | ~37 |
| Subcutaneous | 1 | ~92 | ~0.75 | ~91 |
Data compiled from multiple sources.
Table 2: Effect of Repeated Oral Dosing on Maropitant Accumulation in Dogs
| Dose (mg/kg) | Dosing Regimen | Accumulation Ratio (Day 5/Day 1) |
| 2 | Once daily for 5 days | 1.5 |
Data from Zoetis Inc. prescribing information.
Experimental Protocols
Protocol 1: Evaluation of Antiemetic Efficacy of Maropitant Against a Centrally Acting Emetogen in Dogs
-
Animal Model: Healthy adult Beagle dogs with a history of responding to the selected emetogen.
-
Acclimation: Acclimate dogs to the study environment and procedures for at least 7 days.
-
Groups:
-
Vehicle control (e.g., saline)
-
Maropitant (dose and route to be tested)
-
-
Procedure:
-
Administer maropitant or vehicle at a predetermined time before the emetogen (e.g., 1 hour for SC, 2 hours for oral).
-
Administer the emetogen (e.g., apomorphine).
-
Observe the animals continuously for a defined period (e.g., 30 minutes to 2 hours) and record the latency to the first emetic event and the total number of emetic events.
-
-
Data Analysis: Compare the incidence and frequency of emesis between the maropitant and vehicle control groups using appropriate statistical methods (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency).
Protocol 2: Pharmacokinetic Study of a Novel Oral Formulation of Maropitant in Dogs
-
Animal Model: Healthy adult Beagle dogs.
-
Design: Crossover design with a washout period of at least 7 days between treatments.
-
Treatments:
-
Reference formulation (e.g., commercial tablets)
-
Test formulation
-
-
Procedure:
-
Administer the assigned formulation to each dog.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Analyze plasma samples for maropitant concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
-
Data Analysis: Compare the pharmacokinetic parameters of the test and reference formulations to assess bioequivalence.
Visualizations
Caption: Maropitant's Mechanism of Action
Caption: Antiemetic Efficacy Study Workflow
References
Validation & Comparative
A Comparative Analysis of Maropitant Citrate and Aprepitant in Neurokinin-1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Maropitant Citrate and Aprepitant, two prominent Neurokinin-1 (NK1) receptor antagonists. The focus of this analysis is on their binding characteristics to the NK1 receptor, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide involved in numerous physiological processes, including emesis, pain transmission, and inflammation. Antagonism of the NK1 receptor is a clinically validated strategy for the management of nausea and vomiting. This compound, primarily used in veterinary medicine, and Aprepitant, a cornerstone in human antiemetic therapy, are both potent and selective antagonists of the NK1 receptor. Understanding their comparative binding affinities and the experimental methodologies used to determine these properties is crucial for the development of next-generation therapeutics.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound and Aprepitant for the NK1 receptor. It is critical to note that the available data for Maropitant pertains to the canine NK1 receptor, while the data for Aprepitant is for the human NK1 receptor. This species difference should be a key consideration when interpreting these values.
| Compound | Receptor Species | Assay Type | Measured Value (IC50) | Reference |
| This compound | Canine | Radioligand Binding Assay | 0.95 nM | [1] |
| Aprepitant | Human | Radioligand Binding Assay | 0.1 nM | [2] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer insight into the conditions under which the binding affinities were determined.
Radioligand Competition Binding Assay for this compound (Adapted from[1])
This protocol describes a method to determine the in vitro binding affinity of this compound for the canine NK1 receptor expressed in Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Membrane Preparation:
- Chinese Hamster Ovary (CHO) cells stably transfected with the canine NK1 receptor are cultured under standard conditions.
- Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
- The assay is performed in a 96-well plate format.
- Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of this compound.
- The mixture is incubated to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- The filters are washed to remove unbound radioligand.
- The amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Radioligand Competition Binding Assay for Aprepitant (General Protocol)
This protocol outlines a general method for determining the in vitro binding affinity of Aprepitant for the human NK1 receptor.
1. Membrane Preparation:
- Membranes from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are prepared.
2. Binding Assay:
- The assay is typically carried out in a final volume of 250 µL per well in a 96-well plate.
- To each well, the following are added in order:
- 150 µL of the membrane preparation.
- 50 µL of varying concentrations of Aprepitant (the competing, unlabeled compound).
- 50 µL of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P) at a concentration at or below its Kd.
- The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to reach equilibrium.
3. Filtration and Counting:
- The incubation is stopped by vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine).
- The filters are washed multiple times with ice-cold wash buffer to separate bound from free radioligand.
- The radioactivity on the filters is counted using a scintillation counter.
4. IC50 Determination:
- The concentration of Aprepitant that displaces 50% of the radioligand binding is determined as the IC50 value.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the comparative study of these NK1 receptor antagonists.
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: Logical Relationship of Antagonists and Receptor.
Conclusion
References
A Comparative Analysis of Maropitant and Ondansetron in Managing Chemotherapy-Induced Emesis
For Immediate Release
This guide provides a detailed comparison of the efficacy of maropitant and ondansetron in a chemotherapy-induced emesis (CIE) model. The following information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) are significant side effects of cancer treatment, impacting patient quality of life and treatment adherence. Maropitant, a neurokinin-1 (NK1) receptor antagonist, and ondansetron, a serotonin 5-HT3 receptor antagonist, are two key antiemetic agents used in veterinary and human medicine to combat these effects. This guide delves into their mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols used to evaluate them.
Mechanism of Action
The emetic reflex is a complex process involving both central and peripheral pathways. Chemotherapeutic agents can trigger this reflex by causing the release of emetogenic substances that act on receptors in the gastrointestinal tract and the brain.
Ondansetron , a first-generation 5-HT3 antagonist, primarily targets the peripheral and central 5-HT3 receptors.[1][2][3] Chemotherapy can induce the release of serotonin from enterochromaffin cells in the small intestine, which then stimulates vagal afferent nerves via 5-HT3 receptors, initiating the vomiting reflex.[4][5] Ondansetron blocks this interaction, as well as acting on 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem.
Maropitant is a selective NK1 receptor antagonist that blocks the action of substance P, a key neurotransmitter in the emetic pathway. Substance P and its receptor, NK1, are found in high concentrations in the emetic centers of the brain, including the area postrema and the nucleus tractus solitarius. The substance P/NK1 receptor complex is considered the final common pathway of the vomiting reflex, suggesting that its inhibition by maropitant can provide broad-spectrum antiemetic activity against both central and peripheral emetic stimuli.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by ondansetron and maropitant in the context of chemotherapy-induced emesis.
Comparative Efficacy Data
A blinded, crossover study in a low-dose cisplatin model of nausea and vomiting in dogs provides key comparative data.
| Parameter | Placebo | Ondansetron (0.5 mg/kg IV) | Maropitant (1 mg/kg IV) |
| Average Number of Vomits | 7 (range 2-13) | 0 | 0 |
| Reduction in Nausea Score (AUC) | - | 90% | 25% |
| Prevention of AVP & Cortisol Increase | No | Complete | Partial |
| Terminal Half-life (hours) | N/A | 1.21 ± 0.51 | 5.62 ± 0.77 |
| Data sourced from a study in healthy beagle dogs administered 18 mg/m2 cisplatin intravenously. |
Another study comparing orally administered maropitant and ondansetron for preventing hydromorphone-induced emesis in healthy dogs also showed significant differences.
| Parameter | Control (No Antiemetic) | Ondansetron (0.5-0.7 mg/kg PO) | Maropitant (2.0-2.8 mg/kg PO) |
| Incidence of Vomiting | 62% (19/31) | 54% (15/28) | 10% (3/29) |
| Incidence of Nausea | 87% (27/31) | 50% (14/28) | 10% (3/29) |
| Data from a study where dogs were premedicated with hydromorphone, acepromazine, and glycopyrrolate. |
Experimental Protocols
Cisplatin-Induced Emesis Model in Dogs
A frequently cited model for evaluating antiemetic efficacy utilizes cisplatin, a highly emetogenic chemotherapeutic agent.
Experimental Workflow:
Key Methodological Details:
-
Subjects: Healthy beagle dogs of both genders.
-
Emetogen: Cisplatin administered intravenously at a dose of 18 mg/m².
-
Treatments: A 15-minute intravenous infusion of either placebo (saline), ondansetron (0.5 mg/kg), maropitant (1 mg/kg), or metoclopramide (0.5 mg/kg) was given 45 minutes after cisplatin administration.
-
Study Design: A four-period, blinded, crossover design where each dog received all treatments.
-
Data Collection:
-
The number of vomiting episodes was recorded.
-
Nausea-associated behaviors were scored on a visual analogue scale (VAS) every 15 minutes for 8 hours.
-
Plasma samples were collected to measure arginine vasopressin (AVP), cortisol, and antiemetic drug concentrations.
-
Discussion
In the cisplatin-induced emesis model, both maropitant and ondansetron were highly effective at completely preventing vomiting. However, ondansetron demonstrated superior efficacy in reducing nausea-like behaviors, achieving a 90% reduction in the nausea score area under the curve compared to 25% for maropitant. Furthermore, ondansetron completely prevented the cisplatin-induced increases in the nausea biomarkers AVP and cortisol, whereas maropitant only partially prevented these increases.
It is important to note that the efficacy of these drugs can vary depending on the emetic stimulus. For instance, in a study involving hydromorphone-induced emesis, orally administered maropitant was significantly more effective than ondansetron at preventing both vomiting and nausea.
Conclusion
Both maropitant and ondansetron are effective antiemetics for chemotherapy-induced vomiting. In a cisplatin model in dogs, while both drugs prevented emesis, ondansetron showed a greater anti-nausea effect. The choice between these agents may depend on the specific chemotherapeutic agent, the anticipated severity of nausea versus vomiting, and the route of administration. These findings underscore the importance of selecting antiemetic therapy based on the underlying emetic pathways activated by a particular stimulus. Further research is warranted to explore the comparative efficacy of these drugs against a wider range of chemotherapeutic agents and in different species.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deciphering 5-HT3 receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
A Comparative Analysis of the Visceral Analgesic Effects of Maropitant and Meloxicam
A Guide for Researchers and Drug Development Professionals
In the realm of visceral pain management, both Maropitant and meloxicam have emerged as significant therapeutic agents. While operating through distinct mechanistic pathways, their application in alleviating pain originating from internal organs warrants a detailed comparative analysis. This guide provides an objective comparison of their visceral analgesic effects, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Pathways
Maropitant, a neurokinin-1 (NK-1) receptor antagonist, exerts its analgesic effects by blocking the action of Substance P, a key neuropeptide involved in pain transmission.[1][2][3][4] Substance P is abundant in visceral afferent neurons, making its blockade a targeted approach for visceral pain.[5] By inhibiting the binding of Substance P to NK-1 receptors in the spinal cord and brain, Maropitant effectively dampens the transmission of visceral pain signals.
Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is responsible for the production of prostaglandins, which are inflammatory mediators that sensitize peripheral nociceptors and contribute to central sensitization. By reducing prostaglandin synthesis, meloxicam alleviates inflammation-induced visceral pain.
Comparative Efficacy: Insights from Experimental Studies
Several studies have directly compared the visceral analgesic efficacy of Maropitant and meloxicam, particularly in the context of perioperative pain management during procedures such as ovariohysterectomy (OVH) in canines.
A key study investigating visceral analgesia during OVH in bitches found that Maropitant provided more effective visceral analgesia compared to meloxicam. The Maropitant group exhibited significantly lower pain scores and a lower heart rate response during ovarian pedicle stimulation compared to the meloxicam and control groups. However, there was no significant difference in the anti-inflammatory effects between the two drugs, as measured by C-reactive protein (CRP) levels.
Another aspect of visceral analgesia is the anesthetic-sparing effect of these drugs. Maropitant has been shown to decrease the minimum alveolar concentration (MAC) of inhalant anesthetics like sevoflurane during noxious visceral stimulation, suggesting a significant analgesic effect. For instance, in dogs undergoing ovarian stimulation, Maropitant (1 mg/kg IV) decreased the sevoflurane MAC by 24%. Similarly, in cats, Maropitant reduced the sevoflurane MAC by 15% under similar conditions.
The following table summarizes the key quantitative findings from comparative studies:
| Parameter | Maropitant | Meloxicam | Control | Study Population | Key Findings |
| Pain Scores (UMPS) | Significantly lower | Higher than Maropitant | Highest | Bitches undergoing OVH | Maropitant provided superior visceral analgesia. |
| Heart Rate (during ovarian stimulation) | Significantly lower | No significant difference from control | Higher | Bitches undergoing OVH | Maropitant blunted the tachycardic response to visceral pain. |
| C-Reactive Protein (CRP) Levels | No significant difference | No significant difference | - | Bitches undergoing OVH | Both drugs had comparable anti-inflammatory effects. |
| Sevoflurane MAC Reduction | 24% decrease | Not reported in this study | - | Dogs with ovarian stimulation | Maropitant demonstrated a significant anesthetic-sparing effect. |
Experimental Protocols: A Closer Look at the Methodology
The assessment of visceral analgesia relies on robust experimental models. A commonly employed model is the measurement of the visceromotor response (VMR) to colorectal distension (CRD) in rodents. This involves inflating a balloon in the colon and recording the abdominal muscle contractions as an indicator of pain.
Another established model, particularly relevant to the comparative studies cited, is the laparoscopic ovarian pedicle stimulation model in canines. This model allows for the application of a standardized, noxious visceral stimulus to mimic the pain experienced during ovariohysterectomy.
Ovariohysterectomy (OVH) Pain Model Protocol
A representative experimental protocol for comparing Maropitant and meloxicam in a clinical setting is as follows:
-
Animal Selection: Healthy female dogs scheduled for elective ovariohysterectomy are recruited.
-
Group Allocation: Animals are randomly assigned to one of three groups: Maropitant, meloxicam, or a control (placebo).
-
Drug Administration:
-
Maropitant Group: Receives Maropitant (e.g., 1 mg/kg) intravenously prior to surgical incision.
-
Meloxicam Group: Receives meloxicam (e.g., 0.2 mg/kg) intravenously prior to surgical incision.
-
Control Group: Receives a saline placebo.
-
-
Anesthesia: A standardized anesthetic protocol is used for all animals, typically involving premedication, induction, and maintenance with an inhalant anesthetic like sevoflurane.
-
Intraoperative Monitoring: Physiological parameters such as heart rate, respiratory rate, and blood pressure are continuously monitored. The end-tidal concentration of the anesthetic agent is also recorded.
-
Pain Assessment: Post-operative pain is assessed at multiple time points using a validated pain scoring system, such as the University of Melbourne Pain Scale (UMPS).
-
Rescue Analgesia: A protocol for administering rescue analgesia is established for animals exceeding a predetermined pain score.
-
Blood Sampling: Blood samples may be collected before and after surgery to measure inflammatory markers like C-reactive protein.
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways of Maropitant and meloxicam in visceral analgesia.
Caption: Generalized experimental workflow for comparing visceral analgesics.
Conclusion
The available evidence suggests that Maropitant offers a more targeted and effective approach to visceral analgesia compared to meloxicam, particularly in the context of acute surgical pain. This is likely attributable to its direct inhibition of the Substance P/NK-1 receptor pathway, which is highly implicated in the transmission of visceral nociceptive signals. While meloxicam provides effective analgesia through its anti-inflammatory properties, its mechanism is less specific to the direct signaling of visceral pain.
For researchers and drug development professionals, these findings highlight the potential of neurokinin-1 receptor antagonists as a promising class of drugs for the management of visceral pain. Future research should continue to explore the comparative efficacy of these agents in a wider range of visceral pain models and clinical scenarios.
References
- 1. Maropitant - Wikipedia [en.wikipedia.org]
- 2. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of NK-1 Receptor Antagonist (Maropitant) to Morphine as a Pre-Anaesthetic Agent for Canine Ovariohysterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zeropainphilosophy.com [zeropainphilosophy.com]
- 5. researchgate.net [researchgate.net]
Maropitant's Anesthetic-Sparing Effect with Sevoflurane: A Comparative Analysis
A comprehensive review of maropitant's ability to reduce sevoflurane requirements during anesthesia, with a comparative look at alternative anesthetic-sparing agents.
Maropitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, has demonstrated a significant anesthetic-sparing effect with sevoflurane in veterinary medicine.[1][2][3] This guide provides a detailed comparison of maropitant's efficacy with other anesthetic adjuncts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anesthetic-Sparing Effects
The primary measure of an anesthetic-sparing effect is the reduction in the Minimum Alveolar Concentration (MAC) of an inhalant anesthetic required to prevent movement in response to a noxious stimulus. The following table summarizes the MAC reduction of sevoflurane achieved with maropitant and a common alternative, carprofen.
| Agent | Species | Dosage | Stimulation Model | Sevoflurane MAC Reduction (%) | Reference |
| Maropitant | Dog | 1 mg/kg IV followed by 30 µg/kg/hr IV | Visceral (Ovarian Ligament) | 24% | [1][3] |
| Maropitant | Dog | 5 mg/kg IV followed by 150 µg/kg/hr IV | Visceral (Ovarian Ligament) | 30% | |
| Maropitant | Dog | 5 mg/kg IV | Somatic (Tail Clamp) | 16% | |
| Maropitant | Cat | 1 mg/kg IV | Visceral (Ovarian Ligament) | 15% | |
| Maropitant | Cat | 5 mg/kg IV | Visceral (Ovarian Ligament) | No significant further decrease | |
| Carprofen | Dog | 4 mg/kg SC | Electrical Stimulation | Significant reduction (comparable to maropitant) | |
| Maropitant + Carprofen | Dog | 1 mg/kg SC + 4 mg/kg SC | Electrical Stimulation | No additive effect beyond individual agents |
Note: The anesthetic-sparing effect of maropitant appears to be more pronounced for visceral pain compared to somatic pain. Higher doses of maropitant do not consistently produce a significantly greater MAC reduction, suggesting a ceiling effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of maropitant's anesthetic-sparing effect.
1. Determination of Sevoflurane MAC in Dogs with Visceral Stimulation
-
Animals: Healthy adult female dogs.
-
Anesthesia: Anesthesia is induced and maintained with sevoflurane.
-
Instrumentation and Stimulation: The right ovary and ovarian ligament are accessed via laparoscopy. A standardized traction force is applied to the ovarian ligament to create a noxious visceral stimulus.
-
MAC Determination (Baseline): The end-tidal sevoflurane concentration is adjusted in a stepwise manner to determine the concentration at which 50% of the animals do not move in response to the ovarian stimulation. This establishes the baseline MAC.
-
Maropitant Administration: A loading dose of maropitant (e.g., 1 mg/kg IV) is administered, followed by a constant rate infusion (e.g., 30 µg/kg/hr IV).
-
MAC Determination (Post-Maropitant): After a stabilization period, the sevoflurane MAC is redetermined using the same stimulation protocol. The percentage reduction from baseline is then calculated.
2. Determination of Sevoflurane MAC in Cats with Visceral Stimulation
-
Animals: Healthy female cats.
-
Anesthesia: Anesthesia is induced and maintained with sevoflurane.
-
Stimulation: A suture is placed around the ovary and ovarian ligament and exteriorized to apply a controlled tension, serving as the noxious visceral stimulus.
-
MAC Determination: The MAC is determined by assessing the response to the stimulus at various end-tidal sevoflurane concentrations. The baseline MAC is established first, followed by the administration of maropitant (e.g., 1 mg/kg IV) and subsequent redetermination of the MAC.
3. Determination of Sevoflurane MAC for Blunting Adrenergic Response (MAC-BAR) in Dogs
-
Animals: Healthy adult beagle dogs.
-
Anesthesia: Anesthesia is maintained with sevoflurane.
-
Drug Administration: Maropitant (1 mg/kg), carprofen (4 mg/kg), a combination of both, or saline is administered subcutaneously one hour prior to stimulation.
-
Stimulation: A standardized electrical stimulation is used as the noxious stimulus.
-
MAC-BAR Determination: The sevoflurane MAC-BAR is determined for each treatment group. This represents the concentration of sevoflurane required to prevent an adrenergic response (e.g., a significant increase in heart rate or blood pressure) to the noxious stimulus.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for maropitant and a typical experimental workflow for MAC determination.
References
Maropitant vs. Metoclopramide: A Comparative Analysis for Centrally Mediated Emesis
An Objective Comparison for Researchers and Drug Development Professionals
Introduction
Emesis, or vomiting, is a complex reflex centrally coordinated within the brainstem. Centrally mediated emesis is triggered by stimuli acting directly on the chemoreceptor trigger zone (CTZ) or the emetic center in the brain. The CTZ is located in the area postrema, which lies outside the blood-brain barrier, making it accessible to emetogenic substances circulating in the blood and cerebrospinal fluid.[1][2][3] Key neurotransmitters involved in this central pathway include dopamine and substance P.
This guide provides a detailed, data-driven comparison of two widely used antiemetic agents that target these central pathways: Maropitant, a neurokinin-1 (NK1) receptor antagonist, and Metoclopramide, primarily a dopamine D2 receptor antagonist.[4][5] This analysis is intended for researchers, scientists, and drug development professionals, focusing on the mechanisms of action, comparative efficacy supported by experimental data, and detailed methodologies.
Mechanisms of Action and Signaling Pathways
Maropitant and metoclopramide exert their antiemetic effects by interrupting the central emetic reflex arc at different points.
Maropitant is a highly selective antagonist of the neurokinin-1 (NK1) receptor. Its primary ligand, substance P, is considered the final common neurotransmitter in the central emetic pathway. By blocking the binding of substance P to NK1 receptors in the nucleus of the solitary tract (NTS) and the emetic center, maropitant effectively inhibits emetic stimuli from both central and peripheral sources. This mechanism targets a crucial downstream step in the vomiting reflex.
Metoclopramide acts primarily as a dopamine D2 receptor antagonist. It exerts its antiemetic effect by blocking dopamine receptors within the CTZ. Dopamine released in the CTZ by certain stimuli is a key trigger for the emetic cascade. By inhibiting this interaction, metoclopramide reduces the excitatory signals sent to the emetic center. Metoclopramide also possesses weaker serotonin 5-HT3 receptor antagonist and 5-HT4 receptor agonist properties, which contribute to its overall activity but are less central to its primary antiemetic mechanism against centrally-acting emetogens.
Comparative Efficacy: Experimental Data
The relative efficacy of maropitant and metoclopramide has been evaluated in canine models using various centrally acting emetogens. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy Against Apomorphine-Induced Emesis in Dogs
Apomorphine is a potent dopamine agonist that directly stimulates the CTZ, serving as a classic model for centrally mediated emesis.
| Treatment Group (n=20) | Dose | Route | % of Dogs with No Emesis | Statistical Significance vs. Placebo |
| Placebo (Saline) | 0.1 mL/kg | SC | 0% | - |
| Maropitant | 1 mg/kg | SC | 70% | P < 0.0001 |
| Metoclopramide | 0.5 mg/kg | SC | 80% | P < 0.0001 |
| Data from Sedlacek et al., 2008. The efficacy of maropitant and metoclopramide was not statistically different (P > 0.05) from each other in this study. |
Table 2: Efficacy Against Morphine-Induced Emesis in Dogs
Morphine, an opioid, also induces emesis through stimulation of the CTZ.
| Treatment Group (n=21 per group) | Dose | Route | Incidence of Emesis |
| Placebo (Saline) | 0.1 mL/kg | SQ | 71% |
| Maropitant | 1 mg/kg | SQ | 0% |
| Metoclopramide | 0.5 mg/kg | SQ | 38% |
| Data from Lorenzutti et al., 2017. Maropitant was significantly more effective than both metoclopramide and saline (P < 0.001). |
Table 3: Efficacy Against Cisplatin-Induced Emesis in Dogs
Cisplatin, a chemotherapy agent, induces emesis through both central (CTZ stimulation) and peripheral mechanisms. This model evaluates efficacy against a complex emetic stimulus.
| Treatment Group (n=8) | Dose | Route | Mean Number of Vomits (8h) | Reduction in Nausea Score (AUC) |
| Placebo (Saline) | - | IV | 7.0 | - |
| Maropitant | 1 mg/kg | IV | 0.0 | 25% |
| Metoclopramide | 0.5 mg/kg | IV | 6.0 | No significant effect |
| Data from Kenward et al., 2017. Maropitant provided complete protection against vomiting, while metoclopramide was not significantly different from placebo. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key studies cited.
Protocol 1: Apomorphine-Induced Emesis Model (Sedlacek et al., 2008)
-
Subjects: Twenty male and female beagle dogs.
-
Study Design: A five-treatment, five-period crossover design.
-
Procedure:
-
Dogs were administered one of the treatments: maropitant (1 mg/kg), metoclopramide (0.5 mg/kg), or saline placebo via subcutaneous (SC) injection.
-
One hour post-treatment, emesis was induced with apomorphine at 0.1 mg/kg administered intravenously (IV).
-
Dogs were observed continuously for 30 minutes following the apomorphine challenge.
-
-
Endpoints: The number of emetic events (retching and vomiting) was recorded for each dog. Efficacy was defined as the prevention of emesis.
Protocol 2: Morphine-Induced Emesis Model (Lorenzutti et al., 2017)
-
Subjects: Sixty-three client-owned dogs of various breeds.
-
Study Design: Randomized, blinded study.
-
Procedure:
-
Dogs were randomly assigned to receive maropitant (1 mg/kg), metoclopramide (0.5 mg/kg), or normal saline (0.1 mL/kg) via subcutaneous (SQ) injection.
-
Forty-five minutes after treatment, dogs were administered morphine (0.5 mg/kg) and acepromazine (0.05 mg/kg) as a preanesthetic.
-
Dogs were observed for 30 minutes for signs of nausea (e.g., ptyalism, lip licking) and the incidence of vomiting.
-
-
Endpoints: Incidence of emesis in each group.
Protocol 3: Cisplatin-Induced Emesis Model (Kenward et al., 2017)
-
Subjects: Eight healthy beagle dogs (four male, four female).
-
Study Design: A four-period, blinded crossover study.
-
Procedure:
-
Dogs were administered cisplatin at a dose of 18 mg/m² intravenously.
-
Forty-five minutes later, a 15-minute IV infusion of either maropitant (1 mg/kg), metoclopramide (0.5 mg/kg), or a saline placebo was administered.
-
Behavior was continuously recorded for 8 hours post-cisplatin administration.
-
-
Endpoints: The number of vomits was counted. Nausea-associated behaviors were scored on a visual analogue scale (VAS).
Summary of Comparative Efficacy
Based on the presented experimental data, a clear distinction in the efficacy profiles of maropitant and metoclopramide emerges, particularly against robust or complex centrally mediated emetic stimuli.
-
Against Pure Dopaminergic Stimuli: When emesis is induced by a direct dopamine agonist like apomorphine, both maropitant and metoclopramide demonstrate high and statistically comparable efficacy. This suggests that for simple, CTZ-mediated dopaminergic stimuli, a D2 receptor antagonist can be as effective as a broader-acting NK1 antagonist.
-
Against Opioid and Chemotherapeutic Stimuli: In more complex scenarios, such as emesis induced by morphine or cisplatin, maropitant shows superior, and often complete, protection against vomiting where metoclopramide's efficacy is significantly reduced or absent. This highlights the role of substance P and the NK1 receptor as a critical final common pathway for various emetic inputs to the central emetic center, which is not fully controlled by dopamine D2 antagonism alone.
-
Anti-Nausea Effects: Maropitant has shown a partial ability to reduce behavioral signs of nausea, whereas metoclopramide appears to be ineffective in this regard in the models studied.
Conclusion
For the management of centrally mediated emetic stimuli, both maropitant and metoclopramide are effective, but their performance varies significantly depending on the nature of the stimulus.
Metoclopramide is highly effective against emesis triggered primarily through the dopaminergic pathway in the CTZ, as demonstrated in the apomorphine model.
Maropitant , by blocking the final common pathway mediator substance P, provides broader and more robust antiemetic coverage. It is exceptionally effective against a range of central stimuli, including opioids and chemotherapy agents, against which metoclopramide shows limited efficacy. Its ability to completely prevent vomiting in these challenging models makes it a more powerful and reliable agent for complex centrally mediated emesis.
For drug development professionals and researchers, this comparison underscores the importance of the NK1 receptor as a high-value target for broad-spectrum antiemetic therapies. While D2 antagonism is a valid strategy for specific stimuli, targeting the NK1 receptor offers a more comprehensive blockade of the central emetic reflex.
References
- 1. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
- 2. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metoclopramide – eDrug [edrug.mvm.ed.ac.uk]
- 5. A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Maropitant: A Comparative Analysis of Efficacy in Canine and Feline Research Models
A comprehensive review of the experimental data on the neurokinin-1 receptor antagonist, Maropitant, reveals species-specific differences in its antiemetic efficacy and pharmacokinetic profile between canine and feline models. This guide synthesizes key findings from various research studies to provide a comparative overview for researchers, scientists, and drug development professionals.
Maropitant, a selective neurokinin-1 (NK1) receptor antagonist, effectively blocks the action of substance P, a key neurotransmitter involved in the vomiting reflex.[1][2] Its broad-spectrum antiemetic activity has made it a cornerstone in veterinary medicine for the prevention and treatment of emesis from various causes.[3][4] However, the response to Maropitant can differ between dogs and cats, necessitating a closer examination of the available research to understand these distinctions.
Comparative Efficacy in Preventing Emesis
Clinical trials have consistently demonstrated the high efficacy of Maropitant in controlling vomiting in dogs across a range of etiologies, including motion sickness, chemotherapy-induced nausea, and gastroenteritis.[5] In feline models, Maropitant has also proven effective, particularly against emesis induced by xylazine and motion sickness.
Data Summary: Efficacy of Maropitant
| Species | Emetic Challenge | Maropitant Dose & Route | Efficacy (Reduction in Vomiting) | Reference |
| Canine | Various Etiologies | 1 mg/kg SC | 78.2% reduction compared to placebo | |
| Motion Sickness | 8 mg/kg PO (2 hrs prior) | 86.1% reduction compared to placebo | ||
| Motion Sickness | 8 mg/kg PO (10 hrs prior) | 76.5% reduction compared to placebo | ||
| Cisplatin-induced | 1 mg/kg SC | Significantly fewer emetic events than placebo | ||
| Feline | Xylazine-induced | 1 mg/kg PO | 90% reduction in mean emetic events | |
| Xylazine-induced | 1 mg/kg SC | 76% reduction in mean emetic events | ||
| Xylazine-induced | 1 mg/kg IV | 100% prevention of emesis | ||
| Motion Sickness | 1 mg/kg SC | Complete prevention of emesis | ||
| Morphine & Dexmedetomidine-induced | ~2.5 mg/kg PO (18 hrs prior) | 10-fold reduction in emesis (4% incidence vs 40% in control) | ||
| Chronic Kidney Disease | 4 mg/cat PO daily for 2 weeks | Statistically significant decrease in vomiting |
Pharmacokinetic Profiles: A Species-Specific Comparison
The pharmacokinetic parameters of Maropitant show notable differences between canines and felines, which can influence dosing strategies and duration of action.
Data Summary: Pharmacokinetic Parameters of Maropitant
| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) | Terminal Half-life (t½) (hours) |
| Canine | Subcutaneous (SC) | 1 | 90.7 | 7.75 |
| Oral (PO) | 2 | 23.7 | 4.03 | |
| Oral (PO) | 8 | 37.0 | 5.46 | |
| Feline | Subcutaneous (SC) | 1 | 117 | 13-17 |
| Oral (PO) | 1 | 50 | 13-17 |
Data compiled from multiple sources.
Experimental Protocols
Canine Model: Prevention of Motion Sickness-Induced Emesis
This protocol is based on a randomized, two-period crossover clinical trial.
-
Animal Selection: One hundred eighty-nine dogs with a history of motion sickness were enrolled.
-
Treatment Administration: Each dog received either Maropitant tablets at a minimum dose of 8 mg/kg or a placebo. The treatment was administered orally approximately 2 or 10 hours before travel.
-
Emesis Induction: Dogs were subjected to a 60-minute automobile ride to induce motion sickness.
-
Observation: During the car ride, dogs were observed for any signs of motion sickness, including vomiting.
-
Crossover and Washout: After a washout period of 10-14 days, each dog received the opposite treatment and underwent the same travel protocol.
-
Efficacy Evaluation: The occurrence of vomiting was compared between the Maropitant and placebo groups.
Feline Model: Prevention of Xylazine-Induced Emesis
This protocol is based on a study evaluating the antiemetic efficacy of Maropitant against a centrally acting emetogen.
-
Animal Selection: Healthy domestic cats were used in the study.
-
Treatment Administration: Maropitant was administered at a dose of 1 mg/kg via intravenous (IV), subcutaneous (SC), or oral (PO) routes. A control group received a placebo.
-
Emesis Induction: Two hours after treatment, emesis was induced by administering xylazine.
-
Observation: The number of emetic events was recorded for each cat.
-
Efficacy Evaluation: The mean number of emetic events was compared between the Maropitant-treated groups and the placebo group.
Mechanism of Action and Signaling Pathway
Maropitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor. The neuropeptide Substance P is the preferred ligand for the NK1 receptor. By binding to NK1 receptors in the central and peripheral nervous systems, Maropitant prevents Substance P from binding and initiating the signaling cascade that leads to emesis. This blockade of the final common pathway of the vomiting reflex gives Maropitant its broad-spectrum antiemetic properties.
References
- 1. dvm360.com [dvm360.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of injectable and oral maropitant, a selective neurokinin 1 receptor antagonist, in a randomized clinical trial for treatment of vomiting in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Maropitant's Anti-Inflammatory Profile: An In Vivo Comparative Guide for Researchers
An objective analysis of Maropitant's in vivo anti-inflammatory properties, supported by experimental data and compared with other alternatives.
Maropitant, a neurokinin-1 (NK1) receptor antagonist, is widely recognized for its potent antiemetic effects. However, emerging in vivo research has shed light on its potential as an anti-inflammatory agent. This guide provides a comprehensive overview of the in vivo validation of Maropitant's anti-inflammatory activity, presenting key experimental data, detailed protocols, and a comparative perspective against other anti-inflammatory drugs for researchers, scientists, and drug development professionals.
Maropitant's Efficacy in a Murine Model of Acute Pancreatitis
A key in vivo validation of Maropitant's anti-inflammatory action comes from studies using a cerulein-induced acute pancreatitis model in mice. In this model, Maropitant demonstrated a significant reduction in key inflammatory markers.
A study in BALB/c mice with cerulein-induced acute pancreatitis showed that subcutaneous administration of Maropitant at a dose of 8 mg/kg resulted in a significant decrease in plasma amylase and interleukin-6 (IL-6) levels.[1][2][3] Furthermore, Maropitant treatment effectively inhibited the infiltration of myeloperoxidase (MPO)-positive cells, which are indicative of neutrophil infiltration, in the pancreatic tissue.[1][2]
| Inflammatory Marker | Control (AP only) | Maropitant (8 mg/kg) | Percentage Reduction |
| Plasma Amylase (U/L) | ~5000 | ~2500 | ~50% |
| Plasma IL-6 (pg/mL) | ~150 | ~50 | ~67% |
| Pancreatic MPO-positive cells (cells/field) | ~40 | ~15 | ~62.5% |
| Note: The values presented are approximate and derived from graphical representations in the cited studies. For precise data, please refer to the original publications. |
Comparative Analysis with Other Anti-Inflammatory Agents
Direct in vivo comparative studies on the anti-inflammatory effects of Maropitant against other established anti-inflammatory drugs are limited. However, some studies provide indirect or context-specific comparisons.
Maropitant vs. Meloxicam (NSAID)
A study investigating the visceral analgesic and anti-inflammatory effectiveness of Maropitant compared to the non-steroidal anti-inflammatory drug (NSAID) meloxicam in bitches undergoing ovariohysterectomy found no significant difference in their anti-inflammatory effects. The assessment was based on C-reactive protein (CRP) levels, a general marker of inflammation. While Maropitant showed more effective visceral analgesia, its anti-inflammatory activity in this surgical context was comparable to that of meloxicam.
Maropitant vs. Carprofen (NSAID)
A study evaluating the anesthetic-sparing effects of a combination of Maropitant and the NSAID carprofen in dogs did not directly compare their anti-inflammatory properties. The study focused on the reduction of the minimum alveolar concentration (MAC) of sevoflurane, an indicator of anesthetic requirement, and did not provide data on inflammatory markers.
Maropitant vs. Other Antiemetics (Ondansetron and Metoclopramide)
While Maropitant is often used alongside other antiemetics like ondansetron and metoclopramide, comparative studies have primarily focused on their anti-vomiting efficacy rather than their anti-inflammatory effects. Some research suggests that the 5-HT3 receptor antagonist, ondansetron, may also possess anti-inflammatory properties in a mouse model of acute pancreatitis, indicating a potential area for future comparative research.
Signaling Pathways and Experimental Workflows
The anti-inflammatory action of Maropitant is primarily attributed to its antagonism of the NK1 receptor, thereby blocking the effects of Substance P (SP). SP is a neuropeptide involved in neurogenic inflammation, and by inhibiting its action, Maropitant can modulate inflammatory responses.
Maropitant's Mechanism of Action in Inflammation
Caption: Maropitant blocks Substance P from binding to the NK1 receptor, thus inhibiting the downstream inflammatory cascade.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical experimental workflow for validating the anti-inflammatory activity of a compound like Maropitant in a cerulein-induced pancreatitis model.
Caption: A generalized workflow for in vivo testing of anti-inflammatory compounds.
Detailed Experimental Protocols
Cerulein-Induced Acute Pancreatitis in Mice
This protocol is adapted from studies validating Maropitant's anti-inflammatory effects.
1. Animals: Male BALB/c mice (8-10 weeks old) are used.
2. Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
3. Induction of Acute Pancreatitis:
- Mice are fasted for 12-18 hours with free access to water.
- Cerulein (a cholecystokinin analogue) is dissolved in sterile 0.9% saline.
- Mice receive hourly intraperitoneal (i.p.) injections of cerulein at a dose of 50 µg/kg for a total of 6-10 injections.
- The control group receives i.p. injections of an equivalent volume of saline.
4. Treatment Administration:
- Maropitant is administered subcutaneously (s.c.) at a dose of 8 mg/kg. The timing of administration can vary but is often given prior to or shortly after the first cerulein injection.
- The vehicle control group receives a corresponding volume of the vehicle used to dissolve Maropitant.
5. Sample Collection:
- At a predetermined time point after the final cerulein injection (e.g., 6-12 hours), mice are euthanized.
- Blood is collected via cardiac puncture for serum separation.
- The pancreas is carefully dissected, weighed, and divided for histological analysis and biochemical assays.
6. Analysis of Inflammatory Markers:
- Plasma Amylase and Lipase: Measured using commercially available assay kits.
- Plasma IL-6: Quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
- Pancreatic Myeloperoxidase (MPO) Activity: A portion of the pancreas is homogenized, and MPO activity is measured using a colorimetric assay to quantify neutrophil infiltration.
- Histology: A portion of the pancreas is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess edema, inflammation, and necrosis.
Conclusion
The available in vivo data provides evidence for the anti-inflammatory activity of Maropitant, particularly in the context of acute pancreatitis. Its mechanism of action through NK1 receptor antagonism presents a distinct pathway compared to traditional NSAIDs. However, the body of direct comparative evidence against other anti-inflammatory agents remains limited. While one study in a surgical inflammation model showed comparable efficacy to meloxicam, more head-to-head studies in various validated inflammation models are necessary to fully elucidate Maropitant's position in the anti-inflammatory armamentarium. Researchers are encouraged to consider these findings and the provided experimental framework to further investigate the therapeutic potential of Maropitant beyond its established antiemetic use.
References
Unveiling the Shield: Maropitant's Confirmed Blockade of Substance P-Induced Effects
A comprehensive review of experimental data solidifies Maropitant's role as a potent and selective antagonist of the neurokinin-1 (NK1) receptor, effectively mitigating the diverse physiological effects induced by Substance P. This guide provides an objective comparison of Maropitant's performance with supporting experimental data, detailed methodologies, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.
Maropitant, a quinuclidine class compound, exerts its therapeutic effects by directly competing with Substance P for binding to the NK1 receptor.[1][2][3] Substance P, an undecapeptide neurotransmitter, is a key mediator in a variety of physiological processes, including emesis (vomiting), pain transmission, and inflammation.[4][5] By occupying the NK1 receptor, Maropitant effectively disrupts the signaling cascade initiated by Substance P, thereby preventing or alleviating the associated clinical signs.
The Substance P/NK1 Receptor Signaling Pathway and Maropitant's Intervention
Substance P, released from nerve endings in both the central and peripheral nervous systems, binds to the G protein-coupled NK1 receptor. This binding event triggers a cascade of intracellular signaling pathways, including phosphoinositide hydrolysis, calcium mobilization, and activation of mitogen-activated protein kinases (MAPKs). These pathways ultimately lead to neuronal excitation and the physiological responses of vomiting, pain, and inflammation. Maropitant, with its high affinity for the NK1 receptor, acts as a competitive antagonist, preventing Substance P from initiating this signaling cascade.
Efficacy of Maropitant in Blocking Substance P-Induced Emesis
Maropitant has demonstrated broad-spectrum antiemetic efficacy against both centrally and peripherally acting emetogens. Clinical and experimental studies have consistently shown its ability to prevent vomiting induced by various stimuli.
| Emetic Stimulus | Species | Maropitant Dose | Route | Efficacy | Reference |
| Cisplatin | Dogs | 1 mg/kg | SC | Significantly fewer emetic events (mean 5.2 vs 15.8 in placebo) | |
| Cisplatin | Dogs | 1, 2, or 3 mg/kg | PO | Significantly fewer emetic events vs placebo (mean 2.7, 1.1, 0.5 vs 20.3) | |
| Motion Sickness | Dogs | 8 mg/kg | PO | 86.1% reduction in vomiting when given 2 hours prior to travel | |
| Motion Sickness | Dogs | 8 mg/kg | PO | 76.5% reduction in vomiting when given 10 hours prior to travel | |
| Xylazine | Cats | 1.0 mg/kg | SC, PO, IV | 76%, 90%, and 100% decrease in mean vomiting events, respectively | |
| Morphine | Dogs | 1 mg/kg | SC | Significantly decreased incidence of vomiting compared to metoclopramide | |
| Hydromorphone | Dogs | 1 mg/kg | SC | Prevented vomiting when administered 30-45 minutes prior | |
| Various Clinical Etiologies | Dogs | 1 mg/kg/day | SC | More effective than metoclopramide; 97% of dogs did not vomit after treatment |
Experimental Protocol: Cisplatin-Induced Emesis in Dogs
Objective: To evaluate the efficacy of Maropitant in treating and preventing cisplatin-induced emesis in dogs.
Animals: Healthy adult Beagle dogs.
Methodology:
-
Treatment of Ongoing Emesis: Dogs were administered a chemotherapeutic dose of cisplatin (70 mg/m²). Immediately following the first emetic event, dogs were randomized to receive either a single subcutaneous injection of Maropitant (1 mg/kg) or a saline placebo. Dogs were observed for 6 hours, and the number of emetic events was recorded.
-
Prevention of Emesis: Dogs were randomized to receive oral tablets of placebo or Maropitant at doses of 1, 2, or 3 mg/kg. Nineteen hours after treatment, cisplatin infusion was initiated, and dogs were observed for emesis for 6 hours.
Results: Maropitant was found to be safe and highly effective in both treating ongoing emesis and preventing cisplatin-induced vomiting in dogs.
Maropitant's Role in Attenuating Substance P-Mediated Pain
Substance P is a key neurotransmitter in the pain pathway, particularly in the transmission of nociceptive signals from the periphery to the central nervous system. Maropitant has demonstrated analgesic properties, especially in the context of visceral pain. A common method to quantify this effect is by measuring the reduction in the minimum alveolar concentration (MAC) of an inhalant anesthetic required to prevent movement in response to a noxious stimulus.
| Species | Stimulus | Maropitant Dose | Route | MAC Reduction | Reference |
| Dogs | Ovarian Ligament Stimulation | 1 mg/kg IV, followed by 30 μg/kg/h IV | IV | 24% decrease in sevoflurane MAC | |
| Dogs | Ovarian Ligament Stimulation | 5 mg/kg IV, followed by 150 μg/kg/h IV | IV | 30% decrease in sevoflurane MAC | |
| Cats | Ovarian Ligament Stimulation | 1 mg/kg IV | IV | 15% decrease in sevoflurane MAC |
Experimental Protocol: Visceral Nociception in Dogs
Objective: To determine the anesthetic-sparing effect of Maropitant during noxious visceral stimulation in dogs.
Animals: Healthy adult female dogs.
Methodology:
-
Dogs were anesthetized with sevoflurane.
-
The right ovary and ovarian ligament were accessed via laparoscopy.
-
A standardized noxious stimulus (traction force of 6.61 N) was applied to the ovary.
-
The minimum alveolar concentration (MAC) of sevoflurane required to prevent purposeful movement in response to the stimulus was determined before and after the administration of two different doses of Maropitant.
Results: Maropitant significantly decreased the sevoflurane MAC required to prevent a response to noxious visceral stimulation, suggesting a role in managing visceral pain.
Comparison with Alternatives
While other NK1 receptor antagonists exist, such as aprepitant and fosaprepitant, which are primarily used in human medicine for chemotherapy-induced nausea and vomiting, direct comparative studies with Maropitant in veterinary species are limited in the public domain. Metoclopramide, a dopamine D2 receptor antagonist with some 5-HT3 antagonist and 5-HT4 agonist properties, has been compared to Maropitant. In a study on dogs with emesis from various clinical causes, a single daily dose of Maropitant was more effective than metoclopramide administered two or three times daily.
Conclusion
The extensive body of experimental evidence robustly confirms Maropitant's role as a selective and effective antagonist of Substance P at the NK1 receptor. Its ability to block Substance P-induced effects is most prominently demonstrated in its potent, broad-spectrum antiemetic activity and its contribution to visceral analgesia. The data presented provides a strong foundation for its clinical use and for further research into the therapeutic potential of NK1 receptor antagonism in veterinary medicine.
References
Head-to-Head Trial of Different Maropitant Formulations in a Research Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different formulations of Maropitant, a potent and selective neurokinin-1 (NK1) receptor antagonist widely used for its antiemetic properties. The data presented is compiled from various research settings to aid in the understanding of the performance and characteristics of available Maropitant formulations.
Mechanism of Action: NK1 Receptor Antagonism
Maropitant exerts its antiemetic effect by acting as a neurokinin-1 (NK1) receptor antagonist.[1][2][3] It competitively inhibits the binding of Substance P, a key neurotransmitter involved in the vomiting reflex, to NK1 receptors located in the central nervous system, particularly in the emetic center.[1][2] This blockade of Substance P is effective against a broad spectrum of emetic stimuli, including those acting centrally and peripherally.
Pharmacokinetic Comparison of Maropitant Formulations
The bioavailability and pharmacokinetic profile of Maropitant vary significantly with the route of administration. The oral formulation has lower bioavailability due to first-pass metabolism.
Table 1: Pharmacokinetic Parameters of Maropitant in Dogs
| Formulation/Route | Dose | Bioavailability | Tmax (hours) | Cmax (ng/mL) | Terminal Half-life (hours) |
| Oral (PO) | 2 mg/kg | 23.7% | 1.9 | - | 4.03 |
| Oral (PO) | 8 mg/kg | 37.0% | 1.7 | - | 5.46 |
| Subcutaneous (SC) | 1 mg/kg | 90.7% | 0.75 | - | 7.75 |
| Intravenous (IV) | 1 mg/kg | 100% | - | - | - |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of Maropitant in Cats
| Formulation/Route | Dose | Bioavailability | Tmax (hours) | Cmax (ng/mL) | Terminal Half-life (hours) |
| Oral (PO) | 1 mg/kg | 50% | - | - | 13-17 |
| Subcutaneous (SC) | 1 mg/kg | 117% | 0.5-2.0 | 269 | 13-17 |
| Intravenous (IV) | 1 mg/kg | 100% | - | - | 13-17 |
Data compiled from multiple sources.
Efficacy of Different Maropitant Formulations
The efficacy of Maropitant has been evaluated against various emetogens. The route of administration can influence the onset and degree of antiemetic effect.
Table 3: Comparative Efficacy in Preventing Emesis in Dogs
| Emetogen | Maropitant Formulation/Route (Dose) | Efficacy (Reduction in emetic events) |
| Apomorphine (central acting) | Subcutaneous (1 mg/kg) | Superior to ondansetron, not different from metoclopramide or chlorpromazine. |
| Syrup of Ipecac (peripheral acting) | Subcutaneous (1 mg/kg) | Superior to metoclopramide and chlorpromazine, not different from ondansetron. |
| Morphine/Acepromazine | Subcutaneous (1 mg/kg) 30 min prior | 70% reduction in emesis frequency. |
| Motion Sickness | Oral (8 mg/kg) 2 hours prior | 86.1% reduction in vomiting. |
| Motion Sickness | Oral (8 mg/kg) 10 hours prior | 76.5% reduction in vomiting. |
Table 4: Comparative Efficacy in Preventing Emesis in Cats
| Emetogen | Maropitant Formulation/Route (Dose) | Efficacy (Reduction in emetic events) |
| Xylazine | Oral (1 mg/kg) | 90% reduction. |
| Xylazine | Subcutaneous (1 mg/kg) | 76% reduction. |
| Xylazine | Intravenous (1 mg/kg) | 100% prevention. |
Comparison of Injectable Formulations: Impact of Preservatives on Injection Pain
A study compared two injectable formulations of Maropitant: one containing metacresol as a preservative and a generic formulation with benzyl alcohol. The study aimed to assess the pain associated with subcutaneous injection.
Key Findings:
-
The generic Maropitant formulation with benzyl alcohol was significantly less painful upon injection compared to the formulation with metacresol.
-
Benzyl alcohol is reported to have local anesthetic properties, which may contribute to reduced injection site pain.
Bioequivalence of Oral Formulations
A study was conducted to demonstrate the bioequivalence between a generic 60 mg Maropitant Citrate tablet and the reference listed new animal drug (RLNAD), Cerenia® 60 mg tablets, in fed dogs. The study concluded that the generic tablets are bioequivalent to the brand-name tablets.
Experimental Protocols
Pharmacokinetic Studies
A common experimental design for determining the pharmacokinetics of Maropitant involves a crossover study design with a washout period between treatments.
Methodology:
-
Animal Subjects: Healthy adult dogs (e.g., Beagles) or cats are used.
-
Housing and Diet: Animals are housed individually and provided with a standard diet. For oral administration studies, the effect of food may be evaluated by comparing fed and fasted states.
-
Dosing: Maropitant is administered via the intended route (oral, subcutaneous, or intravenous) at a specified dose.
-
Blood Collection: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated, and Maropitant concentrations are quantified using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Antiemetic Efficacy Studies (Apomorphine-Induced Emesis Model)
This model is used to evaluate the efficacy of antiemetic drugs against centrally mediated vomiting.
Methodology:
-
Animal Subjects: Healthy dogs known to respond to apomorphine are selected.
-
Treatment Groups: Dogs are randomly assigned to treatment groups (e.g., Maropitant formulation, placebo control).
-
Drug Administration: The test article (Maropitant) or placebo is administered at a specified time before the emetic challenge.
-
Emetic Challenge: Apomorphine is administered intravenously to induce vomiting.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of emetic events (retching and vomiting).
-
Efficacy Assessment: The number of emetic events is recorded, and the efficacy of the treatment is determined by comparing the incidence and frequency of vomiting between the treated and placebo groups.
Conclusion
The choice of Maropitant formulation and route of administration should be guided by the desired onset of action, the clinical scenario, and the species being treated. The injectable subcutaneous formulation offers high bioavailability in both dogs and cats. The oral formulation, while having lower bioavailability, is effective for the prevention of vomiting due to motion sickness and acute vomiting. Furthermore, the selection of an injectable formulation may be influenced by the preservative used, with benzyl alcohol-containing formulations demonstrating reduced injection site pain. For oral administration, generic this compound tablets have been shown to be bioequivalent to the brand-name product. This guide provides foundational data to assist researchers and drug development professionals in their evaluation and application of different Maropitant formulations.
References
Safety Operating Guide
Proper Disposal of Maropitant Citrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Maropitant Citrate, the active ingredient in Cerenia®, is a critical component of laboratory safety and environmental responsibility. As a substance that may cause organ damage through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is imperative.[1][2] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, the Drug Enforcement Administration (DEA) has specific guidelines for the disposal of controlled substances, although this compound is not classified as such. It is crucial to note that state and local regulations may be more stringent than federal mandates.
A key aspect of recent EPA regulations, specifically Subpart P, is the prohibition of sewering hazardous waste pharmaceuticals for healthcare facilities. This underscores the importance of avoiding disposal of this compound down the drain.
Quantitative Data and Safety Profile
| Parameter | Species | Route of Administration | Dosage | Reference |
| Minimum Lethal Dose (LDmin) | Rabbit | Dermal | > 2000 mg/kg | |
| Minimum Lethal Dose (LDmin) | Rat | Oral | 1000 mg/kg | |
| Lethal Dose 50 (LD50) | Rat | Oral | > 2000 mg/kg |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard procedure for the safe disposal of this compound and associated waste materials in a laboratory setting. This protocol is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Handling: Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.
2. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash.
3. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical properties of the waste.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate the spill area with detergent and water, ensuring the runoff does not enter drains.
5. Final Disposal:
-
Dispose of the hazardous waste container through a licensed and certified hazardous waste disposal company.
-
The preferred method of disposal for pharmaceutical waste is typically incineration at an approved facility.
-
Never flush this compound down the toilet or dispose of it in regular trash unless explicitly permitted by local authorities.
6. Empty Container Disposal:
-
Empty containers should be disposed of in accordance with local, regional, and national regulations.
-
In some cases, containers may be triple-rinsed and offered for recycling or reconditioning. Alternatively, they may need to be punctured to prevent reuse and disposed of in a sanitary landfill.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal Workflow for this compound Waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Maropitant Citrate
Essential safety protocols and operational guidance for the handling and disposal of Maropitant Citrate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
Researchers and drug development professionals require clear, direct, and reliable safety information to manage laboratory chemicals effectively. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, procedural guidance for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield may be used for additional protection against splashes. |
| Skin Protection | Impervious gloves | Gloves must be inspected prior to use.[1] Nitrile gloves are recommended. For bulk processing, impervious gloves are essential.[3][4] |
| Protective clothing | Wear suitable protective clothing. Fire/flame resistant and impervious clothing is recommended. Long-sleeved gowns with tight-fitting cuffs that close in the back are advisable. | |
| Respiratory Protection | Approved respirator | Not typically required with adequate ventilation. In case of insufficient ventilation, or if dust, mists, or aerosols are likely to be generated, an approved respirator must be worn. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Store below 30°C and protect from light and freezing.
2. Preparation and Handling:
-
Handle in a well-ventilated area, preferably in a laboratory fume hood.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols. If tablets are crushed or broken, avoid breathing the dust.
-
Use non-sparking tools to prevent fire from electrostatic discharge.
-
Always wash hands thoroughly after handling the material and before eating, drinking, or smoking.
3. Spill Management:
-
In case of a spill, evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly.
-
For large spills, stop the flow of material if safe to do so. Absorb with vermiculite, dry sand, or earth and place into containers for disposal.
-
Prevent the chemical from entering drains or waterways.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Medication: For discontinued use outside of a laboratory setting, any remaining medication can be disposed of in the trash by placing it in a sealable container mixed with an undesirable substance like coffee grounds.
-
Laboratory Waste: In a laboratory setting, collect and arrange for disposal in accordance with local, regional, national, and international regulations. Do not let the chemical enter drains. Discharge into the environment must be avoided.
-
Contaminated Materials: Dispose of contaminated absorbent materials and PPE as hazardous waste according to institutional and regulatory guidelines.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory environment.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
